molecular formula C10H15NO B3432503 Racephedrine CAS No. 321-98-2

Racephedrine

Cat. No.: B3432503
CAS No.: 321-98-2
M. Wt: 165.23 g/mol
InChI Key: KWGRBVOPPLSCSI-PSASIEDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Racephedrine is a natural product found in Ephedra ciliata, Ephedra, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

321-98-2

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(1S,2R)-2-(methylamino)-1-phenylpropan-1-ol

InChI

InChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/t8-,10-/m1/s1

InChI Key

KWGRBVOPPLSCSI-PSASIEDQSA-N

SMILES

CC(C(C1=CC=CC=C1)O)NC

Isomeric SMILES

C[C@H]([C@H](C1=CC=CC=C1)O)NC

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NC

Origin of Product

United States

Foundational & Exploratory

The Dual-Action Mechanism of Racephedrine on Adrenergic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Racephedrine (B1617728), a racemic mixture of the stereoisomers (1R,2S)-ephedrine and (1S,2R)-ephedrine, is a sympathomimetic amine with a long history of clinical use for conditions such as asthma and nasal congestion.[1] Its pharmacological effects are mediated through a complex interplay of direct and indirect actions on the adrenergic system. This technical guide provides an in-depth exploration of the mechanism of action of this compound on adrenergic receptors, focusing on its direct receptor interactions and its role as a norepinephrine-releasing agent.

Core Mechanism of Action

This compound exerts its effects through a dual mechanism:

  • Indirect Action: The primary and most potent pharmacological action of this compound and its isomers is the indirect stimulation of adrenergic receptors by promoting the release of norepinephrine (B1679862) from presynaptic nerve terminals.[2][3] This is achieved through its activity as a substrate for the norepinephrine transporter (NET).[2]

  • Direct Action: The stereoisomers of this compound also exhibit direct, albeit weaker, interactions with adrenergic receptors. These interactions are stereoselective, with the different isomers displaying varying affinities and activities at alpha- and beta-adrenergic receptor subtypes.[4][5]

Quantitative Analysis of this compound's Interaction with Adrenergic Receptors and Transporters

The following table summarizes the available quantitative data on the binding affinities (Ki) and functional potencies (EC50/IC50) of the constituent enantiomers of this compound at various adrenergic receptors and monoamine transporters.

TargetEnantiomerParameterValue (µM)Notes
α1-Adrenergic Receptor (1R,2S)-ephedrine & (1S,2R)-ephedrineKi> 10No significant agonist activity; weak antagonist.[2][5]
α2-Adrenergic Receptor (1R,2S)-ephedrine & (1S,2R)-ephedrineKi1 - 10Weak affinity; acts as an antagonist.[2][5]
β1-Adrenergic Receptor (1R,2S)-ephedrineEC500.5Partial agonist.[4]
(1S,2R)-ephedrineEC5072Partial agonist.[4]
β2-Adrenergic Receptor (1R,2S)-ephedrineEC500.36Partial agonist.[4]
(1S,2R)-ephedrineEC50106Partial agonist.[4]
β3-Adrenergic Receptor (1R,2S)-ephedrineEC5045Weak partial agonist.[4]
(1S,2R)-ephedrine--No significant activity.
Norepinephrine Transporter (NET) Ephedrine (B3423809) IsomersEC50~0.05Potent substrate.[2]
Dopamine Transporter (DAT) Ephedrine Isomers--Substrate activity, but less potent than at NET.[2]

Signaling Pathways

The interaction of this compound's components and the released norepinephrine with adrenergic receptors triggers distinct downstream signaling cascades.

Indirect Action: Norepinephrine Release

The primary mechanism of this compound is to increase the synaptic concentration of norepinephrine.

G cluster_presynaptic Presynaptic Neuron This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Substrate NE_Cytosol Norepinephrine (Cytosolic) NET->NE_Cytosol Promotes Efflux NE_Vesicle Norepinephrine Vesicle NE_Vesicle->NE_Cytosol Release Synaptic_Cleft Synaptic Cleft NE_Cytosol->Synaptic_Cleft Release via NET

Indirect sympathomimetic action of this compound.
Direct Action: Adrenergic Receptor Signaling

Alpha-1 Adrenergic Receptor Signaling (Gq Pathway)

While this compound itself has minimal direct agonist activity at α1-receptors, the released norepinephrine is a potent agonist, leading to vasoconstriction.[6]

G Norepinephrine Norepinephrine Alpha1_AR α1-Adrenergic Receptor Norepinephrine->Alpha1_AR Gq Gq protein Alpha1_AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Cellular_Response PKC->Cellular_Response

Alpha-1 adrenergic receptor signaling pathway.

Alpha-2 Adrenergic Receptor Signaling (Gi Pathway)

Ephedrine isomers act as antagonists at α2-receptors, which can lead to an increase in norepinephrine release by blocking the presynaptic feedback inhibition.[5]

Ephedrine_Isomer (1R,2S)-Ephedrine (1S,2R)-Ephedrine Alpha2_AR α2-Adrenergic Receptor (Presynaptic) Ephedrine_Isomer->Alpha2_AR antagonizes Gi Gi protein Alpha2_AR->Gi inhibits activation AC Adenylyl Cyclase (AC) Gi->AC inhibition blocked ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP NE_Release Norepinephrine Release cAMP->NE_Release disinhibition of

Alpha-2 adrenergic receptor antagonistic action.

Beta-Adrenergic Receptor Signaling (Gs Pathway)

The isomers of this compound are partial agonists at β1 and β2-receptors, leading to increased intracellular cyclic AMP (cAMP).[4]

Ephedrine_Isomer (1R,2S)-Ephedrine (1S,2R)-Ephedrine Beta_AR β-Adrenergic Receptor Ephedrine_Isomer->Beta_AR activates Gs Gs protein Beta_AR->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Bronchodilation, Increased Heart Rate) PKA->Cellular_Response phosphorylates targets

Beta-adrenergic receptor signaling pathway.

Experimental Protocols

Radioligand Binding Assay for Adrenergic Receptors

This protocol is designed to determine the binding affinity (Ki) of this compound's enantiomers for adrenergic receptors.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., CHO cells expressing adrenergic receptor subtype) Membrane_Prep Membrane Preparation (Homogenization & Centrifugation) Cell_Culture->Membrane_Prep Protein_Assay Protein Quantification (e.g., BCA assay) Membrane_Prep->Protein_Assay Incubation Incubation: - Membranes - Radioligand (e.g., [3H]prazosin for α1) - Competing ligand (ephedrine isomer) Protein_Assay->Incubation Filtration Rapid Filtration (to separate bound and free radioligand) Incubation->Filtration Scintillation Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation IC50 IC50 Determination (Non-linear regression) Scintillation->IC50 Ki Ki Calculation (Cheng-Prusoff equation) IC50->Ki

Workflow for radioligand binding assay.

Detailed Methodology:

  • Cell Culture and Membrane Preparation:

    • Chinese Hamster Ovary (CHO) cells stably transfected with the human adrenergic receptor subtype of interest (e.g., α1A, α2A, β1, β2) are cultured to confluency.

    • Cells are harvested, and membranes are prepared by homogenization in ice-cold buffer followed by differential centrifugation to isolate the membrane fraction.

    • The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, incubate a constant amount of cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]prazosin for α1 receptors, [3H]rauwolscine for α2 receptors, [125I]iodocyanopindolol for β receptors) and varying concentrations of the competing ligand (each enantiomer of this compound).

    • Incubate at room temperature for a sufficient time to reach equilibrium.

  • Filtration and Counting:

    • The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis:

    • The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

    • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Norepinephrine Release

This protocol measures the effect of this compound on extracellular norepinephrine levels in a specific brain region of a freely moving animal.

Surgery Stereotaxic Surgery: Implantation of guide cannula into target brain region Recovery Post-operative Recovery Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Perfusion Perfusion with Artificial CSF Probe_Insertion->Perfusion Baseline Baseline Sample Collection Perfusion->Baseline Drug_Admin Systemic Administration of This compound Enantiomer Baseline->Drug_Admin Sample_Collection Post-drug Sample Collection Drug_Admin->Sample_Collection Analysis HPLC-ECD Analysis of Norepinephrine in Dialysate Sample_Collection->Analysis Quantification Quantification and Statistical Analysis Analysis->Quantification

Workflow for in vivo microdialysis.

Detailed Methodology:

  • Surgical Implantation:

    • A guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex) of an anesthetized rodent.

    • The cannula is secured with dental cement, and the animal is allowed to recover for several days.

  • Microdialysis:

    • On the day of the experiment, a microdialysis probe is inserted into the guide cannula of the awake, freely moving animal.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • After a stabilization period, baseline dialysate samples are collected.

  • Drug Administration and Sample Collection:

    • The this compound enantiomer is administered systemically (e.g., intraperitoneally).

    • Dialysate samples are collected at regular intervals before and after drug administration.

  • Neurotransmitter Analysis:

    • The concentration of norepinephrine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis:

    • The change in extracellular norepinephrine concentration from baseline following drug administration is calculated and analyzed statistically.

Conclusion

The mechanism of action of this compound on adrenergic receptors is multifaceted, involving a primary indirect sympathomimetic effect through the release of norepinephrine, and a secondary, weaker direct interaction with adrenergic receptors. The (1R,2S)-enantiomer is generally more potent in its direct actions on beta-adrenergic receptors compared to the (1S,2R)-enantiomer. Both enantiomers exhibit weak antagonistic properties at alpha-adrenergic receptors. A thorough understanding of this dual-action mechanism and the stereoselectivity of its components is crucial for the rational design and development of novel adrenergic drugs. The experimental protocols outlined in this guide provide a framework for further investigation into the intricate pharmacology of this compound and related compounds.

References

An In-depth Technical Guide on the Stereochemistry and Biological Activity of Racephedrine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Racephedrine (B1617728) is a racemic mixture of the (1R,2S) and (1S,2R) enantiomers of ephedrine (B3423809), a sympathomimetic amine traditionally used as a bronchodilator and nasal decongestant.[1] The parent molecule, 2-(methylamino)-1-phenylpropan-1-ol, possesses two chiral centers, giving rise to four possible stereoisomers. These are grouped into two pairs of enantiomers: ephedrine and pseudoephedrine.[2][3] The distinct three-dimensional arrangement of these isomers results in significant differences in their pharmacological profiles, including their interactions with biological targets and their overall therapeutic and adverse effects.[4][5]

This guide provides a detailed examination of the stereochemistry of this compound and its related isomers, their differential biological activities, and the experimental methodologies used to characterize them.

Stereochemistry of Ephedrine Isomers

The ephedrine molecule has two stereogenic centers, which means there are 2² = 4 possible stereoisomers.[3][4] These isomers are divided into two pairs of enantiomers, which are non-superimposable mirror images of each other. The relationship between non-mirror image stereoisomers is diastereomeric.[3]

  • Ephedrine enantiomers:

    • (1R,2S)-(-)-Ephedrine

    • (1S,2R)-(+)-Ephedrine

  • Pseudoephedrine enantiomers (diastereomers of ephedrine):

    • (1S,2S)-(+)-Pseudoephedrine

    • (1R,2R)-(-)-Pseudoephedrine

This compound specifically refers to the 50:50 mixture of (1R,2S)-(-)-ephedrine and (1S,2R)-(+)-ephedrine.[1][2] The different spatial arrangements of the hydroxyl (-OH) and methylamino (-NHCH₃) groups relative to the phenyl ring are responsible for the distinct biological activities of each isomer.

G cluster_0 Stereoisomers of 2-(methylamino)-1-phenylpropan-1-ol This compound This compound (1R,2S)-(-)-Ephedrine (1R,2S)-(-)-Ephedrine This compound->(1R,2S)-(-)-Ephedrine Enantiomer 1 (1S,2R)-(+)-Ephedrine (1S,2R)-(+)-Ephedrine This compound->(1S,2R)-(+)-Ephedrine Enantiomer 2 (1R,2S)-(-)-Ephedrine->(1S,2R)-(+)-Ephedrine Enantiomeric Pair (1S,2S)-(+)-Pseudoephedrine (1S,2S)-(+)-Pseudoephedrine (1R,2S)-(-)-Ephedrine->(1S,2S)-(+)-Pseudoephedrine Diastereomer (1R,2R)-(-)-Pseudoephedrine (1R,2R)-(-)-Pseudoephedrine (1R,2S)-(-)-Ephedrine->(1R,2R)-(-)-Pseudoephedrine Diastereomer (1S,2R)-(+)-Ephedrine->(1S,2S)-(+)-Pseudoephedrine Diastereomer (1S,2R)-(+)-Ephedrine->(1R,2R)-(-)-Pseudoephedrine Diastereomer (1S,2S)-(+)-Pseudoephedrine->(1R,2R)-(-)-Pseudoephedrine Enantiomeric Pair

Stereochemical relationships of ephedrine isomers.

Biological Activity and Mechanism of Action

The pharmacological effects of ephedrine isomers are primarily mediated through their interaction with the adrenergic system. They exhibit a dual mechanism of action:

  • Direct Agonism: Direct binding to and activation of α- and β-adrenergic receptors.[6][7]

  • Indirect Sympathomimetic Action: Promoting the release of norepinephrine (B1679862) from sympathetic neurons and inhibiting its reuptake.[6][7]

Studies have shown that the isomers have different potencies and selectivities for these actions. The most significant activity for ephedrine-like compounds is as substrates for the norepinephrine transporter, leading to norepinephrine release.[6] Direct receptor binding is generally weaker, with affinities in the micromolar range, particularly for α2-adrenergic and serotonin (B10506) 5-HT₇ receptors.[6]

Stereoselective Activity at Adrenergic Receptors

Research has demonstrated clear stereoselective differences in the direct effects of the four isomers on human β-adrenergic receptors.[5] The (1R,2S)-(-)-ephedrine isomer is consistently the most potent agonist at β₁, β₂, and β₃ receptors.[5] In contrast, the (1S,2R)-(+)-ephedrine isomer is significantly less potent, particularly at the β₂ receptor.[5] The pseudoephedrine isomers generally show the weakest activity.[5]

The indirect action, the release of norepinephrine, is also stereoselective. (1R,2S)-ephedrine demonstrates greater potency in this regard than (1S,2R)-ephedrine.[1]

Quantitative Data on Biological Activity

The following table summarizes the quantitative data on the agonist activity of ephedrine isomers at human β-adrenergic receptors expressed in Chinese hamster ovary (CHO) cells.

IsomerReceptorEC₅₀ (μM)Maximal Response (% of Isoproterenol)Reference
(1R,2S)-(-)-Ephedrine β₁-AR0.568%[5]
β₂-AR0.3678%[5]
β₃-AR4531%[5]
(1S,2R)-(+)-Ephedrine β₁-AR7266%[5]
β₂-AR10622%[5]
β₃-AR--[5]
(1S,2S)-(+)-Pseudoephedrine β₁-AR30953%[5]
β₂-AR1047%[5]
β₃-AR--[5]
(1R,2R)-(-)-Pseudoephedrine β₁-AR112253%[5]
β₂-AR750%[5]
β₃-AR--[5]

EC₅₀: Half maximal effective concentration. AR: Adrenergic Receptor.

Experimental Protocols

The characterization of the biological activity of this compound isomers involves various in vitro assays. Below are detailed methodologies for two key experimental approaches.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to a specific receptor.

Objective: To determine the binding affinity (Ki) of ephedrine isomers for adrenergic receptors.

Materials:

  • Cell membranes prepared from cells stably expressing the human adrenergic receptor subtype of interest (e.g., α₂, β₁, β₂).[8]

  • Radiolabeled ligand (e.g., [³H]-Dihydroalprenolol for β-receptors).[9]

  • Unlabeled test compounds (ephedrine isomers).

  • Assay buffer (e.g., Tris-HCl with MgCl₂).

  • Scintillation fluid and vials.

  • Glass fiber filters.

  • Brandel Cell Harvester or similar filtration apparatus.[10]

Protocol:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and perform differential centrifugation to isolate the membrane fraction.[10]

  • Assay Setup: In a 96-well plate, set up reactions for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled antagonist like propranolol), and competitive binding (membranes + radioligand + varying concentrations of the test isomer).[9][10]

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[10]

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ (concentration of the isomer that inhibits 50% of specific radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.[9]

G cluster_0 Experimental Workflow: Radioligand Binding Assay prep Prepare Receptor Membranes setup Set up Assay Plate: - Total Binding - Non-Specific Binding - Competitive Binding prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Rapid Filtration & Washing incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 -> Ki) count->analyze

Workflow for a competitive radioligand binding assay.

Functional Assay: Adenylyl Cyclase Activation (cAMP Accumulation)

This assay measures the functional consequence of receptor activation, specifically for Gs-coupled receptors like β-adrenergic receptors, which stimulate adenylyl cyclase to produce cyclic AMP (cAMP).[9][11]

Objective: To determine the potency (EC₅₀) and efficacy of ephedrine isomers as agonists at β-adrenergic receptors.

Materials:

  • Whole cells expressing the human β-adrenergic receptor subtype of interest (e.g., CHO or HEK-293 cells).[5]

  • Cell culture medium.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Test compounds (ephedrine isomers) at various concentrations.

  • A positive control agonist (e.g., Isoproterenol).

  • cAMP detection kit (e.g., Luciferase reporter gene assay, HTRF, or ELISA-based).[5]

Protocol:

  • Cell Culture: Plate the cells in a multi-well plate and grow to a suitable confluency.

  • Pre-incubation: Wash the cells and pre-incubate them in a serum-free medium containing a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).

  • Stimulation: Add varying concentrations of the ephedrine isomers or the control agonist to the wells. Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.

  • Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP detection kit.

  • cAMP Detection: Measure the intracellular cAMP concentration using the detection kit. For a luciferase reporter gene assay, this involves measuring light output which is proportional to the cAMP levels that have driven the expression of the reporter gene.[5]

  • Data Analysis: Plot the measured response (e.g., luminescence) against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and the maximum response (efficacy) for each isomer.

G cluster_0 Signaling Pathway: β-Adrenergic Receptor ligand Ephedrine Isomer (Agonist) receptor β-Adrenergic Receptor (GPCR) ligand->receptor g_protein Gs Protein Activation receptor->g_protein ac Adenylyl Cyclase (AC) g_protein->ac atp_camp ATP -> cAMP ac->atp_camp response Downstream Cellular Response (e.g., Smooth Muscle Relaxation) atp_camp->response

β-Adrenergic receptor signaling pathway.

Conclusion

The stereochemistry of this compound's constituent isomers is a critical determinant of their biological activity. The (1R,2S)-(-)-ephedrine enantiomer is the most pharmacologically active isomer, exhibiting the highest potency as both a direct agonist at β-adrenergic receptors and as an indirect-acting sympathomimetic. The significant differences in potency and efficacy among the four isomers underscore the importance of stereoselectivity in drug design and development. A thorough understanding of these structure-activity relationships, verified through robust experimental protocols, is essential for optimizing the therapeutic profile of adrenergic agents and minimizing potential off-target effects.

References

In Vivo Pharmacokinetic Profile of Racephedrine Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Racephedrine (B1617728), a racemic mixture of (1R,2S)-ephedrine and (1S,2R)-ephedrine, is a sympathomimetic amine with a long history of use as a bronchodilator and decongestant. As with many chiral drugs, the individual enantiomers of this compound can exhibit distinct pharmacokinetic and pharmacodynamic properties. Understanding the stereoselective absorption, distribution, metabolism, and excretion (ADME) of these enantiomers is crucial for optimizing therapeutic efficacy and ensuring safety. This technical guide provides a comprehensive overview of the in vivo pharmacokinetic profile of this compound enantiomers, summarizing key quantitative data, detailing experimental protocols, and visualizing metabolic pathways and experimental workflows.

Data Presentation: Pharmacokinetic Parameters of this compound Enantiomers

The pharmacokinetic parameters of (1R,2S)-ephedrine and (1S,2R)-ephedrine can vary depending on the species and the specific experimental conditions. While a direct head-to-head comparison in a single study administering racemic ephedrine (B3423809) is not extensively documented in publicly available literature, the following tables synthesize available data from studies on individual enantiomers or related compounds to provide an illustrative comparison.

Table 1: Pharmacokinetic Parameters of Ephedrine Isomers in Humans (Oral Administration)

Parameter(-)-Ephedrine ((1R,2S)-ephedrine)(+)-Pseudoephedrine ((1S,2S)-pseudoephedrine)Reference(s)
Cmax (ng/mL) ~22.0~8.1[1]
Tmax (hr) ~1.8 - 3.0~3.0[1][2]
AUC (ng·h/mL) ~238.5~66.8[1]
Half-life (t½) (hr) ~6~5.9[2][3]
Bioavailability (%) ~88Not explicitly stated[2]

Note: Data for (-)-ephedrine and (+)-pseudoephedrine are presented as they are the most commonly studied and structurally related isomers to the components of this compound. The data is derived from different studies and may not be directly comparable.

Table 2: Pharmacokinetic Parameters of Ephedrine Isomers in Rats (Oral Administration)

ParameterEphedrinePseudoephedrineReference(s)
Cmax (ng/mL) Varies with doseVaries with dose[4][5]
Tmax (hr) ~0.85Not explicitly stated[5]
AUC (ng·h/mL) Varies with dose and formulationVaries with dose and formulation[4][5]
Half-life (t½) (hr) ~1.62Not explicitly stated[5]

Note: These studies often use herbal extracts containing multiple ephedrine alkaloids, which can influence the pharmacokinetic profile.

Stereoselective Metabolism of this compound Enantiomers

The metabolism of this compound is stereoselective, with different rates and pathways for each enantiomer. The primary metabolic transformations are N-demethylation and p-hydroxylation.[6]

  • N-demethylation: This process, mediated by the cytochrome P450 (CYP) enzyme system, results in the formation of norephedrine (B3415761) (phenylpropanolamine).[7][8] Studies suggest that this is a stereoselective reaction in humans.[6]

  • p-Hydroxylation: The (-)-isomer of ephedrine is more readily p-hydroxylated than the (+)-isomer in rats.[6] This reaction is also catalyzed by CYP enzymes.[6]

  • Glucuronidation: The formation of glucuronides of ephedrine, norephedrine, and p-hydroxyephedrine is also a stereoselective process, with the (-)-isomers being more susceptible to glucuronide formation than the (+)-isomers in rats.[6]

  • Oxidative Deamination: A smaller portion of ephedrine undergoes oxidative deamination, leading to the formation of 1-phenylpropan-1,2-diol, which can be further oxidized to benzoic acid and hippuric acid.[8][9]

While specific CYP isoforms responsible for each stereoselective metabolic step of ephedrine are not definitively identified in all literature, CYP2D6 has been implicated in the metabolism of structurally related compounds and can be inhibited by some ephedrine metabolites.[10]

Experimental Protocols

A typical in vivo pharmacokinetic study of this compound enantiomers involves the following key steps:

Animal Model and Dosing
  • Species: Rats (Sprague-Dawley or Wistar), dogs, and monkeys are commonly used animal models for pharmacokinetic studies.[4][10]

  • Dosing: this compound is typically administered orally (via gavage) or intravenously (via tail vein injection). The dose will depend on the objectives of the study.

Sample Collection
  • Matrix: Blood is the most common matrix for pharmacokinetic analysis.

  • Timepoints: Blood samples are collected at predetermined time points post-dosing to capture the absorption, distribution, and elimination phases of the drug.

  • Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma, which is then stored at -80°C until analysis.[3]

Bioanalytical Method: Chiral LC-MS/MS

A stereoselective bioanalytical method is essential to differentiate and quantify the individual enantiomers of this compound. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a chiral stationary phase is the method of choice.

  • Sample Preparation:

    • Protein Precipitation: A simple and common method where a solvent like acetonitrile (B52724) is added to the plasma sample to precipitate proteins.[11]

    • Liquid-Liquid Extraction (LLE): An alternative method where the drug is extracted from the plasma into an organic solvent.[5]

    • Solid-Phase Extraction (SPE): A technique that uses a solid sorbent to isolate the analytes from the plasma matrix.[8]

  • Chromatographic Separation:

    • Chiral Column: A column with a chiral stationary phase (e.g., polysaccharide-based) is used to separate the (1R,2S)- and (1S,2R)-ephedrine enantiomers.[7][12]

    • Mobile Phase: A suitable mixture of solvents is used to elute the compounds from the column.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) is commonly used to ionize the ephedrine enantiomers.

    • Detection: A tandem mass spectrometer is used to detect and quantify the specific parent and product ions of each enantiomer, providing high sensitivity and selectivity.[11][13]

Method Validation

The bioanalytical method must be validated according to regulatory guidelines to ensure its reliability.[14] Key validation parameters include:

  • Selectivity

  • Linearity

  • Accuracy and Precision

  • Recovery

  • Matrix Effect

  • Stability

Mandatory Visualization

metabolic_pathways cluster_this compound This compound cluster_metabolites Primary Metabolites cluster_secondary_metabolites Secondary Metabolites 1R2S_ephedrine (1R,2S)-Ephedrine Norephedrine Norephedrine (Phenylpropanolamine) 1R2S_ephedrine->Norephedrine N-demethylation (CYP-mediated) p_Hydroxyephedrine p-Hydroxyephedrine 1R2S_ephedrine->p_Hydroxyephedrine p-hydroxylation (CYP-mediated) (preferred for (-)-isomer) Glucuronides Glucuronides 1R2S_ephedrine->Glucuronides Glucuronidation (preferred for (-)-isomer) Oxidative_Deamination_Products Oxidative Deamination Products (e.g., Benzoic Acid, Hippuric Acid) 1R2S_ephedrine->Oxidative_Deamination_Products Oxidative Deamination 1S2R_ephedrine (1S,2R)-Ephedrine 1S2R_ephedrine->Norephedrine N-demethylation (CYP-mediated) 1S2R_ephedrine->p_Hydroxyephedrine p-hydroxylation (CYP-mediated) 1S2R_ephedrine->Glucuronides Glucuronidation 1S2R_ephedrine->Oxidative_Deamination_Products Oxidative Deamination Norephedrine->Glucuronides Glucuronidation p_Hydroxyephedrine->Glucuronides Glucuronidation experimental_workflow cluster_animal_phase In Vivo Phase cluster_sample_processing Sample Processing cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Animal_Model Animal Model Selection (e.g., Rat) Dosing This compound Administration (Oral or IV) Animal_Model->Dosing Blood_Sampling Serial Blood Collection Dosing->Blood_Sampling Plasma_Separation Centrifugation to Obtain Plasma Blood_Sampling->Plasma_Separation Sample_Extraction Protein Precipitation or LLE/SPE Plasma_Separation->Sample_Extraction LC_MS_MS Chiral LC-MS/MS Analysis Sample_Extraction->LC_MS_MS Quantification Quantification of Enantiomers LC_MS_MS->Quantification PK_Parameters Calculation of Pharmacokinetic Parameters (Cmax, Tmax, AUC, t½) Quantification->PK_Parameters Report Data Interpretation and Reporting PK_Parameters->Report

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Racephedrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Racephedrine (B1617728) hydrochloride, the racemic form of ephedrine (B3423809) hydrochloride, is a sympathomimetic amine utilized for its bronchodilator and decongestant properties. A comprehensive understanding of its solid-state properties, including crystal structure and polymorphism, is paramount for ensuring drug quality, stability, and bioavailability. This technical guide provides a detailed overview of the known crystal structure of this compound hydrochloride and explores the potential for polymorphism. It outlines the experimental methodologies for the characterization of its solid forms and presents the available crystallographic and thermodynamic data in a structured format. This document is intended to serve as a foundational resource for researchers and professionals involved in the development and manufacturing of pharmaceutical products containing this compound hydrochloride.

Introduction

This compound hydrochloride is a synthetic sympathomimetic agent, chemically designated as (±)-2-(methylamino)-1-phenylpropan-1-ol hydrochloride. As a racemic mixture of (1R,2S)-ephedrine and (1S,2R)-ephedrine, its pharmacological activity stems from its interaction with adrenergic receptors. The solid-state characteristics of an active pharmaceutical ingredient (API) are critical determinants of its processability, stability, and clinical performance. Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can significantly impact these properties. While the crystal structure of what is understood to be the racemic form of ephedrine hydrochloride has been elucidated, a comprehensive investigation into its polymorphic landscape remains an area for further exploration.

Crystal Structure of this compound Hydrochloride

The crystal structure of ephedrine hydrochloride has been determined by single-crystal X-ray diffraction. It is crucial to note that in the context of many studies, "ephedrine hydrochloride" is used to refer to the racemic compound, this compound hydrochloride. The crystallographic data presented below is for this commonly understood form.

Crystallographic Data

A summary of the crystallographic data for this compound hydrochloride is presented in Table 1. The compound crystallizes in the monoclinic system with the space group P2₁.[1]

Table 1: Crystallographic Data for this compound Hydrochloride [1]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a0.7308(6) nm
b0.6124(5) nm
c1.2618(11) nm
α90°
β102°
γ90°
Z (molecules per unit cell)2

Polymorphism of this compound Hydrochloride

To date, there is a notable absence of comprehensive studies dedicated to the polymorphism of this compound hydrochloride in publicly available scientific literature. While a powder X-ray diffraction (PXRD) profile for racemic ephedrine hydrochloride has been published, suggesting a specific crystalline form, a systematic investigation into the existence of other polymorphs has not been reported.[2] The potential for polymorphism, however, cannot be discounted, as many APIs exhibit this phenomenon under different crystallization conditions.

The discovery of new polymorphic forms can have significant implications for drug development, affecting properties such as:

  • Solubility and Dissolution Rate: Different polymorphs can have different free energies, leading to variations in solubility and dissolution, which in turn can affect bioavailability.

  • Stability: One polymorph is generally more thermodynamically stable than others at a given temperature and pressure. Metastable forms may convert to the stable form over time, impacting the shelf-life of the drug product.

  • Mechanical Properties: Properties such as hardness, tabletability, and flowability can differ between polymorphs, influencing the manufacturing process of the final dosage form.

Logical Relationship of Polymorphic Forms

The relationship between different potential polymorphs of this compound hydrochloride can be conceptualized as a network of transformations influenced by various factors.

G Potential Polymorphic Landscape of this compound Hydrochloride cluster_conditions Influencing Factors cluster_forms Polymorphic Forms Solvent Solvent System FormI Form I (Known Crystalline Form) Solvent->FormI Crystallization FormII Hypothetical Form II (Metastable) Solvent->FormII Rapid Precipitation Temperature Temperature Temperature->FormI Cooling Temperature->FormII Quench Cooling Pressure Pressure Pressure->FormII High Pressure Impurities Impurities Amorphous Amorphous Form FormI->Amorphous Milling/Grinding FormII->FormI Solid-State Transformation Amorphous->FormI Recrystallization

Caption: Interconversion pathways between known and hypothetical forms.

Experimental Protocols for Solid-State Characterization

A thorough investigation of the solid-state properties of this compound hydrochloride would involve a series of well-defined experimental protocols. The following methodologies are standard in the pharmaceutical industry for identifying and characterizing polymorphs.

Crystallization Studies

The objective of crystallization studies is to explore a wide range of conditions to induce the formation of different solid forms.

Methodology:

  • Solvent Screening: Dissolve this compound hydrochloride in a variety of solvents with different polarities (e.g., water, ethanol, methanol, acetone, acetonitrile, ethyl acetate) to achieve saturation at an elevated temperature.

  • Crystallization Techniques:

    • Slow Evaporation: Allow the solvent to evaporate slowly at ambient temperature.

    • Cooling Crystallization: Slowly cool the saturated solution to induce crystallization.

    • Anti-Solvent Addition: Add a poor solvent (an anti-solvent) to a solution of the compound to cause precipitation.

    • Slurry Conversion: Stir a suspension of the solid in a solvent at a controlled temperature for an extended period to allow for conversion to a more stable form.

Analytical Techniques

Once crystals are obtained, a suite of analytical techniques is employed for their characterization.

XRPD is the primary technique for identifying crystalline phases. Each polymorph will produce a unique diffraction pattern.

Methodology:

  • Sample Preparation: Gently grind the crystalline sample to a fine powder.

  • Data Acquisition: Mount the powder on a sample holder and analyze using a diffractometer with Cu Kα radiation. Scan over a 2θ range of approximately 2° to 40°.

  • Data Analysis: Compare the resulting diffractograms to identify different patterns, which would indicate the presence of different polymorphs.

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, heats of fusion, and to detect solid-state phase transitions.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Analysis: Analyze the resulting thermogram for endothermic events (melting, desolvation) and exothermic events (crystallization, decomposition). Different polymorphs will typically exhibit different melting points and heats of fusion.

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the presence of solvates (pseudopolymorphs) and to assess thermal stability.

Methodology:

  • Sample Preparation: Place an accurately weighed sample (5-10 mg) into a TGA pan.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Analysis: Analyze the TGA curve for mass loss steps, which can indicate the loss of solvent or decomposition.

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that can differentiate between polymorphs due to differences in their crystal lattice and molecular conformations.

Methodology:

  • Sample Preparation: Prepare the sample as a KBr pellet or analyze directly using an ATR accessory (for FT-IR) or place the sample under the microscope objective (for Raman).

  • Data Acquisition: Collect the spectrum over the appropriate wavelength range.

  • Data Analysis: Compare the spectra of different crystalline forms. Differences in peak positions, intensities, and splitting can indicate polymorphism.

Experimental Workflow for Polymorph Screening

A typical workflow for a polymorph screening study is illustrated below.

G Experimental Workflow for Polymorph Screening Start Start: this compound HCl API Crystallization Crystallization Studies (Varying Solvents, Temperatures, etc.) Start->Crystallization SolidForms Generation of Solid Forms Crystallization->SolidForms XRPD Primary Characterization: XRPD SolidForms->XRPD UniqueForms Identification of Unique Crystalline Forms XRPD->UniqueForms DSC_TGA Thermal Analysis: DSC and TGA UniqueForms->DSC_TGA Spectroscopy Spectroscopic Analysis: FT-IR and Raman UniqueForms->Spectroscopy Characterization Full Characterization of Each Polymorph DSC_TGA->Characterization Spectroscopy->Characterization Stability Stability and Interconversion Studies Characterization->Stability End End: Selection of Optimal Form Stability->End

Caption: A systematic approach to identifying and characterizing polymorphs.

Thermodynamic Data

Low-temperature heat capacities of ephedrine hydrochloride have been measured using an improved precision automated adiabatic calorimeter over a temperature range of 77 K to 396 K.[1] A polynomial equation of the heat capacities as a function of temperature was fitted by the least-squares method.[1] This data is crucial for understanding the thermodynamic stability of the crystalline form.

Conclusion

This technical guide has summarized the current knowledge on the crystal structure of this compound hydrochloride and highlighted the need for a thorough investigation into its potential polymorphism. The provided crystallographic data for the known form serves as a critical reference point for future solid-state characterization studies. The detailed experimental protocols and analytical methodologies outlined herein provide a robust framework for researchers and drug development professionals to systematically screen for and characterize new polymorphic forms of this compound hydrochloride. A comprehensive understanding of the solid-state landscape of this API is essential for the development of safe, effective, and stable pharmaceutical products. Further research in this area is strongly encouraged to fill the existing knowledge gap and to ensure optimal control over the solid-state properties of this compound hydrochloride throughout its lifecycle.

References

An In-depth Technical Guide to the Solubility and Stability of Racephedrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of racephedrine (B1617728) hydrochloride. This compound, a racemic mixture of (1R,2S)- and (1S,2R)-ephedrine, is a sympathomimetic amine used as a bronchodilator. Its hydrochloride salt is the common pharmaceutical form. A thorough understanding of its solubility and stability is critical for formulation development, manufacturing, and ensuring the quality and efficacy of the final drug product.

Solubility Profile of this compound Hydrochloride

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and bioavailability. This compound hydrochloride, as a salt of a weak base, exhibits pH-dependent solubility.

Quantitative Solubility Data
SolventTemperature (°C)Solubility (mg/mL)Citation
WaterNot Specified250[1]
AlcoholNot SpecifiedSoluble[1]
EtherNot SpecifiedInsoluble[1]

Note: The term "Soluble" is a qualitative descriptor as defined by pharmacopeias and generally indicates that 1 part of solute dissolves in 10 to 30 parts of solvent. "Insoluble" indicates that more than 10,000 parts of solvent are required to dissolve 1 part of solute. The lack of more specific quantitative data highlights a knowledge gap in the physicochemical properties of this compound hydrochloride. For comparison, ephedrine (B3423809) hydrochloride is described as being soluble in approximately 4 parts of water, indicating high aqueous solubility.[2]

Factors Influencing Solubility

The solubility of this compound hydrochloride can be influenced by several factors:

  • pH: As a salt of a weak base, the solubility of this compound hydrochloride is expected to be higher in acidic to neutral pH ranges and decrease as the pH becomes more alkaline, leading to the precipitation of the free base.

  • Temperature: Generally, the solubility of solid solutes in liquid solvents increases with temperature. However, the exact temperature dependency for this compound hydrochloride in various solvents has not been extensively reported.

  • Solvent Polarity: The available data indicates good solubility in polar protic solvents like water and alcohol, and poor solubility in non-polar solvents like ether, which is consistent with the polar nature of the hydrochloride salt.

Stability Profile of this compound Hydrochloride

Stability studies are essential to determine the shelf-life of a drug substance and to identify potential degradation products that may affect its safety and efficacy.

Stability in Solution

A study on an extemporaneously compounded topical anesthetic solution containing lidocaine, this compound hydrochloride, and tetracaine (B1683103) (LET solution) provides some insights into the stability of this compound hydrochloride in a multi-component formulation.[3][4]

Key Findings:

  • The solution containing this compound hydrochloride was stable for at least 26 weeks when stored at 4°C in amber glass bottles.[3][4]

  • At room temperature (approximately 18°C), the solution was stable for 4 weeks in amber glass bottles .[3][4]

  • When stored in clear glass containers, the solution showed discoloration , indicating potential photodegradation.[3][4]

  • In this specific formulation, the concentration of the active ingredients, including this compound, showed no more than a 5% reduction from the initial concentration under the specified stable conditions.[3][4]

These findings suggest that this compound hydrochloride solutions are susceptible to degradation, particularly when exposed to light, and that refrigerated storage in light-resistant containers is advisable.

Forced Degradation Studies and Degradation Pathways

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug molecule. While specific forced degradation studies on this compound hydrochloride are not extensively published, studies on the closely related compound, ephedrine, can provide valuable insights into its potential degradation pathways.

Potential Degradation Pathways (inferred from ephedrine studies):

  • Oxidation: Ephedrine has been shown to undergo oxidation. This could involve the secondary alcohol group or the amine group.

  • Photodegradation: The discoloration observed in the LET solution stored in clear containers suggests that this compound hydrochloride is susceptible to photodegradation.[3][4]

  • Acidic and Alkaline Hydrolysis: While specific data on this compound is lacking, many pharmaceutical salts are susceptible to hydrolysis under acidic or alkaline conditions.

  • Reaction with Excipients: Degradation can also occur through interaction with excipients in a formulation. For instance, ephedrine has been shown to react with aldehydic impurities.

A proposed degradation pathway for ephedrine involves oxidation of the hydroxyl group to a ketone, forming methcathinone, or deamination and demethylation. A similar pathway can be postulated for this compound.

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound hydrochloride should follow established pharmaceutical guidelines, such as those from the International Council for Harmonisation (ICH).

Solubility Determination: Shake-Flask Method

The equilibrium solubility of this compound hydrochloride in various solvents can be determined using the conventional shake-flask method.

Methodology:

  • Preparation: An excess amount of this compound hydrochloride is added to a known volume of the selected solvent in a sealed container (e.g., a glass vial or flask).

  • Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker bath is typically used.

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Quantification: The concentration of this compound hydrochloride in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Stability Testing: Forced Degradation Studies

Forced degradation studies are conducted to evaluate the stability of this compound hydrochloride under various stress conditions.

Methodology:

  • Stress Conditions: Solutions of this compound hydrochloride are subjected to the following stress conditions as per ICH guidelines:

    • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80°C).

    • Alkaline Hydrolysis: 0.1 M NaOH at elevated temperature.

    • Oxidative Degradation: 3-30% hydrogen peroxide at room temperature.

    • Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 80-100°C).

    • Photodegradation: The drug substance (solid and in solution) is exposed to a combination of UV and visible light.

  • Sample Analysis: At specified time points, samples are withdrawn and analyzed using a stability-indicating HPLC method. This method must be validated to demonstrate that it can separate the parent drug from all potential degradation products.

  • Data Analysis: The percentage of degradation is calculated, and the degradation kinetics (e.g., order of reaction, rate constant) can be determined. Degradation products can be identified and characterized using techniques like LC-MS/MS and NMR.

Visualizations

Experimental Workflow for Solubility and Stability Studies

G cluster_solubility Solubility Determination Workflow cluster_stability Stability Study Workflow S1 Add excess this compound HCl to solvent S2 Equilibrate at constant temperature S1->S2 S3 Separate solid and liquid phases S2->S3 S4 Quantify concentration by HPLC S3->S4 St1 Prepare this compound HCl solutions St2 Subject to stress conditions (Acid, Base, Heat, Light, Oxidation) St1->St2 St3 Sample at time intervals St2->St3 St4 Analyze by stability-indicating HPLC St3->St4 St5 Identify and quantify degradation products St4->St5

Caption: General experimental workflows for solubility and stability studies.

Postulated Degradation Pathway of this compound

Based on the known degradation of ephedrine, a plausible degradation pathway for this compound can be proposed. This pathway primarily involves oxidation.

G This compound This compound Methcathinone Methcathinone (Oxidation Product) This compound->Methcathinone Oxidation (Hydroxyl Group) Deaminated_Product Deaminated/Demethylated Products This compound->Deaminated_Product Deamination/ Demethylation

Caption: Postulated degradation pathway of this compound.

Conclusion

The available data indicates that this compound hydrochloride is a water-soluble compound with limited solubility in non-polar organic solvents. Its stability is influenced by light, and it is likely susceptible to oxidative degradation. However, there is a notable lack of comprehensive, publicly available quantitative data on its solubility in various solvents and under different temperature conditions. Similarly, detailed studies on its degradation kinetics and the definitive identification of its degradation products under various stress conditions are required. Further research in these areas is crucial for the development of robust and stable pharmaceutical formulations of this compound. The experimental protocols and workflows provided in this guide, based on established regulatory guidelines, offer a framework for conducting such essential studies.

References

A Historical Perspective on the Discovery and Use of Racephedrine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Racephedrine (B1617728), a racemic mixture of the (1R,2S) and (1S,2R) enantiomers of ephedrine (B3423809), holds a significant place in the history of pharmacology and drug development. Its story begins with the ancient use of the Ephedra plant in traditional Chinese medicine and unfolds through its isolation in the late 19th century, its extensive pharmacological characterization in the early 20th century, and its eventual use as a therapeutic agent. This technical guide provides an in-depth historical perspective on the discovery and use of this compound, with a focus on the scientific experiments and quantitative data that defined its pharmacological profile.

Discovery and Isolation

The journey of this compound begins with the discovery of its constituent enantiomer, ephedrine.

Traditional Use of Ephedra (Ma Huang)

For centuries, the plant Ephedra sinica, known as Ma Huang in traditional Chinese medicine, was used to treat a variety of ailments, most notably asthma and bronchitis. Its use as a stimulant and antiasthmatic has been documented in China since the Han dynasty (206 BC – 220 AD).

Isolation of Ephedrine by Nagai Nagayoshi (1885)
Experimental Protocol: Isolation of Ephedrine from Ephedra

This protocol is a representative method based on historical accounts of alkaloid extraction from Ephedra.

  • Maceration: Powdered stems of Ephedra sinica are macerated in an acidic aqueous solution (e.g., dilute acetic acid or hydrochloric acid) to protonate the alkaloids, rendering them water-soluble.

  • Filtration: The mixture is filtered to remove the solid plant material, yielding an acidic aqueous extract containing ephedrine salts.

  • Basification: The acidic extract is made alkaline by the addition of a base, such as sodium carbonate or ammonia. This deprotonates the ephedrine salts, converting them into their free base form, which is less soluble in water and more soluble in organic solvents.

  • Solvent Extraction: The alkaline aqueous solution is then repeatedly extracted with an immiscible organic solvent, such as chloroform (B151607) or ether. The free base ephedrine partitions into the organic layer.

  • Concentration: The organic extracts are combined and the solvent is evaporated, leaving behind a crude alkaloidal residue.

  • Purification: The crude ephedrine can be further purified by recrystallization or by converting it back into a salt (e.g., ephedrine hydrochloride) by treatment with the corresponding acid, followed by recrystallization.

Early Pharmacological Investigations

The elucidation of ephedrine's pharmacological effects was a pivotal moment in autonomic pharmacology, largely credited to the work of K.K. Chen and Carl F. Schmidt in the 1920s.[2] Their research brought ephedrine to the forefront of Western medicine.

The Work of Chen and Schmidt (1924)

Chen and Schmidt conducted a series of systematic experiments to characterize the physiological actions of ephedrine.[2] Their work revealed that ephedrine mimicked the effects of adrenaline (epinephrine) but with a longer duration of action and the significant advantage of being orally active.[2][3]

Experimental Protocol: Characterization of the Pharmacological Actions of Ephedrine

The following outlines the types of experiments conducted by Chen and Schmidt to determine the effects of ephedrine.[2][3]

  • Cardiovascular Effects:

    • Blood Pressure: Anesthetized dogs were administered ephedrine intravenously, and changes in carotid artery blood pressure were recorded using a kymograph. This demonstrated a sustained pressor effect.

    • Heart Rate and Contractility: The effects on the heart were studied in isolated perfused frog or mammalian hearts (Langendorff preparation), showing increased heart rate and force of contraction.

    • Vasoconstriction: Perfusion of isolated organs or limbs (e.g., rabbit ear) with solutions containing ephedrine demonstrated vasoconstriction by measuring the outflow of the perfusate.

  • Respiratory Effects:

    • Bronchodilation: The effect on bronchial smooth muscle was investigated in pithed cats or by using isolated tracheal chains. The relaxation of constricted bronchial muscle (e.g., induced by pilocarpine (B147212) or histamine) upon ephedrine administration was observed.

  • Central Nervous System (CNS) Effects:

    • Stimulation: The stimulant effects were observed in various animal models, noting increased alertness and motor activity.

  • Ocular Effects:

    • Mydriasis: The mydriatic (pupil-dilating) effect was demonstrated by topical application of ephedrine solution to the eyes of rabbits or other animals.

Stereoisomerism and Pharmacological Activity

Ephedrine has two chiral centers, giving rise to four stereoisomers. The racemic mixture of (1R,2S)-(-)-ephedrine and (1S,2R)-(+)-ephedrine is known as this compound.[4] The other pair of enantiomers are pseudoephedrine. The pharmacological activity of these isomers differs significantly.

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the pharmacological activity of the ephedrine isomers at adrenergic receptors and their effects on monoamine release.

Table 1: Agonist Activity of Ephedrine Isomers at Human β-Adrenergic Receptors [1]

IsomerReceptorEC₅₀ (μM)Maximal Response (% of Isoproterenol)
(1R,2S)-(-)-Ephedrineβ₁0.568%
β₂0.3678%
β₃4531%
(1S,2R)-(+)-Ephedrineβ₁7266%
β₂10622%
(1R,2R)-(-)-Pseudoephedrineβ₁112253%
β₂750%
(1S,2S)-(+)-Pseudoephedrineβ₁30953%
β₂1047%

Table 2: Monoamine Release by Ephedrine Enantiomers [5]

CompoundNorepinephrine (B1679862) (NE) Release EC₅₀ (nM)Dopamine (DA) Release EC₅₀ (nM)
(1R,2S)-(-)-Ephedrine43.1 - 72.4236 - 1350
(1S,2R)-(+)-Ephedrine2182104

Mechanism of Action and Signaling Pathways

This compound and its constituent isomers exert their effects through a dual mechanism: direct action on adrenergic receptors and indirect action by promoting the release of norepinephrine from sympathetic nerve terminals.

Direct Adrenergic Receptor Agonism

The (1R,2S)-(-)-ephedrine enantiomer is a direct agonist at β-adrenergic receptors, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[1] This pathway is particularly relevant for its bronchodilatory effects.

G cluster_membrane Cell Membrane Ephedrine Ephedrine Beta_AR β-Adrenergic Receptor Ephedrine->Beta_AR Binds to G_Protein Gs Protein Beta_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Bronchodilation) PKA->Cellular_Response Phosphorylates targets leading to G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Ephedrine Ephedrine NET Norepinephrine Transporter (NET) Ephedrine->NET Enters via NE_cytosol Norepinephrine (Cytosolic) NET->NE_cytosol Promotes efflux of NE_vesicle Norepinephrine Vesicle NE_vesicle->NE_cytosol Replenishes NE_synapse Norepinephrine NE_cytosol->NE_synapse Released into Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binds to Postsynaptic_Response Postsynaptic Response Adrenergic_Receptor->Postsynaptic_Response G Benzaldehyde Benzaldehyde Yeast_Fermentation Yeast Fermentation Benzaldehyde->Yeast_Fermentation Glucose Glucose Glucose->Yeast_Fermentation PAC Phenylacetylcarbinol (PAC) Yeast_Fermentation->PAC Reductive_Amination Reductive Amination PAC->Reductive_Amination Methylamine Methylamine Methylamine->Reductive_Amination This compound This compound Reductive_Amination->this compound

References

An In-depth Technical Guide to the Degradation Pathways and Impurity Profiling of Racephedrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways and impurity profiling of racephedrine (B1617728). Understanding the stability of this compound and its potential impurities is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. This document details the known and potential degradation routes, outlines common impurities, and provides synthesized experimental protocols for forced degradation studies and analysis.

Introduction to this compound and Its Stability

This compound is the racemic mixture of (1R,2S)-ephedrine and (1S,2R)-ephedrine. It acts as a sympathomimetic amine and is used as a bronchodilator and nasal decongestant. The chemical stability of this compound is a critical quality attribute that can be affected by various environmental factors such as pH, temperature, light, and oxidizing agents. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies are mandated by regulatory bodies like the International Council on Harmonisation (ICH) to ensure the specificity of stability-indicating analytical methods.[1]

Degradation Pathways of this compound

Forced degradation studies help elucidate the primary degradation pathways of a drug substance.[1] For this compound, the main degradation pathways are anticipated to be oxidation, with minor contributions from photolysis and thermal degradation under specific conditions.

Oxidative Degradation

Oxidation is a major degradation pathway for this compound. The secondary alcohol group in the molecule is susceptible to oxidation.

  • Primary Oxidation Product: The primary oxidative degradation product of ephedrine (B3423809) (and by extension, this compound) is methcathinone (B1676376).[2][3] This occurs through the oxidation of the hydroxyl group to a ketone. This transformation can be induced by various oxidizing agents, including hydrogen peroxide.

  • Further Degradation: In the presence of strong oxidizing agents or specific catalysts, further degradation can occur, leading to the cleavage of the molecule. Studies on the chlorination of ephedrine have shown that degradation can proceed through deamination, demethylation, and hydroxylation of the aromatic ring.[4]

Oxidation_Pathway This compound This compound Oxidizing_Agent [O] (e.g., H₂O₂) Methcathinone Methcathinone This compound->Methcathinone Oxidation of -OH group Oxidizing_Agent->Methcathinone Further_Degradation Further Degradation Products (Deamination, Demethylation, etc.) Methcathinone->Further_Degradation Further Oxidation

Caption: Oxidative degradation pathway of this compound.

Photodegradation

Ephedrine has been reported to be susceptible to gradual decomposition upon exposure to light.[5] Photodegradation can lead to a variety of products, often through free-radical mechanisms. The specific photolytic degradation products of this compound are not well-documented in the literature, but they could potentially involve oxidation and cleavage of the molecule.

Hydrolytic and Thermal Degradation

Studies on pseudoephedrine, a diastereomer of ephedrine, have suggested that it is relatively stable under acidic, basic, and thermal stress conditions. While this suggests that hydrolysis and thermal degradation may not be the primary degradation pathways for this compound, it is still crucial to evaluate them in forced degradation studies to confirm the stability profile.

Impurity Profiling of this compound

Impurity profiling is the identification and quantification of all potential impurities in a drug substance and drug product. Impurities can be process-related, degradation products, or arise from other sources.

Classification of Impurities
  • Process-Related Impurities: These impurities are formed during the synthesis of the active pharmaceutical ingredient (API). They can include starting materials, intermediates, by-products, and reagents. For this compound, potential process-related impurities include other ephedra alkaloids like pseudoephedrine, norephedrine, and methylephedrine.[4]

  • Degradation Products: These are formed due to the degradation of the API over time or under stress conditions. Methcathinone is a key degradation product from oxidation.[2][3]

  • Pharmacopeial Impurities: The United States Pharmacopeia (USP) monographs for racepinephrine and its hydrochloride salt list adrenalone (B1665550) and norepinephrine (B1679862) as potential impurities to be controlled.[6][7][8]

Table of Potential Impurities
Impurity NameChemical Structure (if available)Origin
PseudoephedrineC₁₀H₁₅NOProcess-related (diastereomer)
NorephedrineC₉H₁₃NOProcess-related
MethylephedrineC₁₁H₁₇NOProcess-related
AdrenaloneC₉H₁₁NO₃Pharmacopeial Impurity
NorepinephrineC₈H₁₁NO₃Pharmacopeial Impurity
MethcathinoneC₁₀H₁₃NOOxidative Degradation Product
OxazolidinesVariesReaction with solvent impurities[9]

Forced Degradation Studies: A Practical Approach

Forced degradation studies are a cornerstone of drug development, providing critical information on a molecule's stability.[1]

Illustrative Quantitative Data from a Forced Degradation Study

The following table provides an illustrative summary of the expected outcomes from a forced degradation study on this compound, based on the known stability of ephedrine and pseudoephedrine.

Stress ConditionReagent/ConditionTimeTemperature% Degradation (Illustrative)Major Degradation Product(s)
Acid Hydrolysis 0.1 M HCl24 h60°C< 5%-
Base Hydrolysis 0.1 M NaOH24 h60°C< 5%-
Oxidation 3% H₂O₂24 hRoom Temp15 - 25%Methcathinone
Thermal Dry Heat48 h80°C< 5%-
Photolytic ICH Option 1--5 - 15%Various photoproducts
Experimental Protocols

The following is a synthesized, detailed protocol for conducting a forced degradation study on this compound hydrochloride.

4.2.1. Materials and Reagents

  • This compound Hydrochloride API

  • Hydrochloric Acid (HCl), AR grade

  • Sodium Hydroxide (NaOH), AR grade

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • HPLC grade acetonitrile (B52724), methanol, and water

  • Analytical balance, volumetric flasks, pipettes, reflux condenser, water bath, photostability chamber, HPLC system with UV or PDA detector.

4.2.2. Preparation of Stock Solution Prepare a stock solution of this compound hydrochloride at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol:water mixture).

4.2.3. Stress Conditions

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. After the specified time, cool the solution and neutralize it with an appropriate volume of 0.1 M NaOH. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. After the specified time, cool the solution and neutralize it with an appropriate volume of 0.1 M HCl. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Store the solution at room temperature, protected from light, for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation: Accurately weigh about 10 mg of this compound hydrochloride API and spread it as a thin layer in a petri dish. Place the dish in a hot air oven maintained at 80°C for 48 hours. After exposure, dissolve the sample in a suitable solvent and dilute to a final concentration of 0.1 mg/mL.

  • Photolytic Degradation: Expose the API powder and a solution of the API (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark. After exposure, prepare a solution of 0.1 mg/mL.

4.2.4. Analytical Method (Stability-Indicating HPLC-UV) A stability-indicating method is crucial for separating the parent drug from its degradation products.[10] The following is a representative HPLC method:

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 20 mM ammonium (B1175870) acetate, pH adjusted to 4.5 with acetic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis API This compound API (1 mg/mL Stock) Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) API->Base Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Thermal Thermal (80°C, Solid) API->Thermal Photo Photolytic (ICH Q1B) API->Photo Sample_Prep Sample Preparation (Neutralization, Dilution) Acid->Sample_Prep Base->Sample_Prep Oxidation->Sample_Prep Thermal->Sample_Prep Photo->Sample_Prep HPLC Stability-Indicating HPLC-UV Analysis Sample_Prep->HPLC Data_Analysis Data Analysis (% Degradation, Impurity Profile) HPLC->Data_Analysis

Caption: Workflow for forced degradation studies.

Conclusion

The stability of this compound is a critical factor in pharmaceutical development. This guide has outlined the primary degradation pathways, with oxidation to methcathinone being the most significant. A comprehensive impurity profile, including process-related and degradation impurities, must be established. The provided protocols for forced degradation studies and the illustrative data serve as a valuable resource for researchers and scientists. The application of a validated, stability-indicating analytical method is paramount to accurately quantify this compound in the presence of its impurities and degradation products, ensuring the delivery of a safe and effective medication to patients.

References

Early Clinical Investigations of Racephedrine for Asthma Treatment: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the early 20th century, the therapeutic landscape for asthma was limited, with treatments primarily focused on providing symptomatic relief. The introduction of sympathomimetic amines, particularly ephedrine (B3423809) and its racemic form, racephedrine (B1617728), marked a significant advancement in the management of this chronic respiratory condition. This technical guide provides a detailed overview of the early clinical investigations into this compound and ephedrine for asthma treatment, with a focus on the foundational work conducted in the 1920s and 1930s. The information presented herein is crucial for understanding the historical context of asthma pharmacotherapy and the development of modern bronchodilators.

Core Findings from Early Investigations

The seminal work of K.K. Chen and Carl F. Schmidt in the 1920s was instrumental in bringing ephedrine, and by extension this compound, to the forefront of Western medicine for the treatment of asthma.[1][2][3] Their research, culminating in the comprehensive 1930 monograph "Ephedrine and Related Substances," detailed the pharmacology and initial clinical applications of these alkaloids.[1][4][5]

Efficacy in Asthma

Early clinical trials, though not conforming to modern standards of randomized controlled trials, consistently demonstrated the efficacy of ephedrine and this compound in providing relief from asthmatic paroxysms. The primary outcomes reported were subjective improvement in symptoms and, where available, changes in vital capacity.

Table 1: Summary of Reported Efficacy in Early Asthma Studies

Study Cohort (if specified)InterventionDosageReported EfficacyAdverse Effects Noted
General Asthmatic PatientsEphedrine (oral)20-50 mgRelief from asthmatic attacks, prevention of subsequent attacksNervousness, tremor, insomnia, sweating, cardiac stimulation
Severe Asthma CasesEphedrine (subcutaneous)10-25 mgRapid relief from severe paroxysmsMore pronounced cardiac effects
Chronic AsthmaThis compound (oral)Not specified in detailSymptomatic reliefSimilar to ephedrine

Note: The quantitative data from the earliest studies are often descriptive rather than statistical. The table reflects the qualitative and semi-quantitative findings reported in the historical literature.

Dosage and Administration

The oral availability of ephedrine and this compound was a significant advantage over adrenaline (epinephrine), which required injection. This allowed for more convenient and sustained management of asthma symptoms.

Table 2: Dosage Regimens in Early Clinical Use for Asthma

DrugRoute of AdministrationTypical Adult DosageFrequency
Ephedrine Hydrochloride/Sulfate (B86663)Oral20-50 mgEvery 3-4 hours as needed
Ephedrine Hydrochloride/SulfateSubcutaneous10-25 mgFor acute attacks
This compoundOralNot specified in detailNot specified in detail

Experimental Protocols of Early Investigations

The methodologies of early clinical studies were rudimentary by today's standards. They primarily consisted of case series and observational studies.

Key Methodological Components:

  • Patient Population: Individuals with a clinical diagnosis of bronchial asthma, often with a history of recurrent attacks.

  • Intervention: Administration of ephedrine or this compound, typically as the hydrochloride or sulfate salt.

  • Outcome Assessment:

    • Subjective Reports: Patients' descriptions of relief from dyspnea, wheezing, and chest tightness.

    • Vital Capacity: Measurement of the maximum amount of air a person can expel from the lungs after a maximum inhalation. This was a key objective measure of pulmonary function at the time.

    • Clinical Observation: Physicians' notes on the patient's respiratory rate, heart rate, and general condition.

  • Study Design: Primarily observational, with the drug administered to patients experiencing asthmatic symptoms, and the subsequent clinical course was documented. Control groups, randomization, and blinding were not standard practices in this era.

Mechanism of Action: Early 20th Century Perspective

In the early 20th century, the understanding of the autonomic nervous system and receptor pharmacology was in its nascent stages. The mechanism of action of sympathomimetic amines like ephedrine was understood in the context of their ability to mimic the effects of adrenaline and stimulation of the sympathetic nervous system.

The prevailing theory was that asthma involved a "spasm" of the bronchial muscles. Ephedrine was believed to counteract this by stimulating the sympathetic nervous system, which was known to cause relaxation of these muscles. The concept of distinct adrenergic receptor subtypes (alpha and beta) was not yet fully developed.

Below is a diagram representing the logical understanding of the signaling pathway at the time.

G This compound This compound/ Ephedrine Sympathetic_Nervous_System Sympathetic Nervous System Stimulation This compound->Sympathetic_Nervous_System Stimulates Adrenaline_Release Adrenaline-like Action Sympathetic_Nervous_System->Adrenaline_Release Leads to Bronchial_Muscles Bronchial Smooth Muscles Adrenaline_Release->Bronchial_Muscles Acts on Bronchodilation Bronchodilation (Relief of Spasm) Bronchial_Muscles->Bronchodilation Results in

Early 20th Century Understanding of this compound's Mechanism

Experimental Workflow

The typical workflow for an early clinical investigation of this compound in asthma would have followed a straightforward observational process.

G Patient_Selection Selection of Patient with Active Asthma Symptoms Drug_Administration Administration of This compound/Ephedrine (Oral/SC) Patient_Selection->Drug_Administration Clinical_Observation Observation of Clinical Response (Subjective & Objective) Drug_Administration->Clinical_Observation Data_Recording Recording of Vital Capacity, Heart Rate, and Side Effects Clinical_Observation->Data_Recording Outcome_Assessment Assessment of Therapeutic Efficacy and Tolerability Data_Recording->Outcome_Assessment

Workflow of Early Clinical Investigations of this compound in Asthma

Conclusion

The early clinical investigations of this compound and ephedrine for asthma treatment, pioneered by researchers like Chen and Schmidt, laid the groundwork for the development of modern bronchodilator therapy. While the methodologies of these early studies lack the rigor of contemporary clinical trials, their findings were transformative for the management of asthma at the time. This historical perspective is invaluable for researchers and drug development professionals, offering insights into the evolution of asthma treatment and the enduring principles of sympathomimetic pharmacology.

References

racemic ephedrine's effect on the central nervous system

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Central Nervous System Effects of Racemic Ephedrine (B3423809)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Racemic ephedrine, a sympathomimetic amine, exerts a significant influence on the central nervous system (CNS). Its primary mechanism of action is the indirect stimulation of the adrenergic and dopaminergic systems, leading to increased wakefulness, alertness, and potential for neurotoxicity with chronic use. This technical guide provides a comprehensive overview of the CNS effects of racemic ephedrine, detailing its mechanism of action, quantitative pharmacological data, experimental protocols for its study, and the intricate signaling pathways it modulates.

Mechanism of Action in the Central Nervous System

Racemic ephedrine is a mixed-acting sympathomimetic agent that readily crosses the blood-brain barrier. Its CNS effects are primarily mediated through the following mechanisms:

  • Indirect Agonism at Adrenergic and Dopaminergic Receptors: The principal mechanism is the displacement of norepinephrine (B1679862) (NE) and, to a lesser extent, dopamine (B1211576) (DA) from storage vesicles in presynaptic neurons.[1] Racemic ephedrine is a substrate for the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to the non-vesicular release of these neurotransmitters into the synaptic cleft.[2]

  • Direct Agonism at Adrenergic Receptors: While its indirect actions are more prominent, ephedrine also exhibits weak direct agonist activity at α- and β-adrenergic receptors.[3] However, some studies suggest it may act as an antagonist at α-adrenergic subtypes.[3]

The increased availability of norepinephrine and dopamine in synaptic spaces leads to the stimulation of postsynaptic adrenergic and dopaminergic receptors, resulting in the observed CNS stimulant effects.

Quantitative Pharmacological Data

The pharmacological effects of racemic ephedrine are a composite of the activities of its stereoisomers: (-)-ephedrine (1R,2S) and (+)-ephedrine (1S,2R). The following tables summarize the available quantitative data for these isomers.

Table 1: Monoamine Transporter Affinity and Potency of Ephedrine Stereoisomers

StereoisomerTransporterParameterValue (nM)Reference
(-)-EphedrineNETEC₅₀ (Release)43.1 - 72.4[4]
DATEC₅₀ (Release)236 - 1350[4]
SERTEC₅₀ (Release)>10,000[4]
(+)-EphedrineNETEC₅₀ (Release)218[4]
DATEC₅₀ (Release)2104[4]
SERTEC₅₀ (Release)>10,000[4]

Table 2: Adrenergic Receptor Binding Affinities (Ki) of Ephedrine Stereoisomers

StereoisomerReceptor SubtypeKi (µM)Reference
(-)-Ephedrineα2A~5[2]
α2B~5[2]
α2C~5[2]
(+)-Ephedrineα2A>10[2]
α2B>10[2]
α2C>10[2]

Note: Data for direct binding to α1 and β adrenergic receptors is limited and sometimes conflicting, with some studies suggesting weak affinity or antagonist activity.[2][3]

Experimental Protocols

The characterization of racemic ephedrine's CNS effects relies on a variety of established experimental protocols.

In Vivo Microdialysis for Neurotransmitter Release

This technique is employed to measure extracellular levels of norepinephrine and dopamine in specific brain regions of freely moving animals following ephedrine administration.

Protocol:

  • Surgical Implantation: A guide cannula is stereotaxically implanted into the target brain region (e.g., prefrontal cortex, nucleus accumbens) of an anesthetized rodent. The animal is allowed to recover for several days.

  • Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.

  • Drug Administration: Racemic ephedrine is administered systemically (e.g., intraperitoneally).

  • Sample Collection and Analysis: Dialysate collection continues post-administration. The samples are then analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentrations of norepinephrine and dopamine.[5][6]

Radioligand Binding Assays for Receptor Affinity

These assays are used to determine the binding affinity (Ki) of racemic ephedrine for various CNS receptors.

Protocol:

  • Membrane Preparation: Brain tissue from a specific region or cells expressing the receptor of interest are homogenized and centrifuged to isolate cell membranes containing the receptors.

  • Competitive Binding: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the membrane preparation in the presence of varying concentrations of unlabeled racemic ephedrine.

  • Separation and Counting: The bound radioligand is separated from the free radioligand by rapid filtration. The radioactivity of the filters is then measured using a scintillation counter.

  • Data Analysis: The concentration of racemic ephedrine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[7][8]

Signaling Pathways

The CNS effects of racemic ephedrine are mediated by the activation of specific G-protein coupled receptor (GPCR) signaling cascades.

Adrenergic Receptor Signaling
  • α1-Adrenergic Receptors (Gq-coupled): Activation of α1 receptors by norepinephrine leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

  • α2-Adrenergic Receptors (Gi-coupled): These receptors are often presynaptic autoreceptors. Their activation by norepinephrine inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This serves as a negative feedback mechanism to reduce further norepinephrine release.

  • β-Adrenergic Receptors (Gs-coupled): Norepinephrine binding to β-adrenergic receptors stimulates adenylyl cyclase, resulting in an increase in cAMP and subsequent activation of PKA. PKA can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein).[9]

Dopaminergic Receptor Signaling
  • D1-like Receptors (D1 and D5; Gs/olf-coupled): Dopamine activation of these receptors stimulates adenylyl cyclase, leading to increased cAMP and PKA activation. This pathway is crucial for mediating the rewarding and locomotor effects of dopamine.

  • D2-like Receptors (D2, D3, and D4; Gi/o-coupled): Activation of D2-like receptors inhibits adenylyl cyclase, reducing cAMP and PKA activity. These receptors are also involved in modulating locomotor activity and reward.

Visualizations

experimental_workflow cluster_protocol1 In Vivo Microdialysis cluster_protocol2 Radioligand Binding Assay p1_1 Surgical Implantation of Guide Cannula p1_2 Probe Insertion and Perfusion with aCSF p1_1->p1_2 p1_3 Baseline Sample Collection p1_2->p1_3 p1_4 Racemic Ephedrine Administration p1_3->p1_4 p1_5 Post-treatment Sample Collection p1_4->p1_5 p1_6 HPLC-ED Analysis of Dopamine & Norepinephrine p1_5->p1_6 p2_1 Brain Tissue/Cell Membrane Preparation p2_2 Incubation with Radioligand and Racemic Ephedrine p2_1->p2_2 p2_3 Separation of Bound and Free Ligand p2_2->p2_3 p2_4 Scintillation Counting p2_3->p2_4 p2_5 Data Analysis (IC50 -> Ki) p2_4->p2_5

Figure 1: Experimental workflows for studying racemic ephedrine's CNS effects.

signaling_pathways cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ephedrine Racemic Ephedrine net NET ephedrine->net Substrate dat DAT ephedrine->dat Substrate ne_vesicle NE Vesicle net->ne_vesicle Displaces da_vesicle DA Vesicle dat->da_vesicle Displaces ne_release NE Release ne_vesicle->ne_release da_release DA Release da_vesicle->da_release alpha1 α1-AR (Gq) ne_release->alpha1 alpha2 α2-AR (Gi) ne_release->alpha2 beta β-AR (Gs) ne_release->beta d1 D1-like R (Gs) da_release->d1 d2 D2-like R (Gi) da_release->d2 plc PLC alpha1->plc ac_inhib Adenylyl Cyclase alpha2->ac_inhib ac_stim Adenylyl Cyclase beta->ac_stim d1->ac_stim d2->ac_inhib ip3_dag ↑ IP3 & DAG plc->ip3_dag camp_dec ↓ cAMP ac_inhib->camp_dec ac_inhib->camp_dec camp_inc ↑ cAMP ac_stim->camp_inc ac_stim->camp_inc pka_dec ↓ PKA camp_dec->pka_dec camp_dec->pka_dec pka_inc ↑ PKA camp_inc->pka_inc camp_inc->pka_inc ca_pkc ↑ Ca2+ & PKC ip3_dag->ca_pkc

Figure 2: Racemic ephedrine's mechanism of action and downstream signaling.

Conclusion

Racemic ephedrine's effects on the central nervous system are complex, stemming from its primary role as an indirect sympathomimetic that enhances noradrenergic and dopaminergic neurotransmission. The quantitative data on its stereoisomers highlight the stereoselectivity of its interactions with monoamine transporters. The resulting activation of a cascade of intracellular signaling pathways underlies its stimulant properties. Understanding these detailed mechanisms is crucial for the development of novel therapeutics and for comprehending the full pharmacological and toxicological profile of this compound. Further research is warranted to fully elucidate the specific contributions of each stereoisomer to the overall CNS effects of the racemic mixture and to explore the long-term neurochemical consequences of its use.

References

Foundational Research on Racephedrine as a Bronchodilator: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Racephedrine (B1617728), a racemic mixture of the ephedrine (B3423809) isomers (1R,2S)-(-)-ephedrine and (1S,2R)-(+)-ephedrine, has been utilized as a bronchodilator for the symptomatic relief of asthma.[1] Its therapeutic effects stem from a dual mechanism of action: primarily as an indirect sympathomimetic by promoting the release of norepinephrine (B1679862) from sympathetic nerve endings, and to a lesser extent, through direct agonism at adrenergic receptors.[2][3] This technical guide provides an in-depth overview of the foundational research on this compound's bronchodilator properties, focusing on its mechanism of action, quantitative pharmacological data, and key experimental protocols.

Mechanism of Action

This compound's bronchodilatory effect is primarily mediated through the activation of β2-adrenergic receptors on airway smooth muscle cells.[4][5] This activation leads to a cascade of intracellular events resulting in smooth muscle relaxation and dilation of the bronchioles. The mechanism can be broken down into two main components:

  • Indirect Action (Norepinephrine Release): The predominant mechanism of this compound is the displacement of norepinephrine from storage vesicles in presynaptic neurons.[2][3] The released norepinephrine then acts as a potent agonist at postsynaptic β2-adrenergic receptors on bronchial smooth muscle.

  • Direct Action (Receptor Agonism): this compound and its constituent isomers also exhibit direct, albeit weaker, agonist activity at β-adrenergic receptors.[6]

The activation of the β2-adrenergic receptor initiates a well-defined signaling pathway, as illustrated below.

Signaling Pathway

The binding of an agonist, such as norepinephrine or directly by an ephedrine isomer, to the β2-adrenergic receptor triggers a conformational change in the receptor. This activates the associated heterotrimeric Gs protein, leading to the dissociation of its α-subunit. The activated Gαs-subunit then stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[4][7] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several target proteins.[7][8] This phosphorylation cascade ultimately leads to bronchodilation by decreasing intracellular calcium concentrations and inactivating myosin light chain kinase, thereby preventing the interaction of actin and myosin filaments required for muscle contraction.[7][8]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Norepinephrine / This compound B2AR β2-Adrenergic Receptor Agonist->B2AR Binds to Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates MLCK_inactive Myosin Light Chain Kinase (Inactive) PKA->MLCK_inactive Inactivates Ca Decreased Intracellular Ca2+ PKA->Ca Promotes MLCK_active Myosin Light Chain Kinase (Active) Relaxation Bronchodilation MLCK_inactive->Relaxation Ca->Relaxation G A Anesthetize Guinea Pig B Cannulate Trachea & Ventilate A->B C Induce Bronchoconstriction (e.g., Histamine) B->C D Administer Test Compound (this compound) or Vehicle C->D E Measure Changes in Airway Pressure D->E F Calculate % Inhibition of Bronchoconstriction E->F G Receptor β2-Adrenergic Receptor (on cell membrane) Binding Specific Binding Receptor->Binding Radioligand Radiolabeled Ligand Radioligand->Binding Competitor Unlabeled Ephedrine Isomer Competitor->Binding Competes with Radioligand Measurement Measure Radioactivity Binding->Measurement Affinity Determine Binding Affinity (Ki) Measurement->Affinity

References

Methodological & Application

General Chemical Principles in the Synthesis of Phenylpropanolamine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Due to the potential for misuse and in accordance with our safety policies, I am unable to provide detailed experimental protocols or application notes for the chemical synthesis of racephedrine. The synthesis of controlled substances and their precursors is strictly regulated.

Instead, I can offer a high-level overview of the general chemical principles and reaction types that are historically relevant in the study of such molecules from a purely academic and safety-oriented perspective. This information is intended for educational purposes and to promote an understanding of chemical safety and history, not to guide any practical application.

The synthesis of molecules with a phenylpropanolamine backbone, such as this compound, from a starting material like propiophenone (B1677668) generally involves several key types of chemical transformations. Understanding these reaction classes is fundamental to organic chemistry.

  • Alpha-Functionalization of Ketones: A common strategy in organic synthesis is the introduction of a functional group at the alpha-position (the carbon atom adjacent to the carbonyl group) of a ketone. In the context of propiophenone, this would involve converting one of the C-H bonds on the methylene (B1212753) group (-CH2-) next to the carbonyl into a C-X bond, where X could be a halogen or another leaving group. This is often achieved through reactions like alpha-bromination.

  • Nucleophilic Substitution: Once an electrophilic center is created at the alpha-position, a nucleophile can be introduced. In the synthesis of amino alcohols, this step typically involves the reaction with an amine source. This is a classic example of a nucleophilic substitution reaction, where the amine displaces the leaving group.

  • Reduction of a Carbonyl Group: The final key transformation is the reduction of the ketone's carbonyl group (C=O) to a secondary alcohol (-CHOH). This is a fundamental reaction in organic chemistry, and various reducing agents can be employed to achieve this. The choice of reducing agent can sometimes influence the stereochemistry of the final product.

Historical and Safety Context

Historically, the development of synthetic routes to compounds like ephedrine (B3423809) and its stereoisomers was a significant area of research in medicinal chemistry. These efforts were aimed at producing pharmaceutically active compounds and understanding their structure-activity relationships. However, due to the diversion of these chemicals for illicit drug manufacturing, their synthesis and distribution are now tightly controlled by national and international regulations.

It is crucial for all researchers and scientists to be aware of and adhere to these regulations. The handling of controlled substance precursors requires specific licensing and adherence to strict safety and security protocols to prevent diversion and ensure public safety.

Conceptual Diagrams of Chemical Principles

The following diagrams illustrate the general concepts discussed above in an abstract manner, without providing specific reactants or conditions.

G cluster_0 Conceptual Reaction Pathway Propiophenone Propiophenone (Starting Ketone) AlphaFunctionalized Alpha-Functionalized Intermediate Propiophenone->AlphaFunctionalized Alpha-Functionalization (e.g., Halogenation) Aminoketone Aminoketone Intermediate AlphaFunctionalized->Aminoketone Nucleophilic Substitution (with an Amine Source) FinalScaffold Phenylpropanolamine Scaffold Aminoketone->FinalScaffold Carbonyl Reduction

Caption: A generalized pathway illustrating key chemical transformations.

G cluster_1 General Laboratory Workflow for Organic Synthesis Start Reaction Setup (Under controlled conditions) Reaction Chemical Transformation Start->Reaction Workup Workup & Extraction (Separation of product) Reaction->Workup Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification Analysis Analysis & Characterization (e.g., NMR, IR, MS) Purification->Analysis

Caption: A high-level, generic workflow for organic synthesis experiments.

Application Notes & Protocols: Biocatalytic Synthesis of Racephedrine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of ephedrine (B3423809) and pseudoephedrine, critical active pharmaceutical ingredients, relies on the availability of chiral precursors, primarily (R)-phenylacetylcarbinol ((R)-PAC).[1][2] Traditional chemical synthesis methods often result in racemic mixtures, requiring costly and complex resolution steps.[1] Biocatalytic synthesis, employing enzymes like pyruvate (B1213749) decarboxylase (PDC), offers a highly stereoselective and greener alternative, producing the desired (R)-enantiomer from inexpensive starting materials.[1][3][4] This document provides detailed protocols and data for the synthesis of (R)-PAC using whole-cell and partially purified enzyme systems.

The core of this biocatalytic process is the carboligation reaction catalyzed by pyruvate decarboxylase (EC 4.1.1.1).[5][6] This thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme facilitates the condensation of an acetaldehyde (B116499) moiety, derived from the decarboxylation of pyruvate, with benzaldehyde (B42025) to form (R)-PAC.[5][6][7] Various microorganisms, notably yeasts like Candida utilis and Saccharomyces cerevisiae, are potent sources of PDC for this transformation.[2][5][8]

Quantitative Data Summary

The efficiency of (R)-PAC synthesis is influenced by the biocatalyst form (whole-cell vs. purified enzyme), reaction medium (aqueous vs. two-phase systems), and reaction conditions. The following table summarizes key quantitative data from various studies to facilitate comparison.

BiocatalystSubstrates (Initial Conc.)System TypeKey ConditionsProduct Titer ((R)-PAC)Yield / ConversionEnantiomeric Excess (ee)Reference
Candida utilis (Whole Cells)Benzaldehyde (300 mM), Pyruvate (364 mM)Aqueous Emulsion21°C, pH 6.543 g/L (289 mM)~80% (on Benzaldehyde)94%[8]
Candida utilis (Whole Cells)Benzaldehyde (300 mM), Pyruvate (364 mM)Aqueous Emulsion4°C, pH 6.539 g/L (258 mM)~86% (on Benzaldehyde)98%[8][9]
Partially Purified PDC (C. utilis)Benzaldehyde (1.8 M in octanol), Pyruvate (1.43 M in aqueous)Aqueous/Octanol Two-Phase4°C, pH 6.5, 7.3 U/mL PDC167.3 g/L (in octanol) + 27.8 g/L (in aqueous)98% (on Benzaldehyde), 92.9% (on Pyruvate)>99% (assumed)[5][10]
Partially Purified PDC (C. utilis)Benzaldehyde, PyruvateAqueous/Octanol Two-Phase20°C, 0.43:1 Phase Ratio212 g/L (in octanol)~80% (on Pyruvate)Not Specified[11]
Recombinant PDC (Z. mobilis in E. coli)Benzaldehyde (200 mM), Pyruvate (400 mM)Whole-Cell Aqueous20°C, pH 6.572 mM (~10.8 g/L)36% ConversionNot Specified[12]
Immobilized PDC (S. cerevisiae)Benzaldehyde (60 µl), Pyruvate sourceAqueous, Immobilized28°C, 4h22.46 g/LNot SpecifiedNot Specified[13]

Reaction Pathway & Experimental Workflow

The enzymatic synthesis of (R)-PAC is a straightforward biocatalytic conversion. The general workflow involves preparing the biocatalyst, setting up the reaction with substrates, and finally, extracting and analyzing the product.

Reaction_Pathway Fig. 1: Enzymatic Synthesis of (R)-PAC sub1 Pyruvate enzyme Pyruvate Decarboxylase (PDC) Thiamine Pyrophosphate (TPP), Mg2+ sub1->enzyme sub2 Benzaldehyde sub2->enzyme prod (R)-Phenylacetylcarbinol ((R)-PAC) enzyme->prod co2 CO2 enzyme->co2

Caption: Enzymatic carboligation of benzaldehyde and pyruvate to (R)-PAC.

Experimental_Workflow Fig. 2: General Experimental Workflow A Biocatalyst Preparation (e.g., C. utilis whole cells or partially purified PDC) B Reaction Setup (Substrates, Buffer, Cofactors) A->B C Biocatalytic Reaction (Controlled Temp. & pH) B->C D Product Extraction (e.g., with Ethyl Acetate) C->D E Analysis (HPLC, GC-MS) D->E

Caption: Standard workflow for biocatalytic (R)-PAC production.

Detailed Experimental Protocols

Protocol 1: Whole-Cell Biocatalysis using Candida utilis

This protocol is adapted from studies using C. utilis cells, which provide high stability for the pyruvate decarboxylase enzyme.[8][9]

1. Materials and Reagents:

  • Candida utilis cell paste

  • Benzaldehyde (≥99%)

  • Sodium Pyruvate (≥99%)

  • Citrate-phosphate buffer (50 mM, pH 6.5)

  • Thiamine Pyrophosphate (TPP)

  • Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (for extraction)

  • Sodium Sulfate (anhydrous)

2. Equipment:

  • Temperature-controlled shaker or stirred-tank bioreactor

  • pH meter and controller

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

  • HPLC system with a chiral column (e.g., Chiralcel OD-H)

3. Biocatalyst Preparation:

  • Candida utilis cells are typically grown in a suitable fermentation medium to induce high PDC activity.[9]

  • Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

  • Wash the cell pellet with cold buffer (e.g., 50 mM citrate-phosphate, pH 6.5) and re-centrifuge.

  • The resulting cell paste can be used directly or stored frozen.

4. Reaction Procedure:

  • Prepare the aqueous reaction medium in a bioreactor or flask. For a 1 L reaction, combine:

    • 800 mL of 50 mM citrate-phosphate buffer (pH 6.5).

    • Add TPP to a final concentration of 1 mM.

    • Add MgSO₄ to a final concentration of 5 mM.

  • Equilibrate the medium to the desired reaction temperature (e.g., 21°C).[8]

  • Add the C. utilis cell paste to the reactor. The amount will depend on the specific activity, but a concentration of 50-100 g/L (wet weight) is a typical starting point.

  • Add sodium pyruvate to a final concentration of 364 mM. Stir until dissolved.

  • Slowly feed benzaldehyde to the reaction mixture to achieve a final concentration of 300 mM. Benzaldehyde is toxic to the enzyme, so a fed-batch or emulsion approach is recommended to maintain a low aqueous concentration.[8]

  • Maintain the reaction at a constant temperature (21°C) and pH (6.5) with gentle agitation for 24-48 hours.[8] Monitor the reaction progress by taking periodic samples.

5. Product Extraction and Analysis:

  • After the reaction, remove the cells by centrifugation.

  • Extract the supernatant three times with an equal volume of ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator.

  • Analyze the resulting oil for (R)-PAC concentration and enantiomeric excess using a chiral HPLC system.

Protocol 2: Two-Phase Synthesis with Partially Purified PDC

This protocol, adapted from high-yield two-phase systems, uses an organic solvent to deliver the toxic benzaldehyde substrate and extract the (R)-PAC product in situ, boosting final titers.[5][10][14]

1. Materials and Reagents:

  • Partially purified Pyruvate Decarboxylase (PDC) from C. utilis or a recombinant source.

  • Benzaldehyde (≥99%)

  • Sodium Pyruvate (≥99%)

  • MOPS buffer (2 M, pH 6.5) or a similar high-concentration buffer.

  • Thiamine Pyrophosphate (TPP)

  • Magnesium Chloride (MgCl₂)

  • 1-Octanol (or other suitable biocompatible organic solvent)

2. Equipment:

  • Stirred glass reactor with temperature control

  • pH meter

  • HPLC or GC system for analysis

3. Reaction Procedure:

  • Prepare the Aqueous Phase: In the reactor, prepare the aqueous phase containing:

    • 2 M MOPS buffer, pH 6.5

    • 1.43 M Sodium Pyruvate

    • 1 mM TPP

    • 1 mM MgCl₂

  • Prepare the Organic Phase: Prepare a solution of 1.8 M benzaldehyde in 1-octanol.[5][10]

  • Set up the Two-Phase System:

    • Add equal volumes of the aqueous and organic phases to the reactor (1:1 phase ratio).[14]

    • Equilibrate the system to the desired temperature (e.g., 4°C for higher stability and selectivity).[5][10]

  • Initiate the Reaction:

    • Add the partially purified PDC enzyme to the aqueous phase to a final carboligase activity of approximately 7-8 U/mL.[5]

    • Begin rapid stirring to create an emulsion, maximizing the interfacial area for the reaction.

  • Reaction Monitoring:

    • Maintain the reaction for 48-72 hours.[5]

    • Periodically take samples, separate the phases by centrifugation, and analyze each phase for substrate consumption and product formation.

4. Product Analysis:

  • Dilute samples from both the aqueous and organic phases in a suitable solvent (e.g., acetonitrile).

  • Analyze for benzaldehyde, pyruvate, and (R)-PAC concentrations via HPLC. The yield on each substrate can be calculated based on initial concentrations and final product titers.[5][10]

References

Application Note: Chiral Separation of Racephedrine Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Racephedrine (B1617728) is a racemic mixture of the enantiomers of ephedrine (B3423809), a sympathomimetic amine commonly used as a stimulant, appetite suppressant, concentration aid, and decongestant. The enantiomers of ephedrine, (1R,2S)-(-)-ephedrine and (1S,2R)-(+)-ephedrine, can exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify these enantiomers is crucial in pharmaceutical development and quality control to ensure the safety and efficacy of drug products. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantioselective separation of chiral compounds like this compound.[1][2][3] This application note provides a detailed protocol for the chiral separation of this compound enantiomers using HPLC.

Experimental Protocols

This section details the methodology for the chiral separation of this compound enantiomers.

Materials and Reagents

  • This compound hydrochloride reference standard

  • (1R,2S)-(-)-Ephedrine hydrochloride reference standard

  • (1S,2R)-(+)-Ephedrine hydrochloride reference standard

  • n-Heptane (HPLC grade)

  • Ethanol (HPLC grade)

  • 2-Propanol (IPA) (HPLC grade)

  • Diethylamine (DEA) (HPLC grade)

  • Methanol (B129727) (HPLC grade) for sample preparation

Instrumentation

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions

A normal-phase chromatographic method is presented here, which has been shown to be effective for the separation of ephedrine analogues.[4]

  • Chiral Stationary Phase: A polysaccharide-based chiral column, such as a cellulose (B213188) carbamate (B1207046) derivative, is recommended.[5] An example is the Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or a similar column.[6]

  • Mobile Phase: A mixture of n-Heptane, Ethanol, and Diethylamine in a ratio of 92:8:0.1 (v/v/v) is a suitable starting point.[5] The mobile phase composition can be optimized to improve resolution.

  • Flow Rate: 1.0 mL/min[5]

  • Column Temperature: 25°C[5][6]

  • Detection Wavelength: 220 nm[5] or 254 nm[6]

  • Injection Volume: 10 µL

Standard and Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound hydrochloride in methanol at a concentration of 1 mg/mL. From the stock solution, prepare working standards at appropriate concentrations (e.g., 0.1 mg/mL) by diluting with the mobile phase.

  • Sample Solution: The preparation of sample solutions will depend on the matrix. For bulk drug substances, dissolve the sample in methanol to a final concentration within the linear range of the method. For formulated products, an extraction step may be necessary to isolate the this compound from excipients.

Method Validation

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines.[6] Key validation parameters are summarized in the table below.

Data Presentation

Table 1: Summary of HPLC Method Parameters

ParameterRecommended Conditions
Column Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase n-Heptane:Ethanol:Diethylamine (92:8:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Sample Diluent Methanol

Table 2: Typical Method Validation Parameters and Acceptance Criteria

Validation ParameterTypical Value/RangeAcceptance Criteria
Linearity (r²) > 0.999Correlation coefficient (r²) should be greater than 0.999.
Precision (%RSD) < 2.0%The relative standard deviation for replicate injections should be less than 2.0%.[6]
Accuracy (% Recovery) 98.0 - 102.0%The recovery of the analyte should be within this range.[7]
Limit of Detection (LOD) ~0.04%The lowest concentration of analyte that can be detected.[6]
Limit of Quantification (LOQ) ~0.16%The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[6]
Resolution (Rs) > 2.0The resolution between the two enantiomer peaks should be greater than 2.0 for baseline separation.[5][6]

Mandatory Visualization

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Solutions Injection Inject Sample/Standard Standard_Prep->Injection Sample_Prep Prepare Sample Solutions Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, Flow Rate, etc.) HPLC_System->Injection Separation Chiral Separation on CSP Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantify Enantiomers Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the chiral HPLC analysis of this compound.

G cluster_factors Key Influencing Factors Chiral_Separation Successful Chiral Separation CSP Chiral Stationary Phase (e.g., Polysaccharide-based) CSP->Chiral_Separation Primary Selector Mobile_Phase Mobile Phase Composition (Heptane, Alcohol, Amine) Mobile_Phase->Chiral_Separation Modulates Retention & Selectivity Temperature Column Temperature Temperature->Chiral_Separation Affects Kinetics & Resolution

Caption: Logical relationship of key factors in chiral separation.

References

GC-MS Protocol for the Detection of Racephedrine in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Racephedrine (B1617728), a sympathomimetic amine, is a common ingredient in over-the-counter medications for cold and allergy relief. Its stimulant properties also lead to its misuse in sports and as a precursor in the illicit synthesis of methamphetamine. Consequently, sensitive and reliable methods for the detection and quantification of this compound in biological matrices such as urine, blood, and plasma are crucial for clinical toxicology, forensic analysis, and anti-doping control. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for this purpose, offering high sensitivity and specificity. This document provides a detailed protocol for the analysis of this compound in biological samples using GC-MS, including sample preparation, derivatization, and instrument parameters.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the GC-MS analysis of ephedrine/racephedrine in biological matrices based on various published methods.

ParameterMatrixExtraction MethodDerivatizationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD%)
EphedrineUrineDirect InjectionMSTFA/MBTFA20 ng/mL60 ng/mLNot Applicable2.77% (intermediate)
PseudoephedrineUrineDirect InjectionMSTFA/MBTFA40 ng/mL150 ng/mLNot Applicable4.27% (intermediate)
EphedrineUrineLiquid-Liquid ExtractionPFPA/PFPOH5-50 ng/mL->65.8%-
EphedrineUrineSolid-Phase Extraction-2-40 ng/mL-88-99%4.5-9.5%
Designer DrugsBloodLiquid-Liquid Extraction---76.3-93.6%-

MSTFA: N-Methyl-N-(trimethylsilyl)trifluoroacetamide; MBTFA: N-Methyl-bis(trifluoroacetamide); PFPA: Pentafluoropropionic anhydride; PFPOH: Pentafluoropropanol.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the biological matrix and the desired level of cleanliness and concentration. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are commonly employed.

3.1.1. Liquid-Liquid Extraction (LLE) from Urine or Plasma

This protocol is adapted from methods described for the extraction of amphetamine-type substances.[1][2]

  • Alkalinization: To 1-2 mL of the biological sample (urine or plasma), add a suitable volume of a strong base (e.g., 5M NaOH or saturated K2CO3 solution) to adjust the pH to >10. This converts the this compound salt into its free base form, which is more soluble in organic solvents.

  • Extraction: Add 3-5 mL of a non-polar organic solvent such as a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 9:1 v/v) or butyl acetate.[2]

  • Mixing: Vortex the mixture for 5-10 minutes to ensure efficient partitioning of this compound into the organic phase.

  • Centrifugation: Centrifuge the sample at 3000-4000 rpm for 5-10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent (e.g., ethyl acetate or methanol) prior to derivatization.

3.1.2. Solid-Phase Extraction (SPE) from Urine

This protocol is a general procedure based on mixed-mode cation exchange cartridges.

  • Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., C8/SCX) by passing 3 mL of methanol (B129727) followed by 3 mL of deionized water and finally 3 mL of 0.1 M phosphate (B84403) buffer (pH 6.0).

  • Sample Loading: Mix 1-5 mL of the urine sample with an equal volume of 0.1 M phosphate buffer (pH 6.0) and load it onto the conditioned SPE cartridge at a slow flow rate (1-2 mL/min).

  • Washing: Wash the cartridge sequentially with 3 mL of deionized water, 3 mL of 0.1 M acetic acid, and 3 mL of methanol to remove interfering substances.

  • Drying: Dry the cartridge thoroughly by applying a vacuum for 5-10 minutes.

  • Elution: Elute the this compound from the cartridge with 3 mL of a freshly prepared mixture of ethyl acetate:methanol:ammonium hydroxide (B78521) (e.g., 80:18:2 v/v/v).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50-100 µL of ethyl acetate or methanol) for derivatization.

Derivatization

Derivatization is essential to improve the volatility and thermal stability of this compound for GC-MS analysis. Silylation is a common and effective method.[3][4][5]

  • Reagent Addition: To the dried and reconstituted extract, add 50-100 µL of a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of MSTFA and N-Methyl-bis(trifluoroacetamide) (MBTFA).[6] The addition of a catalyst like 1% Trimethylchlorosilane (TMCS) can enhance the reaction.[3]

  • Reaction: Cap the vial tightly and heat it at 60-80°C for 20-30 minutes to ensure complete derivatization.

  • Cooling: Allow the vial to cool to room temperature before GC-MS injection.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of derivatized this compound.[1][6][7][8]

  • Gas Chromatograph (GC):

    • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[1]

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[1]

    • Inlet Temperature: 250-280°C.[6][8]

    • Injection Mode: Split (e.g., 10:1 or 20:1) or splitless, depending on the sample concentration.[6][8]

    • Injection Volume: 1-2 µL.

    • Oven Temperature Program:

      • Initial temperature: 60-100°C, hold for 1-2 minutes.

      • Ramp: Increase to 280-300°C at a rate of 10-20°C/min.[1][8]

      • Final hold: Hold at the final temperature for 2-5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Ion Source Temperature: 230-250°C.[6][8]

    • Transfer Line Temperature: 280°C.[6][8]

    • Acquisition Mode: Full Scan (e.g., m/z 40-400) for qualitative analysis and identification, and Selected Ion Monitoring (SIM) for quantitative analysis.

    • SIM Ions for TMS-Racephedrine: The selection of characteristic ions is crucial for quantification. For the trimethylsilyl (B98337) derivative of ephedrine, characteristic ions include m/z 58, 73, and the molecular ion.

Workflow Diagram

The following diagram illustrates the general workflow for the GC-MS analysis of this compound in biological matrices.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection 1. Biological Sample Collection (Urine, Blood, Plasma) InternalStandard 2. Addition of Internal Standard SampleCollection->InternalStandard Extraction 3. Extraction InternalStandard->Extraction LLE Liquid-Liquid Extraction (LLE) Extraction->LLE SPE Solid-Phase Extraction (SPE) Extraction->SPE Evaporation 4. Evaporation to Dryness LLE->Evaporation SPE->Evaporation Reconstitution 5. Reconstitution Evaporation->Reconstitution Derivatization 6. Derivatization (e.g., Silylation with MSTFA) Reconstitution->Derivatization GCMS_Analysis 7. GC-MS Analysis Derivatization->GCMS_Analysis DataProcessing 8. Data Processing & Quantification GCMS_Analysis->DataProcessing

Caption: Experimental workflow for GC-MS analysis of this compound.

References

Application Notes and Protocols for the Sensitive Detection of Racephedrine Using Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Racephedrine (B1617728), a sympathomimetic amine, is a racemic mixture of ephedrine (B3423809) and its enantiomer. It is used therapeutically as a bronchodilator and nasal decongestant. Due to its stimulant properties, its use is regulated in sports and it can be a target of abuse. Therefore, sensitive and specific methods for the detection of this compound in various biological matrices are crucial for clinical and forensic toxicology, as well as for doping control. Immunoassays offer a rapid, high-throughput, and cost-effective screening method for the detection of small molecules like this compound.

These application notes provide detailed protocols for the development of sensitive immunoassays for this compound, including a competitive Enzyme-Linked Immunosorbent Assay (ELISA) and a Lateral Flow Immunoassay (LFIA). The protocols cover the essential steps from immunogen synthesis to assay validation.

Immunogen and Coating Antigen Preparation

The development of a specific immunoassay for a small molecule like this compound, which is a hapten, requires its conjugation to a carrier protein to elicit an immune response.

Proposed Synthesis of this compound Hapten

A crucial step is the synthesis of a this compound derivative (hapten) with a functional group that allows for its conjugation to a carrier protein. Based on synthetic strategies for structurally similar compounds, a possible approach involves introducing a carboxyl group via a spacer arm to the secondary amine of this compound.

Protocol for this compound Hapten Synthesis (Hypothetical):

  • Protection of the hydroxyl group: The hydroxyl group of this compound is first protected to prevent its reaction in subsequent steps. This can be achieved using a suitable protecting group like tert-butyldimethylsilyl (TBDMS) chloride.

  • Introduction of a spacer arm: The protected this compound is then reacted with a bifunctional linker, such as succinic anhydride, at the secondary amine. This reaction introduces a carboxylic acid group at the end of a four-carbon spacer.

  • Deprotection: The protecting group on the hydroxyl group is removed to yield the final this compound hapten.

  • Purification and Characterization: The synthesized hapten is purified using techniques like flash chromatography and its structure is confirmed by NMR and mass spectrometry.

Conjugation of Hapten to Carrier Proteins

The synthesized this compound hapten is then conjugated to carrier proteins to create the immunogen (for antibody production) and the coating antigen (for the immunoassay). Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH) are commonly used carrier proteins.

Protocol for Hapten-Protein Conjugation:

  • Activation of the hapten: The carboxylic acid group of the this compound hapten is activated using the N-hydroxysuccinimide (NHS) ester method. The hapten is reacted with N,N'-dicyclohexylcarbodiimide (DCC) and NHS to form an NHS-ester derivative.

  • Conjugation to protein: The activated hapten is then added to a solution of the carrier protein (BSA or KLH) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The NHS ester reacts with the primary amine groups (e.g., from lysine (B10760008) residues) on the protein to form a stable amide bond.

  • Purification: The resulting conjugate is purified by dialysis against PBS to remove unreacted hapten and byproducts.

  • Characterization: The conjugation ratio (hapten molecules per protein molecule) can be determined using methods like MALDI-TOF mass spectrometry.

Monoclonal Antibody Production

High-affinity and specific monoclonal antibodies are critical for the development of a sensitive immunoassay.

Monoclonal_Antibody_Production cluster_Upstream Upstream Processing cluster_Downstream Downstream Processing Immunization Immunization of Mouse with this compound-KLH Spleen_Cells Isolation of Spleen Cells (B-lymphocytes) Immunization->Spleen_Cells Fusion Cell Fusion (Hybridoma Formation) Spleen_Cells->Fusion Myeloma_Cells Myeloma Cell Culture Myeloma_Cells->Fusion HAT_Selection HAT Selection of Hybridoma Cells Fusion->HAT_Selection Screening Screening for Antigen-Specific Antibody Production (ELISA) HAT_Selection->Screening Cloning Subcloning by Limiting Dilution Screening->Cloning Expansion Large-Scale Culture of Hybridoma Cells Cloning->Expansion Harvest Harvest of Antibody-Containing Supernatant Expansion->Harvest Purification Antibody Purification (e.g., Protein A/G Chromatography) Harvest->Purification Characterization Antibody Characterization (Purity, Affinity, Specificity) Purification->Characterization Storage Storage at -20°C or -80°C Characterization->Storage Competitive_ELISA cluster_coating 1. Coating cluster_competition 2. Competition cluster_detection 3. Detection cluster_signal 4. Signal Generation plate1 Microtiter plate well plate2 Coated well antigen This compound-BSA Conjugate antigen->plate1 Adsorption plate3 Well with bound antibodies sample Sample (contains free this compound) sample->plate2 antibody Anti-Racephedrine Antibody antibody->plate2 plate4 Well with enzyme enzyme_conj_ab Enzyme-conjugated Secondary Antibody enzyme_conj_ab->plate3 product Colored Product plate4->product Enzymatic reaction substrate Substrate substrate->plate4 Competitive_LFIA cluster_strip Lateral Flow Strip Components cluster_membrane Detection Zone cluster_negative Negative Result (No this compound) cluster_positive Positive Result (this compound Present) Sample_Pad Sample Pad Conjugate_Pad Conjugate Pad (Gold-Ab Conjugate) Nitrocellulose Nitrocellulose Membrane Wicking_Pad Wicking Pad Test_Line Test Line (this compound-BSA) Control_Line Control Line (Anti-species Ab) Gold_Ab_neg Gold-Ab Gold_Ab_neg->Test_Line Binds Gold_Ab_neg->Control_Line Binds Result_neg Two Lines Appear This compound This compound Gold_Ab_pos Gold-Ab This compound->Gold_Ab_pos Binds Gold_Ab_pos->Control_Line Binds Result_pos One Line Appears

Application Notes and Protocols for the Synthesis of Novel Compounds Utilizing Racephedrine as a Starting Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Racephedrine (B1617728), a racemic mixture of (1R,2S)- and (1S,2R)-ephedrine, and its individual stereoisomers, ephedrine (B3423809) and pseudoephedrine, are versatile and cost-effective chiral starting materials for the synthesis of a wide array of novel chemical entities. Their inherent chirality makes them particularly valuable as chiral auxiliaries in asymmetric synthesis, enabling the stereoselective formation of new chiral centers. This document provides detailed application notes and experimental protocols for the use of this compound and its stereoisomers in the synthesis of enantiomerically enriched compounds and biologically active heterocyclic molecules.

I. This compound Stereoisomers as Chiral Auxiliaries in Asymmetric Alkylation

The most prominent application of this compound's stereoisomers, particularly pseudoephedrine, is as a chiral auxiliary in the asymmetric alkylation of enolates. This methodology, pioneered by Andrew G. Myers, provides a robust route to highly enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones.[1][2][3] The high crystallinity of the intermediate pseudoephedrine amides often simplifies purification through recrystallization.[2]

A. General Workflow for Asymmetric Alkylation

The overall experimental workflow involves three main stages: formation of the pseudoephedrine amide, diastereoselective alkylation of the corresponding lithium enolate, and subsequent cleavage of the chiral auxiliary to yield the desired product and recover the auxiliary.[1]

G cluster_0 1. Amide Formation cluster_1 2. Diastereoselective Alkylation cluster_2 3. Auxiliary Cleavage & Product Isolation Start This compound (Pseudoephedrine) Amide_Formation Acylation Start->Amide_Formation Acyl_Halide Acid Chloride/ Anhydride Acyl_Halide->Amide_Formation Pseudoephedrine_Amide N-Acyl Pseudoephedrine Amide Amide_Formation->Pseudoephedrine_Amide Deprotonation Deprotonation (LDA, LiCl) Pseudoephedrine_Amide->Deprotonation Enolate Lithium Enolate Intermediate Deprotonation->Enolate Alkylation Alkylation Enolate->Alkylation Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Alkylation Alkylated_Amide Alkylated Pseudoephedrine Amide Alkylation->Alkylated_Amide Cleavage Hydrolysis (Acidic or Basic) Alkylated_Amide->Cleavage Product Enantiomerically Enriched Product Cleavage->Product Recovered_Auxiliary Recovered Pseudoephedrine Cleavage->Recovered_Auxiliary

Figure 1: Asymmetric Alkylation Workflow
B. Experimental Protocols

1. Preparation of N-Propionyl-(+)-pseudoephedrine Amide [2]

  • Materials: (+)-Pseudoephedrine, Propionyl chloride, Pyridine (B92270), Dichloromethane (DCM), 1 M Hydrochloric acid, Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve (+)-pseudoephedrine (1.0 eq) in DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add pyridine (1.2 eq) to the solution.

    • Add propionyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization.

2. Diastereoselective Alkylation of N-Propionyl-(+)-pseudoephedrine Amide [2][4]

  • Materials: N-Propionyl-(+)-pseudoephedrine amide, Anhydrous lithium chloride, Anhydrous Tetrahydrofuran (THF), Lithium diisopropylamide (LDA) solution, Alkyl halide (e.g., benzyl (B1604629) bromide), Saturated ammonium (B1175870) chloride solution, Ethyl acetate.

  • Procedure:

    • To an oven-dried flask under an inert atmosphere, add anhydrous LiCl (6.0 eq).

    • Add a solution of N-propionyl-(+)-pseudoephedrine amide (1.0 eq) in anhydrous THF.

    • Cool the mixture to -78 °C.

    • Slowly add LDA solution (2.0-2.2 eq) dropwise.

    • Stir for 1 hour at -78 °C to form the enolate.

    • Add the alkyl halide (1.5-4.0 eq) dropwise at -78 °C.

    • Stir at 0 °C for several hours until the reaction is complete (monitored by TLC).

    • Quench the reaction with saturated NH₄Cl solution.

    • Extract the mixture with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

3. Cleavage of the Chiral Auxiliary to Yield Enantiomerically Enriched Carboxylic Acid [1][2]

  • Materials: Alkylated pseudoephedrine amide, Sulfuric acid or Tetrabutylammonium hydroxide (B78521), Dioxane or tert-Butyl alcohol/water, Diethyl ether, Sodium hydroxide solution, Concentrated hydrochloric acid.

  • Procedure (Acidic Hydrolysis):

    • Dissolve the alkylated pseudoephedrine amide in a mixture of dioxane and 9 N sulfuric acid.

    • Heat the mixture at reflux (around 115 °C) for 12-24 hours.

    • Cool the reaction mixture and make it basic with a NaOH solution.

    • Wash the aqueous layer with diethyl ether to recover the pseudoephedrine auxiliary.

    • Acidify the aqueous layer with concentrated HCl.

    • Extract the carboxylic acid product with diethyl ether.

    • Dry the organic extracts over anhydrous MgSO₄, filter, and concentrate.

C. Quantitative Data

The Myers asymmetric alkylation protocol consistently delivers high yields and excellent diastereoselectivities for a variety of alkyl halides.

Substrate (N-Acyl Pseudoephedrine)Alkyl HalideYield (%)Diastereomeric Ratio (d.r.)
N-Propionyl-(+)-pseudoephedrineBenzyl bromide90>98:2
N-Butyryl-(+)-pseudoephedrineEthyl iodide88>98:2
N-Phenylacetyl-(+)-pseudoephedrineMethyl iodide9297:3

Table 1: Representative yields and diastereomeric ratios for the asymmetric alkylation of pseudoephedrine amides. Data compiled from literature sources.[1][3]

II. Synthesis of Chiral β-Amino Esters via Aza-Michael Reaction

Pseudoephedrine can also be employed as a chiral auxiliary in the diastereoselective aza-Michael reaction to produce chiral nonracemic β-amino esters, which are valuable building blocks in medicinal chemistry.[5][6]

A. General Reaction Scheme

G Start α,β-Unsaturated Pseudoephedrine Amide Reaction Aza-Michael Addition Start->Reaction Nucleophile Lithium Benzylamide Nucleophile->Reaction Adduct β-Amino Amide Adduct Reaction->Adduct Cleavage Solvolysis Adduct->Cleavage Product Enantioenriched β-Amino Ester Cleavage->Product

Figure 2: Synthesis of β-Amino Esters
B. Experimental Protocol

A detailed protocol involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated amide derived from (S,S)-(+)-pseudoephedrine. The resulting β-amino amide adducts are then converted to the final β-amino esters.[5]

III. Synthesis of Biologically Active Heterocyclic Compounds

Ephedrine and its derivatives serve as precursors for the synthesis of various heterocyclic compounds, including oxazolidines, which have shown potential as prodrugs and exhibit biological activity.[7][8]

A. Synthesis of Oxazolidines from (-)-Ephedrine

Oxazolidines can be synthesized through the condensation of (-)-ephedrine with various aldehydes.[7][9]

B. Biological Activity of Ephedrine-Derived Oxazolidines

Several oxazolidines synthesized from (-)-ephedrine have been shown to possess ephedrine-like pharmacological activities, such as inducing hyperthermia and anorexia in rats.[7][8] The oxazolidine (B1195125) derived from butyraldehyde (B50154) showed the most significant hyperthermic effect, while the isobutyraldehyde (B47883) derivative exhibited the strongest anorectic response.[7] These findings suggest that the oxazolidine ring can act as a prodrug moiety, releasing the active ephedrine molecule in vivo.

C. Signaling Pathways

The biological effects of ephedrine and its derivatives are primarily mediated through their sympathomimetic actions. Ephedrine acts as an agonist at α- and β-adrenergic receptors and also enhances the release of norepinephrine (B1679862) from sympathetic neurons. The observed hyperthermic and anorectic effects of the oxazolidine derivatives are consistent with the known central nervous system stimulant properties of ephedrine, which involve the modulation of adrenergic and dopaminergic pathways. The biosynthesis of ephedrine itself involves a multi-step pathway starting from L-phenylalanine.[10][11][12][13] The degradation of ephedrine in some bacteria involves novel dehydrogenases, initiating a metabolic pathway that differs from that in mammals.[14]

G cluster_0 Ephedrine Action cluster_1 Physiological Effects Ephedrine Ephedrine/ Derivatives Receptors α & β-Adrenergic Receptors Ephedrine->Receptors Direct Agonism Norepinephrine Norepinephrine Release Ephedrine->Norepinephrine Stimulates Sympathetic_Activation Sympathetic Nervous System Activation Receptors->Sympathetic_Activation Norepinephrine->Sympathetic_Activation CNS_Stimulation CNS Stimulation Hyperthermia Hyperthermia CNS_Stimulation->Hyperthermia Anorexia Anorexia CNS_Stimulation->Anorexia Sympathetic_Activation->CNS_Stimulation

Figure 3: Signaling Pathway of Ephedrine

Conclusion

This compound and its stereoisomers are highly valuable and versatile chiral building blocks in organic synthesis. The application of pseudoephedrine as a chiral auxiliary in asymmetric alkylation provides a reliable and efficient method for the synthesis of a wide range of enantiomerically enriched compounds. Furthermore, ephedrine serves as a readily available starting material for the synthesis of biologically active heterocyclic compounds. The detailed protocols and data presented herein provide a solid foundation for researchers in drug discovery and development to utilize these compounds in the creation of novel chemical entities with therapeutic potential.

References

Application Note: Extraction and Purification of Ephedrine Alkaloids from Ephedra

Author: BenchChem Technical Support Team. Date: December 2025

An application note detailing the extraction and purification of ephedrine (B3423809) and pseudoephedrine from Ephedra species, key components often associated with the term racephedrine (B1617728) in a broader context, is presented below for researchers, scientists, and drug development professionals. This protocol synthesizes various established methodologies to provide a comprehensive workflow from raw plant material to purified alkaloids.

Introduction

Ephedra species, commonly known as Ma Huang, are a natural source of biologically active alkaloids, primarily (-)-ephedrine and (+)-pseudoephedrine. These diastereomers are utilized in pharmaceuticals for their bronchodilator, stimulant, and decongestant properties. This application note provides a detailed protocol for the extraction of these alkaloids from dried Ephedra herb and their subsequent purification. The methodologies described include solvent extraction, ultrasound-assisted extraction, and chromatographic purification techniques.

Materials and Reagents

Equipment

  • Grinder or mill

  • Soxhlet apparatus or ultrasonic bath

  • Rotary evaporator

  • pH meter

  • Chromatography columns

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

  • Filtration apparatus

Experimental Protocols

Protocol 1: Ultrasound-Assisted Solvent Extraction

This protocol utilizes ultrasonic energy to enhance the extraction efficiency of ephedrine alkaloids from the plant matrix.

  • Preparation of Plant Material : Grind the dried aerial parts of Ephedra to a fine powder (particle size ≤ 5 mm) to increase the surface area for extraction.[1]

  • Extraction :

    • Mix 25 g of the powdered Ephedra with 100 mL of a solvent. Suitable solvents include water, 0.001N HCl, or 0.005N NaOH.[1]

    • Place the mixture in an ultrasonic bath with a frequency of 20 kHz and a power of 50W.

    • Perform the ultrasonic extraction for 30 minutes.[1]

  • Filtration : After extraction, filter the mixture to remove the solid plant residue. The resulting liquid is the crude extract.

Protocol 2: Purification using Ion Exchange and Macroporous Resin Chromatography

This protocol describes the purification of the crude extract to isolate the ephedrine alkaloids.

  • pH Adjustment : Adjust the pH of the crude extract to a range of 8-14 using a 0.5N NaOH solution. This step is crucial for the subsequent adsorption process.[1][2]

  • Chromatography :

    • Option A: Weakly Acidic Cation Exchange Resin : Pass the pH-adjusted filtrate through a column packed with a weakly acidic cation exchange resin (e.g., D151).[1]

    • Option B: Macroporous Adsorption Resin : Alternatively, pass the filtrate through a column packed with a macroporous resin (e.g., Amberlite XAD-7).[1]

  • Elution :

    • After the alkaloids have been adsorbed onto the resin, elute them using a solution of 0.01N HCl. For the macroporous resin, a mixture of 0.01N HCl and ethanol (2:1) can also be used.[1]

  • Concentration and Crystallization :

    • Collect the eluate and concentrate it under reduced pressure using a rotary evaporator to obtain crystalline ephedrine hydrochloride.[2]

  • Resin Regeneration : The resin columns can be regenerated by washing with 10% ethanol and can be reused.[1]

Protocol 3: Supercritical Fluid Extraction (SFE)

SFE is a more advanced and environmentally friendly technique for extracting ephedrine alkaloids.[3]

  • Preparation : Place the dried and powdered Ephedra material into the extraction vessel of an SFE system.

  • Extraction Conditions :

    • Use supercritical carbon dioxide (CO2) as the primary solvent.

    • Typical conditions are a pressure of 25 MPa and a temperature of 50°C.[4]

    • A modifier, such as methanol containing 10% (v/v) diethylamine, can be added to the CO2 to enhance the extraction efficiency of the polar ephedrine alkaloids.[4]

  • Separation : The separation of the extract from the supercritical fluid is achieved by reducing the pressure (e.g., to 8 MPa) and maintaining the temperature (e.g., at 35°C), causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.[4]

Protocol 4: Analytical Quantification and Separation by HPLC

High-Performance Liquid Chromatography is a standard method for the quantification and separation of ephedrine and pseudoephedrine.[5][6][7][8]

  • Sample Preparation : Dissolve a known amount of the purified extract in the mobile phase.

  • HPLC Conditions :

    • Column : A C18 column is commonly used. For enantiomeric separation, a chiral column such as Agilent InfinityLab Poroshell Chiral-CD can be employed.[7]

    • Mobile Phase : A common mobile phase is a mixture of acetonitrile and a buffer, such as 2 mM ammonium formate in water (pH 3.7).[7] Isocratic elution is often sufficient.

    • Flow Rate : A typical flow rate is around 0.2 mL/min.[7]

    • Detection : Monitor the eluent at 210 nm using a DAD detector.[7]

  • Quantification : The concentration of each alkaloid is determined by comparing the peak areas to those of standard reference materials.

Data Presentation

The following tables summarize quantitative data from various extraction and purification methods.

Table 1: Extraction and Purification Efficiency

MethodPurity AchievedRecovery/YieldReference
Ultrasound-assisted extraction with weakly acidic cation exchange resin>90%96%[1]
Ultrasound-assisted extraction with macroporous resin (Amberlite XAD-7)>85%97%[1]
Large-scale production method with multiple purification steps>95%>45%[1]
Method with weak acid cation exchange and macroporous resinNot specified>95%[2]

Table 2: Analytical Method Performance for Ephedrine Alkaloids

Analytical MethodAnalyteLimit of Detection (LOD)Linearity Range (µg/mL)Recovery (%)Reference
LC-MS/MS6 Ephedra Alkaloids>0.5 µg/g0.02 - 1.080 - 125[9]
HPLC-DADEphedrine0.35 µg/mLNot specifiedNot specified[8]
HPLC-DADPseudoephedrine0.39 µg/mLNot specifiedNot specified[8]
CZEEphedrine5.0 mg/L15.0 - 225.0 mg/L95.0 - 104.0[10]
CZEPseudoephedrine5.0 mg/L20.0 - 250.0 mg/L95.0 - 104.0[10]

Experimental Workflow Diagram

Extraction_Purification_Workflow A Dried Ephedra Herb B Grinding/Powdering A->B C Powdered Ephedra B->C D Ultrasound-Assisted Solvent Extraction C->D E Crude Extract D->E F pH Adjustment (8-14) E->F G Adjusted Extract F->G H Ion Exchange / Macroporous Resin Chromatography G->H I Elution with Acidic Solution H->I J Purified Alkaloid Solution I->J K Concentration & Crystallization J->K L Crystalline Ephedrine Alkaloids K->L M HPLC Analysis for Quantification and Separation L->M N Pure Ephedrine and Pseudoephedrine M->N

Caption: Workflow for Extraction and Purification of Ephedrine Alkaloids.

References

Application Notes and Protocols for the Quantification of Racephedrine in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of racephedrine (B1617728) in various pharmaceutical formulations. The protocols described herein are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. Each section includes a summary of the technique's applicability, detailed experimental protocols, and a summary of validation parameters to ensure data quality and reliability.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of active pharmaceutical ingredients (APIs) in complex mixtures. For this compound, reversed-phase HPLC with UV detection is a common and effective approach.

Application Note: HPLC

This method is suitable for the determination of this compound and its isomers (ephedrine and pseudoephedrine) in various formulations such as tablets, syrups, and nasal ointments.[1][2][3] The use of a C18 column with a suitable mobile phase allows for excellent separation and quantification. The method described below is a general guideline and may require optimization based on the specific formulation matrix.

Experimental Protocol: HPLC

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

2. Reagents and Materials:

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Purified water (HPLC grade)

  • This compound reference standard

  • Pharmaceutical formulation containing this compound

3. Chromatographic Conditions:

  • Mobile Phase: A filtered and degassed mixture of a phosphate buffer (e.g., 50 mM KH2PO4, pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile (e.g., 94:6 v/v).[4]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient or controlled at 25 °C

  • Detection Wavelength: 210 nm[5] or 257 nm

  • Injection Volume: 20 µL

4. Preparation of Standard Solutions:

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from, for example, 5 to 150 µg/mL.[6]

5. Preparation of Sample Solutions:

  • Tablets: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a known amount of this compound, transfer to a volumetric flask, and dissolve in the mobile phase. Sonicate for 15 minutes and dilute to the mark. Filter the solution through a 0.45 µm syringe filter.

  • Syrups/Oral Solutions: Accurately measure a volume of the syrup/solution containing a known amount of this compound into a volumetric flask. Dilute with the mobile phase to a suitable concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter.[3]

  • Nasal Ointments: An extraction procedure is required to separate the this compound from the ointment base before HPLC analysis.[1][2]

6. System Suitability:

  • Inject the standard solution (e.g., mid-point of the calibration curve) five times.

  • The relative standard deviation (RSD) of the peak areas should be less than 2.0%.

  • The tailing factor should be less than 2.0.

  • The theoretical plates should be greater than 2000.

7. Analysis:

  • Inject the blank (mobile phase), standard solutions, and sample solutions into the chromatograph.

  • Record the peak areas for this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Quantitative Data Summary: HPLC
ParameterResult
Linearity Range5 - 150 µg/mL[6]
Correlation Coefficient (r²)> 0.999[1]
Accuracy (% Recovery)98.0 - 102.0%[1][2]
Precision (% RSD)< 2.0%[1][7]
Limit of Detection (LOD)0.59 µg/mL[6]
Limit of Quantification (LOQ)1.96 µg/mL

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For this compound, derivatization is often employed to improve its volatility and chromatographic properties.

Application Note: GC-MS

This method is highly selective and sensitive, making it suitable for the determination of this compound in complex matrices and for trace-level analysis. It is particularly useful for the analysis of cough syrups and for screening purposes in forensic investigations.[8][9]

Experimental Protocol: GC-MS

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software

2. Reagents and Materials:

  • Methanol (GC grade)

  • Ethyl acetate (B1210297) (GC grade)

  • Ammonia (B1221849) solution

  • Derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

  • This compound reference standard

  • Internal Standard (e.g., Guaifenesin)[8]

  • Pharmaceutical formulation containing this compound

3. Chromatographic and Mass Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

  • Injector Temperature: 280 °C

  • Oven Temperature Program: Initial temperature of 135 °C for 1 min, then ramp at 10 °C/min to 250 °C and hold for 5 min.[8]

  • Injection Mode: Splitless or split (e.g., 50:1)[10]

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Scan Mode: Full scan (e.g., m/z 40-500) or Selected Ion Monitoring (SIM) for higher sensitivity.

4. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound and the internal standard in methanol.

  • Create a series of calibration standards by diluting the stock solutions.

5. Sample Preparation and Derivatization:

  • Syrups: To a known volume of syrup, add the internal standard. Make the solution alkaline with ammonia and extract the this compound into an organic solvent like ethyl acetate.[10]

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Add the derivatizing agent (e.g., MSTFA) and heat (e.g., at 60 °C for 30 minutes) to form the trimethylsilyl (B98337) (TMS) derivative of this compound.

  • Reconstitute the sample in a suitable solvent (e.g., ethyl acetate) before injection.

6. Analysis:

  • Inject the derivatized standard and sample solutions into the GC-MS.

  • Identify the this compound-TMS peak based on its retention time and mass spectrum.

  • Quantify using the peak area ratio of the analyte to the internal standard against the calibration curve.

Quantitative Data Summary: GC-MS
ParameterResult
Linearity Range5 - 20 µg/mL[11]
Correlation Coefficient (r²)≥ 0.990[11]
Precision (% RSD)Intermediate Precision: 2.77%[12][13]
Limit of Detection (LOD)20 ng/mL[12][13]
Limit of Quantification (LOQ)67 ng/mL

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of drugs that possess a chromophore.

Application Note: UV-Visible Spectrophotometry

This technique is suitable for the assay of this compound in bulk drug and simple pharmaceutical formulations like injections, where interference from excipients is minimal.[14] The method relies on the measurement of absorbance at a specific wavelength.

Experimental Protocol: UV-Visible Spectrophotometry

1. Instrumentation:

  • UV-Visible Spectrophotometer (double beam)

  • Matched quartz cuvettes (1 cm path length)

2. Reagents and Materials:

  • Distilled water or 0.1 M Hydrochloric acid

  • This compound reference standard

  • Pharmaceutical formulation containing this compound

3. Procedure:

  • Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent (e.g., distilled water). Scan the solution over the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For ephedrine (B3423809) hydrochloride, a λmax of 257 nm has been reported.[14]

  • Preparation of Standard Solutions: Prepare a stock solution of the this compound reference standard. From this, prepare a series of dilutions to create a calibration curve (e.g., 2-10 µg/mL).[14]

  • Preparation of Sample Solution: Prepare a solution of the pharmaceutical formulation in the same solvent, ensuring the final concentration falls within the range of the calibration curve.

  • Measurement: Measure the absorbance of the blank, standard solutions, and sample solution at the predetermined λmax.

  • Quantification: Construct a calibration curve by plotting absorbance versus concentration. Determine the concentration of this compound in the sample solution from the calibration curve.

Quantitative Data Summary: UV-Visible Spectrophotometry
ParameterResult
Linearity Range2 - 10 µg/mL[14]
Correlation Coefficient (r²)0.999[14]
Accuracy (% Recovery)98.6 - 99.17%[14]
Precision (% RSD)< 2%[14]
Limit of Detection (LOD)0.079 µg/mL[14]
Limit of Quantification (LOQ)0.26 µg/mL

Diagrams

HPLC_Workflow prep Sample Preparation (Tablet, Syrup, Ointment) filter Filtration (0.45 µm) prep->filter Diluted Sample hplc HPLC System filter->hplc Filtered Sample separation C18 Column Separation hplc->separation detection UV Detection (210 nm) separation->detection data Data Acquisition & Processing detection->data quant Quantification data->quant

Caption: HPLC experimental workflow for this compound quantification.

GCMS_Workflow prep Sample Preparation (e.g., Syrup) extract Liquid-Liquid Extraction prep->extract Sample + IS derivatize Derivatization (MSTFA) extract->derivatize Dried Extract gcms GC-MS System derivatize->gcms Derivatized Sample separation Capillary Column Separation gcms->separation detection Mass Spectrometry Detection separation->detection data Data Acquisition & Analysis detection->data quant Quantification data->quant

Caption: GC-MS experimental workflow for this compound quantification.

UVVis_Workflow prep Sample Preparation (e.g., Injection) dilute Dilution to Working Concentration prep->dilute spectro UV-Vis Spectrophotometer dilute->spectro Sample in Cuvette measure Absorbance Measurement at λmax spectro->measure data Data Recording measure->data quant Quantification via Calibration Curve data->quant

Caption: UV-Vis spectrophotometry workflow for this compound quantification.

References

Application Notes and Protocols for the Derivatization of Racephedrine for Enhanced Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of racephedrine (B1617728) to enhance its analysis by gas chromatography (GC) and high-performance liquid chromatography (HPLC). Derivatization is a critical step to improve the volatility, thermal stability, and chromatographic separation of ephedrine (B3423809) and its isomers, often enabling chiral resolution and improving detection sensitivity.

Introduction to this compound Derivatization

This compound, a mixture of the enantiomers of ephedrine, and its diastereomer, pseudoephedrine, are sympathomimetic amines with various pharmaceutical applications. Their analysis is crucial in pharmaceutical quality control, clinical and forensic toxicology, and anti-doping control. However, the presence of polar functional groups (hydroxyl and secondary amine) in their structure can lead to poor chromatographic performance, such as peak tailing and low sensitivity.

Chemical derivatization addresses these challenges by converting the polar functional groups into less polar, more volatile, and more thermally stable moieties.[1] This process can also introduce a chiral center, allowing for the separation of enantiomers on an achiral column, or enhance the response of specific detectors.[1] This document outlines several common derivatization strategies for this compound, providing detailed protocols and comparative data.

Derivatization Strategies for GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Derivatization is often essential for the successful GC-MS analysis of polar compounds like this compound.

Achiral Derivatization

For analyses where the separation of enantiomers is not required, achiral derivatization can significantly improve chromatographic performance. Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) is a common approach.[2] Silylation using reagents such as N,O-Bis(trimethylsilyl)acetamide (BSA) is also effective.[1]

Chiral Derivatization

To determine the enantiomeric composition of this compound, chiral derivatization is employed. This involves reacting the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral GC column.[3] Commonly used chiral derivatizing agents for amines include (-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) and (L)-N-trifluoroacetyl prolyl chloride (L-TPC).[3][4][5]

Experimental Protocols

Protocol 1: Chiral Derivatization with (-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) for GC-MS Analysis

This protocol is adapted from a method for the enantiomeric determination of ephedrines and norephedrines.[4][6]

Materials:

  • This compound standard or sample

  • (-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA)

  • N,N-Dicyclohexylcarbodiimide (DCC)

  • Saturated potassium carbonate (K2CO3) solution

  • Ethyl acetate (B1210297)

  • Nitrogen gas supply

  • Heating block or water bath

Procedure:

  • To the sample containing this compound, add 0.5 mL of saturated K2CO3 solution.

  • Extract the free base with 1 mL of ethyl acetate.

  • Transfer the upper ethyl acetate layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • To the dried residue, add 50 µL of N,N-dicyclohexylcarbodiimide and 100 µL of MTPA solution.

  • Vortex the mixture thoroughly.

  • Incubate the reaction mixture at 70°C for 20 minutes.

  • After cooling, the sample is ready for GC-MS analysis.

Diagram of MTPA Derivatization Workflow:

MTPA_Derivatization cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis Sample This compound Sample Add_K2CO3 Add 0.5 mL sat. K2CO3 Sample->Add_K2CO3 Add_EtOAc Add 1 mL Ethyl Acetate Add_K2CO3->Add_EtOAc Extract Vortex & Centrifuge Add_EtOAc->Extract Collect_Organic Collect Ethyl Acetate Layer Extract->Collect_Organic Dry_Down Evaporate to Dryness Collect_Organic->Dry_Down Dried_Residue Dried Residue Add_Reagents Add 50 µL DCC & 100 µL MTPA Dried_Residue->Add_Reagents Vortex_Mix Vortex Add_Reagents->Vortex_Mix Incubate Incubate at 70°C for 20 min Vortex_Mix->Incubate Final_Sample Derivatized Sample GCMS_Analysis GC-MS Analysis Final_Sample->GCMS_Analysis

Caption: Workflow for MTPA derivatization of this compound.

Protocol 2: Achiral Derivatization with Trifluoroacetic Anhydride (TFAA) for GC-MS Analysis

This protocol is a general procedure for the acylation of amines and can be adapted for this compound.[2]

Materials:

  • This compound standard or sample

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate or other suitable solvent

  • Nitrogen gas supply

  • Heating block or water bath (optional, reaction can often be performed at room temperature)

Procedure:

  • Prepare a solution of the this compound sample in ethyl acetate.

  • To the sample solution, add an excess of TFAA (e.g., 50 µL).

  • Vortex the mixture. The reaction is often rapid and can proceed at room temperature. For less reactive compounds, heating at 70°C for 30 minutes may be necessary.[2]

  • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Diagram of TFAA Derivatization Workflow:

TFAA_Derivatization cluster_preparation Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample This compound Sample in Ethyl Acetate Add_TFAA Add excess TFAA Vortex_Mix Vortex Add_TFAA->Vortex_Mix React React at Room Temp (or 70°C for 30 min) Vortex_Mix->React Dry_Down Evaporate to Dryness React->Dry_Down Reconstitute Reconstitute in Solvent Dry_Down->Reconstitute Final_Sample Derivatized Sample GCMS_Analysis GC-MS Analysis Final_Sample->GCMS_Analysis

Caption: Workflow for TFAA derivatization of this compound.

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the chromatographic analysis of ephedrine and related compounds, some of which involve derivatization.

Analytical MethodAnalyte(s)Derivatizing AgentLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Reference
HPLCEphedrine alkaloidsNone5.35-5.76 µg/mL20 µg/mL> 0.999[7]
UPLC-MS/MSEphedrine analoguesNone< 0.5 ng/mL-> 0.995[8]
SFC-MSMethamphetamineNone0.2 µg/mL--[9]
GC-MSAmphetaminesHFBA, PFPA, TFAA-2.5-10 ng/mLLinear in range 5 or 10 to 1000 ng/mL[2]

Derivatization for HPLC Analysis

While derivatization is more common for GC analysis, it can also be used in HPLC to enhance detection, particularly for UV-Vis or fluorescence detectors.[10] Reagents such as phenylisothiocyanate (PITC) can be used for pre-column derivatization of amines.[11] However, modern HPLC-MS/MS methods often have sufficient sensitivity to analyze this compound without derivatization.[8][12]

Logical Relationship of Derivatization Choice:

Derivatization_Choice cluster_goal Analytical Goal cluster_question Key Question cluster_methods Derivatization Strategy cluster_analysis Analytical Technique Goal Analysis of this compound Chiral_Separation Enantiomeric Separation Needed? Goal->Chiral_Separation HPLC HPLC (often no derivatization needed) Goal->HPLC Chiral_Deriv Chiral Derivatization (e.g., MTPA, L-TPC) Chiral_Separation->Chiral_Deriv Yes Achiral_Deriv Achiral Derivatization (e.g., TFAA, HFBA, Silylation) Chiral_Separation->Achiral_Deriv No GC_MS GC-MS on Achiral Column Chiral_Deriv->GC_MS Achiral_Deriv->GC_MS

Caption: Decision tree for selecting a derivatization method.

Conclusion

The derivatization of this compound is a versatile and powerful tool for enhancing its chromatographic analysis. The choice of derivatizing agent and method depends on the specific analytical goals, such as the need for chiral separation or improved sensitivity. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to select and implement the most appropriate derivatization strategy for their needs. For quantitative analysis, it is crucial to validate the chosen method to ensure accuracy, precision, and robustness.

References

Application Notes and Protocols for Nebulized Racepinephrine in Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the use of nebulized racepinephrine in clinical research settings. They cover the mechanism of action, established clinical applications, and detailed protocols for designing and executing clinical trials.

Introduction

Racepinephrine is a racemic mixture containing equal parts of the D- and L-isomers of epinephrine (B1671497).[1] For clinical purposes, it is administered via nebulization primarily for its potent bronchodilator and vasoconstrictive effects on the airways.[2][3] It is a cornerstone therapy in the management of upper airway obstruction, particularly in pediatric populations.[4][5] In clinical research, it is frequently studied for its efficacy and safety in conditions like croup, bronchiolitis, and asthma.[6][7] While the L-isomer is the more biologically active component, studies have shown that L-epinephrine and racemic epinephrine are at least equally effective in treating conditions like laryngotracheitis (croup).[8][9]

Mechanism of Action

Racepinephrine is a non-selective adrenergic agonist, stimulating both alpha and beta-adrenergic receptors.[2] Its therapeutic effects in airway obstruction are derived from this dual action.

  • Alpha-1 (α₁) Adrenergic Stimulation: Activation of α₁-receptors in the precapillary arterioles of the upper airway mucosa leads to potent vasoconstriction. This reduces capillary hydrostatic pressure, thereby decreasing mucosal and submucosal edema. This is the primary mechanism for its effectiveness in croup.[4][5]

  • Beta-2 (β₂) Adrenergic Stimulation: Stimulation of β₂-receptors on bronchial smooth muscle cells activates adenylyl cyclase, increasing intracellular cyclic AMP (cAMP) levels. This cascade results in smooth muscle relaxation and subsequent bronchodilation, which is beneficial for patients with bronchospasm.[3][4][5]

  • Potential Anti-inflammatory Effects: Some evidence suggests that racepinephrine may modulate inflammatory mediators, including the inhibition of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) release, though this requires further research.[4][5]

G cluster_0 Nebulized Racepinephrine cluster_1 Receptor Activation cluster_2 Physiological Effect cluster_3 Clinical Outcome Racepinephrine Racepinephrine (D- and L-isomers) Alpha1 Alpha-1 (α₁) Receptor (Airway Vasculature) Racepinephrine->Alpha1 Beta2 Beta-2 (β₂) Receptor (Bronchial Smooth Muscle) Racepinephrine->Beta2 Vasoconstriction Vasoconstriction Decreased Capillary Permeability Alpha1->Vasoconstriction Bronchodilation Bronchodilation Smooth Muscle Relaxation Beta2->Bronchodilation EdemaReduction Reduced Airway Edema Vasoconstriction->EdemaReduction AirflowImprovement Improved Airflow Bronchodilation->AirflowImprovement G cluster_screening Phase 1: Enrollment cluster_intervention Phase 2: Intervention cluster_assessment Phase 3: Follow-up & Analysis Screen Patient Screening (Ages 6mo-6yr, WCS ≥ 3) Consent Informed Consent Screen->Consent Baseline Baseline Assessment (WCS, Vitals, SpO2) Consent->Baseline Random Randomization (1:1) Baseline->Random ArmA Arm A: Nebulized Racepinephrine + Dexamethasone Random->ArmA ArmB Arm B: Nebulized Placebo (Saline) + Dexamethasone Random->ArmB Assess30 Primary Endpoint Assessment (30 min) ArmA->Assess30 ArmB->Assess30 Assess120 Secondary Assessments (60, 90, 120 min) Assess30->Assess120 Observe Observation Period (2-3 hours) Assess120->Observe Analysis Data Analysis (Efficacy & Safety) Observe->Analysis

References

Synthesis of (1S)-Nor(pseudo)ephedrine Analogues from Racephedrine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (1S)-Nor(pseudo)ephedrine analogues, valuable chiral building blocks in pharmaceutical development, starting from readily available racephedrine (B1617728). The synthetic strategy involves a three-step process: (1) oxidation of this compound to racemic N-methylcathinone (methcathinone), (2) N-demethylation to racemic cathinone (B1664624), and (3) stereoselective biocatalytic reduction of cathinone to yield the desired (1S)-nor(pseudo)ephedrine analogues. This application note includes comprehensive experimental procedures, data presentation in tabular format for clarity, and visual diagrams of the synthetic pathway and workflows to guide researchers in this synthetic endeavor.

Introduction

Nor(pseudo)ephedrine (N(P)E) and its analogues are crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs) due to their sympathomimetic biological activity.[1][2] The presence of two chiral centers in these molecules necessitates stereocontrolled synthetic methods to access specific isomers.[2][3] While numerous approaches exist for the asymmetric synthesis of N(P)E analogues, this protocol details a practical route starting from this compound, a racemic mixture of ephedrine (B3423809) and pseudoephedrine.

The described pathway first converts this compound to the key intermediate cathinone, a beta-keto amphetamine.[4][5] Subsequently, a highly stereoselective biocatalytic reduction is employed to furnish the desired (1S)-nor(pseudo)ephedrine analogues with high diastereomeric and enantiomeric excess.[1][2] Biocatalysis offers a green and efficient alternative to traditional chemical methods, often avoiding the use of heavy metals and harsh reaction conditions.[1][2]

Synthetic Pathway Overview

The overall synthetic scheme from this compound to (1S)-Nor(pseudo)ephedrine analogues is depicted below.

Synthesis_Pathway This compound This compound Methcathinone Racemic N-Methylcathinone This compound->Methcathinone Oxidation Cathinone Racemic Cathinone Methcathinone->Cathinone N-Demethylation Nor_erythro (1S,2R)-Norephedrine Analogue Cathinone->Nor_erythro Stereoselective Reduction (erythro) Nor_threo (1S,2S)-Norpseudoephedrine Analogue Cathinone->Nor_threo Stereoselective Reduction (threo)

Caption: Synthetic pathway from this compound to (1S)-Nor(pseudo)ephedrine analogues.

Experimental Protocols

Step 1: Oxidation of this compound to Racemic N-Methylcathinone (Methcathinone)

This procedure outlines the oxidation of the secondary alcohol in this compound to a ketone using potassium permanganate (B83412).

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (e.g., 2.0 g, 10 mmol) in a mixture of methylene chloride (200 mL), water (100 mL), and acetic acid (10 mL).

  • Stir the mixture at room temperature.

  • Slowly add potassium permanganate (2.0 g) to the stirring solution.

  • Continue stirring for 30 minutes. The reaction progress can be monitored by TLC.

  • After the reaction is complete, add sodium hydrogen sulfite until the precipitated manganese dioxide is reduced and the solution becomes clear.

  • Transfer the mixture to a separatory funnel and make the aqueous phase alkaline by adding 5N NaOH.

  • Separate the methylene chloride layer.

  • Extract the aqueous layer with an additional portion of methylene chloride.

  • Combine the organic layers and extract the product into 0.5N H2SO4 (50 mL).

  • The acidic aqueous layer containing the N-methylcathinone salt can be basified and extracted with an organic solvent for isolation of the free base, or used directly in the next step after neutralization.

Expected Yield: ~60-70%

Step 2: N-Demethylation of N-Methylcathinone to Racemic Cathinone

This step involves the removal of the N-methyl group. The von Braun reaction using cyanogen (B1215507) bromide is a classical method for N-demethylation.

Materials:

  • N-Methylcathinone (from Step 1)

  • Cyanogen bromide (CNBr)

  • Inert solvent (e.g., chloroform, benzene)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve N-methylcathinone in a dry, inert solvent under an inert atmosphere.

  • Add an equimolar amount of cyanogen bromide.

  • Reflux the mixture for several hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The resulting cyanamide (B42294) intermediate is then hydrolyzed by refluxing with aqueous hydrochloric acid.

  • After hydrolysis, cool the reaction mixture and basify with a suitable base (e.g., NaOH) to precipitate the cathinone free base.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain crude cathinone.

  • The product can be further purified by chromatography.

Note: Cyanogen bromide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.

Step 3: Stereoselective Biocatalytic Reduction of Cathinone to (1S)-Nor(pseudo)ephedrine Analogues

This protocol utilizes an amine transaminase (ATA) for the stereoselective conversion of cathinone to either the erythro or threo diastereomer of the corresponding nor-ephedrine analogue. The choice of a (R)- or (S)-selective ATA will determine the stereochemical outcome.

Materials:

  • Racemic Cathinone (from Step 2)

  • Amine Transaminase (ATA) - (S)-selective for (1S,2S)-norpseudoephedrine or (R)-selective for (1S,2R)-norephedrine

  • Amine donor (e.g., L-alanine or isopropylamine)

  • Pyridoxal (B1214274) 5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.5)

  • Organic co-solvent (e.g., DMSO), if required for substrate solubility

  • Enzyme for cofactor regeneration (e.g., L-alanine dehydrogenase with NADH for L-alanine, or an alcohol dehydrogenase with a sacrificial alcohol for isopropylamine)

General Biocatalytic Reduction Workflow:

Biocatalysis_Workflow cluster_prep Reaction Setup cluster_reaction Biocatalytic Reaction cluster_workup Work-up and Isolation Buffer Prepare Buffer (e.g., 100 mM Phosphate, pH 7.5) Cofactor Add PLP (e.g., 1 mM) AmineDonor Add Amine Donor (e.g., 500 mM L-alanine) RegenEnzyme Add Cofactor Regeneration Enzyme Substrate Dissolve Cathinone (e.g., 50 mM in DMSO) Mix Combine all components in a reaction vessel Substrate->Mix AddEnzyme Initiate reaction by adding ATA Incubate Incubate at optimal temperature (e.g., 30°C) with shaking Monitor Monitor reaction progress by HPLC or GC Quench Quench reaction (e.g., by adding base) Monitor->Quench Extract Extract product with an organic solvent Purify Purify by chromatography Analyze Characterize product (NMR, MS, Chiral HPLC)

Caption: General workflow for the biocatalytic reduction of cathinone.

Procedure:

  • In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., 100 mM phosphate buffer, pH 7.5) containing the pyridoxal 5'-phosphate (PLP) cofactor (e.g., 1 mM).

  • Add the amine donor (e.g., L-alanine, 500 mM) and the cofactor regeneration system components.

  • Add the cathinone substrate (e.g., 50 mM), dissolved in a minimal amount of a water-miscible co-solvent like DMSO if necessary.

  • Initiate the reaction by adding the amine transaminase (e.g., 1-5 mg/mL).

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30 °C) with gentle agitation.

  • Monitor the conversion and stereoselectivity of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC.

  • Once the reaction has reached completion, stop the reaction by basifying the mixture with NaOH.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting (1S)-nor(pseudo)ephedrine analogue by column chromatography.

Data Presentation

The following table summarizes expected outcomes for the biocatalytic reduction of cathinone using different types of amine transaminases.

EntrySubstrateAmine TransaminaseAmine DonorProductDiastereomeric Excess (de)Enantiomeric Excess (ee)Conversion (%)
1Cathinone(S)-selective ATAL-Alanine(1S,2S)-Norpseudoephedrine>99%>99%>95%
2Cathinone(R)-selective ATAL-Alanine(1S,2R)-Norephedrine>95%>99%>90%
34'-Fluoro-cathinone(S)-selective ATAIsopropylamine(1S,2S)-4'-Fluoro-norpseudoephedrine>99%>99%>95%
44'-Fluoro-cathinone(R)-selective ATAIsopropylamine(1S,2R)-4'-Fluoro-norephedrine>93%>99%>88%

Note: The values presented are representative and may vary depending on the specific enzyme, substrate, and reaction conditions used.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of (1S)-Nor(pseudo)ephedrine analogues from this compound. The three-step sequence involving oxidation, N-demethylation, and a highly stereoselective biocatalytic reduction offers a practical and efficient route to these valuable chiral synthons. The use of biocatalysis in the final step is particularly advantageous, providing high stereoselectivity under mild conditions. The provided protocols, data tables, and diagrams are intended to facilitate the successful implementation of this synthetic strategy in a research and development setting.

References

Application Notes and Protocols for Racephedrine in Laryngotracheitis (Croup) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of racephedrine (B1617728), administered as nebulized racemic epinephrine (B1671497), in the clinical management and study of laryngotracheitis, commonly known as croup.

Introduction to this compound in Croup

Laryngotracheitis, or croup, is a common pediatric respiratory illness characterized by upper airway obstruction due to inflammation and edema of the larynx and trachea, most often caused by a viral infection.[1][2] The hallmark symptoms include a "barking" cough, inspiratory stridor, hoarseness, and respiratory distress.[1][2]

This compound, in the form of racemic epinephrine, is a cornerstone in the management of moderate to severe croup.[1][3] It is a 1:1 mixture of the R(-) and S(+) enantiomers of epinephrine.[1] The therapeutic effect is primarily attributed to the R-isomer (L-epinephrine), which acts as a potent adrenergic agonist.[1]

Mechanism of Action

Nebulized racemic epinephrine provides rapid relief of airway obstruction through its pharmacological actions on adrenergic receptors in the upper airway mucosa.[1]

  • α1-Adrenergic Agonism: The primary mechanism involves the stimulation of α1-adrenergic receptors on the precapillary arterioles of the subglottic mucosa.[1][3][4] This leads to vasoconstriction, which in turn decreases capillary hydrostatic pressure.[3] The result is a reduction in fluid transudation into the interstitium, thereby alleviating mucosal edema and lessening the airway obstruction.[3]

  • β2-Adrenergic Agonism: Racemic epinephrine also exhibits β2-adrenergic activity, which contributes to bronchodilation, although this effect is considered less critical in the context of upper airway obstruction in croup.[1]

The onset of action is rapid, with clinical improvement typically observed within 10 to 30 minutes of administration.[2][4] However, the effects are transient, generally lasting for about one to two hours, which necessitates monitoring for symptom recurrence.[1][2][4]

Clinical Efficacy and Data Summary

Clinical studies have consistently demonstrated the efficacy of nebulized racemic epinephrine in reducing the severity of croup symptoms. The Westley Croup Score (WCS) is a common tool used in clinical trials to quantify the severity of croup.

Table 1: Summary of Clinical Efficacy Data for Nebulized Racemic Epinephrine in Croup

ParameterFindingReferences
Croup Score Improvement Reduces Westley Croup Score by 2-3 points within 30 minutes of administration.[1]
Significantly improves croup scores at 30 minutes post-treatment compared to placebo.[5]
Maximum benefit observed at 60 minutes post-treatment.[6]
Comparison with L-epinephrine No significant difference in croup score improvement at 30 minutes.[5][7]
Some evidence suggests L-epinephrine may have a longer duration of action (median 180 vs. 120 minutes).[1]
L-epinephrine showed a significant reduction in croup score compared to racemic epinephrine at 2 hours in one study.[5]
Duration of Effect Clinical effects are transient, with symptom relief lasting approximately 1-2 hours.[1][2][4]
Hospitalization Associated with a significantly shorter hospital stay compared to placebo.[5]
Co-administration with corticosteroids allows for safe discharge from the emergency department after an observation period.[6][8][9][10]

Table 2: Dosing and Administration in Clinical Studies

ParameterDetailsReferences
Formulation 2.25% racemic epinephrine solution for nebulization.[6]
Dosage 0.05 mL/kg per dose.[6]
0.5 mL of 2.25% solution diluted in 3 mL of normal saline.[11]
Administration Nebulization, with an optimal particle size of 3-5 μm.[1]
No significant difference in efficacy between nebulization alone versus with intermittent positive pressure breathing (IPPB).[5][12]
Co-administration Typically administered with corticosteroids (e.g., dexamethasone (B1670325) 0.6 mg/kg) for sustained improvement.[1][3][6][13]

Table 3: Adverse Effects and Monitoring

ParameterDetailsReferences
Common Adverse Effects Transient tachycardia (mean increase of 15-20 bpm) and systolic hypertension (10-15 mmHg elevation), typically resolving within 60-90 minutes.[1]
Serious Adverse Events Severe cardiovascular complications are rare at therapeutic doses.[1]
Rebound Edema Symptom recurrence is possible after the effects of the medication wear off.[1]
Post-Administration Monitoring A mandatory observation period of 2 to 4 hours is recommended to monitor for symptom recurrence.[4][8][9][10][11]

Experimental Protocols

Protocol 1: Randomized, Double-Blind, Placebo-Controlled Trial for Efficacy of Nebulized Racemic Epinephrine

Objective: To evaluate the efficacy and safety of nebulized racemic epinephrine compared to placebo in children with moderate to severe croup.

Study Population: Children aged 6 months to 6 years presenting with a clinical diagnosis of croup and a Westley Croup Score of ≥ 3.

Methodology:

  • Inclusion and Exclusion Criteria: Define clear criteria for patient enrollment, including age, croup severity, and absence of other respiratory conditions or contraindications.

  • Randomization and Blinding: Patients are randomly assigned in a double-blind fashion to receive either nebulized racemic epinephrine or a placebo (nebulized saline).

  • Intervention:

    • Treatment Group: Administer 0.05 mL/kg of 2.25% racemic epinephrine solution (maximum dose of 0.5 mL) diluted in 3 mL of normal saline via a nebulizer.

    • Placebo Group: Administer an equivalent volume of nebulized normal saline.

  • Assessments:

    • Record baseline Westley Croup Score, heart rate, respiratory rate, blood pressure, and oxygen saturation.

    • Repeat assessments at 15, 30, 60, and 120 minutes post-administration.

  • Outcome Measures:

    • Primary Outcome: Change in Westley Croup Score from baseline to 30 minutes post-treatment.

    • Secondary Outcomes: Changes in vital signs, need for additional interventions (e.g., rescue medication, intubation), and length of hospital stay.

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test or Mann-Whitney U test) to compare the changes in croup scores and other parameters between the treatment and placebo groups.

Protocol 2: Comparative Study of Nebulized Racemic Epinephrine and L-Epinephrine

Objective: To compare the efficacy and safety of nebulized racemic epinephrine versus nebulized L-epinephrine in children with moderate to severe croup.

Study Population: Children aged 6 months to 6 years with a Westley Croup Score of ≥ 6.[7]

Methodology:

  • Study Design: A prospective, randomized, double-blind, parallel-group clinical trial.

  • Intervention Groups:

    • Group A: Receive nebulized racemic epinephrine.

    • Group B: Receive nebulized L-epinephrine.

  • Dosing and Administration: Administer standardized doses of each medication via nebulization.

  • Data Collection:

    • Record croup score, heart rate, blood pressure, and respiratory rate at baseline and at 5, 15, 30, 60, 90, and 120 minutes post-aerosol administration.[7]

  • Outcome Measures:

    • Primary Outcome: Comparison of the change in croup scores between the two groups over time.

    • Secondary Outcomes: Comparison of changes in vital signs and the incidence of adverse effects.

  • Statistical Analysis: Employ statistical methods to assess for any significant differences in the efficacy and safety profiles of the two treatments.

Visualizations

Racephedrine_Mechanism_of_Action cluster_airway Subglottic Airway Airway_Lumen Narrowed Airway Lumen Symptom_Relief Relief of Airway Obstruction (Reduced Stridor and Improved Breathing) Airway_Lumen->Symptom_Relief resulting in Mucosal_Edema Inflamed and Edematous Mucosa Mucosal_Edema->Airway_Lumen reduction leads to widening of Arterioles Precapillary Arterioles Arterioles->Mucosal_Edema causes vasoconstriction, reducing blood flow to Nebulized_this compound Nebulized this compound (Racemic Epinephrine) Alpha1_Receptor α1-Adrenergic Receptors Nebulized_this compound->Alpha1_Receptor binds to Alpha1_Receptor->Arterioles stimulates

Caption: Mechanism of action of this compound in croup.

Croup_Clinical_Trial_Workflow cluster_screening Patient Screening and Enrollment cluster_intervention Intervention cluster_assessment Data Collection and Assessment cluster_outcomes Outcome Analysis Patient_Population Pediatric Patients with Moderate to Severe Croup (e.g., WCS ≥ 3) Informed_Consent Informed Consent Obtained Patient_Population->Informed_Consent Randomization Randomization Informed_Consent->Randomization Group_A Treatment Group: Nebulized this compound Randomization->Group_A Group_B Control Group: Nebulized Saline (Placebo) Randomization->Group_B Baseline_Assessment Baseline Assessment: - Westley Croup Score - Vital Signs - Oxygen Saturation Randomization->Baseline_Assessment Post_Treatment_Assessment Post-Treatment Assessments (e.g., at 30, 60, 120 mins) Baseline_Assessment->Post_Treatment_Assessment Primary_Outcome Primary Outcome: Change in Croup Score Post_Treatment_Assessment->Primary_Outcome Secondary_Outcomes Secondary Outcomes: - Vital Sign Changes - Adverse Events - Hospitalization Rate Post_Treatment_Assessment->Secondary_Outcomes Statistical_Analysis Statistical Analysis Primary_Outcome->Statistical_Analysis Secondary_Outcomes->Statistical_Analysis

Caption: Workflow for a croup clinical trial.

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Racephedrine (B1617728), a racemic mixture of (1R,2S)- and (1S,2R)-ephedrine, is a sympathomimetic amine used as a bronchodilator. The development of highly characterized reference standards for this compound and its related compounds is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. These reference standards are essential for various analytical applications, including the identification, purity control, and assay of active pharmaceutical ingredients (APIs) and finished products. This document provides detailed application notes and experimental protocols for the establishment of such reference standards.

1. Characterization of this compound Hydrochloride Reference Standard

A primary reference standard for this compound is typically in the form of its hydrochloride salt due to its stability and solubility. The characterization of a candidate material for a this compound Hydrochloride reference standard should be comprehensive, covering its identity, purity, and physicochemical properties.

1.1. Physicochemical Properties

The fundamental properties of the candidate material should be determined and documented.

PropertySpecification
Description White or almost white, crystalline powder or colorless crystals.
Solubility Freely soluble in water, soluble in ethanol (B145695) (96%).
Melting Point Approximately 188 °C.

1.2. Identification

A series of tests should be performed to unequivocally identify the material as racemic ephedrine (B3423809) hydrochloride.

  • Infrared (IR) Spectroscopy: The IR absorption spectrum of the candidate material should be concordant with the spectrum of an established reference standard, such as the European Pharmacopoeia (EP) Chemical Reference Substance (CRS) for racemic ephedrine hydrochloride.[1][2]

  • Optical Rotation: As a racemic mixture, the specific optical rotation of a solution of the substance should be close to zero.[1]

  • Thin-Layer Chromatography (TLC): The principal spot in the chromatogram of the test solution should correspond in position, color, and size to the principal spot in the chromatogram of a reference solution.[1]

  • Chloride Test: The material should give a positive reaction for chlorides.[1]

1.3. Purity and Assay

The purity of the reference standard is its most critical attribute. A combination of methods should be employed to assess both organic and inorganic impurities, as well as the overall content of this compound hydrochloride.

Table of Quantitative Data for this compound Hydrochloride Reference Standard

TestMethodAcceptance Criteria
Assay Potentiometric Titration99.0% to 101.0% (on the dried basis)
Related Substances High-Performance Liquid Chromatography (HPLC)Impurity A ((-)-(1R)-1-hydroxy-1-phenylpropan-2-one)): Not more than 0.2%. Unspecified impurities: For each impurity, not more than 0.10%. Sum of impurities other than A: Not more than 0.5%.[1]
Optical Rotation Polarimetry+0.2° to -0.2°[1]
Loss on Drying Gravimetric (drying in an oven at 105 °C)Not more than 0.5%[1]
Sulfated Ash GravimetricNot more than 0.1%[1]
Sulfates Limit TestNot more than 100 ppm[1]

2. Related Compounds and Impurities

A comprehensive reference standard portfolio for this compound should include standards for its key related compounds.

  • Pseudoephedrine ((1S,2S)-2-(methylamino)-1-phenylpropan-1-ol): A diastereomer of ephedrine and a common process-related impurity.[1]

  • Methcathinone: An oxidation product of ephedrine, which can be a degradation impurity.[3]

  • Precursors and Synthesis By-products: Depending on the synthetic route, impurities such as 1-phenyl-2-propanone (P2P) and related compounds may be present.

3. Experimental Protocols

3.1. Protocol for Assay by Potentiometric Titration

This method determines the content of this compound Hydrochloride.

  • Apparatus: Potentiometric titrator with a suitable electrode system (e.g., glass and reference electrodes).

  • Reagents:

  • Procedure:

    • Accurately weigh about 0.150 g of the candidate reference material.

    • Dissolve the sample in 50 mL of ethanol (96%).

    • Add 5.0 mL of 0.01 M hydrochloric acid.

    • Perform a potentiometric titration using 0.1 M sodium hydroxide.

    • Record the volume of titrant added between the two points of inflection.

  • Calculation: 1 mL of 0.1 M sodium hydroxide is equivalent to 20.17 mg of C₁₀H₁₆ClNO.[1]

3.2. Protocol for Related Substances by HPLC

This method is used to separate and quantify organic impurities.

  • Chromatographic System:

    • Column: A suitable stainless steel column (e.g., 250 mm x 4.6 mm) packed with a stationary phase such as octadecylsilyl silica (B1680970) gel for chromatography (5 µm).

    • Mobile Phase: A suitable buffered mobile phase. The European Pharmacopoeia monograph for Ephedrine Hydrochloride provides a detailed mobile phase composition.

    • Flow Rate: Typically 1.0 - 1.5 mL/min.

    • Detector: UV spectrophotometer at a suitable wavelength (e.g., 210 nm).

    • Column Temperature: Maintained at a constant temperature (e.g., 30 °C).

  • Solutions:

    • Test Solution: Prepare a solution of the candidate reference material in the mobile phase at a specified concentration (e.g., 0.5 mg/mL).

    • Reference Solution (a): Prepare a solution of a qualified impurity standard (e.g., Impurity A) at a concentration corresponding to the specified limit (e.g., 0.2%).

    • Reference Solution (b): Prepare a solution containing both this compound and a key impurity (e.g., pseudoephedrine) to check system suitability (resolution).

  • Procedure:

    • Inject equal volumes of the test and reference solutions into the chromatograph.

    • Record the chromatograms for a suitable run time.

    • Identify the peaks corresponding to this compound and any impurities.

    • Calculate the percentage of each impurity based on the peak areas. A correction factor may be needed for specific impurities.[1]

3.3. Protocol for Optical Rotation

This test confirms the racemic nature of the material.

  • Apparatus: A calibrated polarimeter.

  • Test Solution: Dissolve 5.00 g of the candidate material in distilled water and dilute to 50.0 mL with the same solvent.[1]

  • Procedure:

    • Measure the optical rotation of the test solution at the specified wavelength (usually 589 nm) and temperature (e.g., 20 °C).

    • The observed rotation should be within the range of +0.2° to -0.2°.[1]

4. Visualizations

4.1. Workflow for Reference Standard Development

cluster_0 Phase 1: Candidate Selection & Synthesis cluster_1 Phase 2: Characterization & Purity Assessment cluster_2 Phase 3: Certification & Release A Identify Need for New Reference Standard B Synthesize or Procure High-Purity Candidate Material A->B C Physicochemical Characterization (Melting Point, Solubility) B->C D Identification Tests (IR, TLC, etc.) C->D E Purity Determination (HPLC, GC for related substances) D->E F Assay (e.g., Titration) E->F G Determination of Water Content (Karl Fischer) F->G H Inorganic Impurities (Sulfated Ash) G->H I Homogeneity & Stability Studies H->I J Collaborative Laboratory Studies (Inter-lab comparison) I->J K Assignment of Certified Value and Uncertainty J->K L Preparation of Certificate of Analysis K->L M Release of Reference Standard L->M

Caption: General workflow for the development and certification of a chemical reference standard.

4.2. Analytical Workflow for this compound HCl Characterization

cluster_Identification Identification cluster_Purity Purity Assessment cluster_Assay Assay Start Candidate this compound HCl Material IR Infrared Spectroscopy Start->IR TLC Thin-Layer Chromatography Start->TLC Rotation Optical Rotation Start->Rotation Chloride Chloride Test Start->Chloride HPLC Related Substances (HPLC) IR->HPLC TLC->HPLC Rotation->HPLC Chloride->HPLC LOD Loss on Drying HPLC->LOD Ash Sulfated Ash LOD->Ash Sulfates Sulfate Limit Test Ash->Sulfates Titration Potentiometric Titration Sulfates->Titration Final Certified Reference Standard Titration->Final

Caption: Analytical workflow for the characterization of a this compound HCl reference standard.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Asymmetry in HPLC Analysis of Racephedrine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HPLC analysis. This guide provides detailed troubleshooting for peak asymmetry issues, specifically focusing on the analysis of racephedrine (B1617728). The following sections are designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common chromatographic problems.

Frequently Asked Questions (FAQs)

Q1: What is peak asymmetry in HPLC and why is it a problem?

A1: In an ideal HPLC separation, the chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak asymmetry occurs when the peak deviates from this ideal shape, appearing as either "tailing" (the latter half of the peak is broader) or "fronting" (the first half of the peak is broader).[1][2][3] This distortion is problematic because it can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate underlying issues with the analytical method, column, or instrument.[3][4]

Q2: What causes peak tailing for a basic compound like this compound?

A2: Peak tailing for basic compounds like this compound is most commonly caused by secondary interactions between the analyte and the stationary phase.[5] Specifically, ionized residual silanol (B1196071) groups (Si-OH) on the surface of silica-based columns can interact strongly with basic functional groups, such as the amine group in this compound.[5][6][7] This secondary retention mechanism holds some analyte molecules longer than others, resulting in a tailing peak.[5][8][9] Other causes can include column contamination, low mobile phase buffer strength, or an inappropriate mobile phase pH.[4][10]

Q3: What are the common causes of peak fronting?

A3: Peak fronting is generally less common than tailing but can occur for several reasons. The most frequent causes are column overload, where too much sample is injected, and poor sample solubility in the mobile phase.[1][11][12] Other contributing factors include a mismatch between the sample solvent and the mobile phase (e.g., pH or solvent strength differences), or physical issues with the column, such as a void or collapse of the packed bed.[11][12][13]

Q4: How is peak asymmetry measured?

A4: Peak asymmetry is typically quantified using the Tailing Factor (Tf) or Asymmetry Factor (As), as defined by the USP. This is calculated by measuring the peak width at 5% of the peak height. The formula is: As = B / A, where 'B' is the width of the back half of the peak and 'A' is the width of the front half. A value of 1 indicates a perfectly symmetrical peak. Values greater than 1 indicate tailing, while values less than 1 indicate fronting. Many analytical methods require a tailing factor of less than 2.0 for acceptable system suitability.[4][6]

Troubleshooting Guide: Peak Tailing

Problem: My this compound peak is exhibiting significant tailing.

This guide will walk you through a systematic approach to diagnose and resolve peak tailing.

Step 1: Column Health and Chemistry

Q: Could my column be the issue?

A: Yes, the column is often the primary source of peak tailing for basic analytes.

  • Cause 1: Secondary Silanol Interactions. this compound, as a basic compound, can interact with acidic silanol groups on the silica (B1680970) surface of the column, causing tailing.[7][9][14]

    • Solution:

      • Lower Mobile Phase pH: Adjust the mobile phase pH to be 2-3 units below the pKa of this compound (pKa ≈ 9.9). A lower pH (e.g., pH 2.5-3.5) will protonate the silanol groups, minimizing their interaction with the protonated this compound molecule.[4][5][15]

      • Use a Competing Base: Add a "silanol suppressor" like triethylamine (B128534) (TEA) to the mobile phase at a low concentration (e.g., 5-10 mM). TEA will preferentially interact with the active silanol sites, masking them from the analyte.[15]

      • Select a Modern Column: Use a high-purity, Type B silica column that is well end-capped or features a polar-embedded stationary phase. These columns are designed to have minimal residual silanol activity.[7][9]

  • Cause 2: Column Contamination or Degradation. Accumulation of strongly retained sample components or stationary phase degradation can create active sites that cause tailing.[2][4][10]

    • Solution:

      • Flush the Column: Follow the manufacturer's instructions for column flushing and regeneration.

      • Use a Guard Column: A guard column can protect the analytical column from contaminants.[10]

      • Replace the Column: If the column is old or performance does not improve after cleaning, it should be replaced.[16]

Step 2: Mobile Phase Optimization

Q: How can I adjust my mobile phase to fix peak tailing?

A: Mobile phase composition is critical for controlling peak shape.[16][17]

  • Cause 1: Inappropriate pH. If the mobile phase pH is close to the pKa of this compound, the analyte can exist in both ionized and non-ionized forms, leading to peak distortion.[7]

    • Solution: As mentioned, operate at a pH at least 2 units away from the analyte's pKa. For this compound, a low pH is generally effective.[18][19][20]

  • Cause 2: Insufficient Buffer Capacity. A weak buffer may not be able to maintain a consistent pH across the column, leading to peak shape issues.

    • Solution: Ensure your buffer concentration is adequate, typically between 10-50 mM.[4]

  • Cause 3: Incorrect Organic Modifier. The choice and concentration of the organic solvent can influence peak shape.

    • Solution:

      • Adjust Solvent Strength: Increasing the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) can sometimes improve peak shape.[4]

      • Switch Solvents: Acetonitrile and methanol (B129727) have different properties; switching from one to the other can alter selectivity and potentially improve peak symmetry.[20]

Troubleshooting Guide: Peak Fronting

Problem: My this compound peak is fronting.

Peak fronting is less common but can be addressed systematically.

  • Cause 1: Sample Overload. Injecting too high a concentration or volume of the sample can saturate the column.[1][11][12][13]

    • Solution:

      • Reduce Injection Volume: Try injecting a smaller volume of the sample.[12][16]

      • Dilute the Sample: Dilute your sample and reinject. If the peak shape improves, the original sample was overloaded.[10]

  • Cause 2: Sample Solvent Mismatch. If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte band to spread improperly at the column inlet.[11]

    • Solution: Whenever possible, dissolve and inject your sample in the mobile phase itself.[10][12] If this is not feasible, ensure the injection solvent is as weak as or weaker than the mobile phase.

  • Cause 3: Column Issues. A physical deformation at the head of the column can lead to an uneven flow path.[12][13]

    • Solution:

      • Reverse and Flush: Disconnect the column, reverse its direction, and flush with a strong solvent (do not connect to the detector). This may dislodge a blockage from the inlet frit.

      • Replace Column: If a void has formed at the column inlet, the column will likely need to be replaced.[16][19]

Data and Protocols

Table 1: Typical Starting HPLC Parameters for this compound Analysis
ParameterTypical Value / ConditionRationale
Column C18, 150 x 4.6 mm, 5 µm (End-capped)Provides good hydrophobic retention for this compound.
Mobile Phase Acetonitrile : Phosphate (B84403) Buffer (pH 3.0)Low pH minimizes silanol interactions.
Buffer 20 mM Potassium PhosphateProvides sufficient buffering capacity.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 25-30 °CControlled temperature ensures reproducible retention.
Injection Vol. 5-20 µLKeep volume low to prevent overload.
Detector UV at 210 nmWavelength for detecting the phenyl group.
Experimental Protocol: Mobile Phase Preparation (Phosphate Buffer, pH 3.0)
  • Weigh Reagent: Weigh an appropriate amount of monobasic potassium phosphate (KH₂PO₄) to prepare a 20 mM solution in HPLC-grade water.

  • Dissolve: Dissolve the salt completely in the water.

  • Adjust pH: Titrate the solution with phosphoric acid (H₃PO₄) to a final pH of 3.0 ± 0.05, monitoring with a calibrated pH meter.

  • Filter: Filter the aqueous buffer through a 0.45 µm membrane filter to remove particulates.

  • Mix and Degas: Prepare the final mobile phase by mixing the filtered buffer with the organic solvent (e.g., acetonitrile) in the desired ratio. Degas the final solution using sonication or vacuum filtration before use.

Visual Troubleshooting Guides

G cluster_0 Troubleshooting Peak Tailing cluster_1 Column Checks cluster_2 Mobile Phase Checks start Peak Tailing Observed (As > 1.2) check_column Step 1: Investigate Column start->check_column check_mobile_phase Step 2: Optimize Mobile Phase check_column->check_mobile_phase If problem persists col1 Lower Mobile Phase pH (e.g., pH 2.5-3.5) check_column->col1 mp1 Increase Buffer Strength (10-50 mM) check_mobile_phase->mp1 solution_found Symmetrical Peak Achieved col2 Add Competing Base (e.g., TEA) col3 Use End-capped Column col4 Flush / Replace Column col4->check_mobile_phase mp2 Adjust Organic % mp2->solution_found If resolved

Caption: A logical workflow for troubleshooting peak tailing in HPLC.

G cluster_0 Mechanism of Peak Tailing for Basic Analytes cluster_1 Scenario A: Unmodified Mobile Phase (pH > 4) cluster_2 Scenario B: Optimized Mobile Phase (pH < 3.5) Silica Surface Silica Surface silanol_active Ionized Silanol Group (Si-O⁻) interaction Strong Secondary Interaction silanol_active->interaction This compound This compound (R-NH₃⁺) This compound->interaction tailing interaction->tailing Causes Peak Tailing silanol_neutral Protonated Silanol Group (Si-OH) no_interaction Minimal Interaction silanol_neutral->no_interaction racephedrine2 This compound (R-NH₃⁺) racephedrine2->no_interaction symmetrical no_interaction->symmetrical Results in Symmetrical Peak

Caption: Interaction of this compound with the silica surface.

References

Technical Support Center: Optimization of Mobile Phase for Racephedrine Enantiomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mobile phase parameters in the enantiomeric separation of racephedrine (B1617728).

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral stationary phases (CSPs) for this compound enantiomer separation?

A1: The most common CSPs for the separation of this compound and its stereoisomers are polysaccharide-based, cyclodextrin-based, and protein-based columns. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak series), are widely used. Cyclodextrin-based columns are also effective, and protein-based columns like those with alpha-1-acid glycoprotein (B1211001) (AGP) can offer unique selectivity.

Q2: What are the typical mobile phase modes used for this separation?

A2: Both normal-phase and reversed-phase high-performance liquid chromatography (HPLC) are commonly employed.

Q3: Why is an additive like diethylamine (B46881) (DEA) often used in the mobile phase for this compound separation?

A3: this compound is a basic compound. In normal-phase chromatography, basic additives like DEA are used to improve peak shape and reduce tailing by minimizing interactions between the basic analyte and acidic silanol (B1196071) groups on the silica (B1680970) surface of the column. This leads to better resolution and more symmetrical peaks.

Q4: How does the mobile phase pH affect the separation in reversed-phase mode?

A4: In reversed-phase HPLC, the pH of the aqueous portion of the mobile phase is a critical parameter. For a basic compound like this compound, a lower pH (typically between 3 and 7) can suppress the ionization of residual silanol groups on the stationary phase, reducing peak tailing. However, the pH also affects the ionization state of the this compound molecule itself, which can influence its retention and interaction with the CSP. Therefore, pH optimization is crucial for achieving good separation.

Troubleshooting Guide

Problem 1: Poor or no resolution between the this compound enantiomers.

Possible Cause Solution
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not provide sufficient enantioselectivity for this compound. Consult literature or column selection guides for CSPs known to be effective for ephedrine (B3423809) and related compounds. Polysaccharide-based columns are often a good starting point.
Suboptimal Mobile Phase Composition The ratio of the organic modifier to the non-polar solvent (in normal-phase) or aqueous phase (in reversed-phase) is critical. Systematically vary the percentage of the organic modifier. For example, in a hexane/ethanol mobile phase, try varying the ethanol concentration from 5% to 20%.
Incorrect Additive Concentration In normal-phase, the concentration of the basic additive (e.g., DEA) is crucial. A typical starting concentration is 0.1% (v/v). Too little may not effectively block silanol interactions, while too much can sometimes reduce enantioselectivity. Optimize the additive concentration in small increments.
Inappropriate Mobile Phase pH (Reversed-Phase) The pH of the aqueous buffer can significantly impact resolution. Screen a range of pH values, for example, from pH 3 to pH 7, using appropriate buffers like phosphate (B84403) or acetate.
Incompatible Mobile Phase and CSP Ensure the chosen mobile phase is compatible with the CSP. Some CSPs are not stable with certain solvents or at extreme pH values. Always refer to the column manufacturer's guidelines.

Problem 2: Significant peak tailing for one or both enantiomers.

Possible Cause Solution
Secondary Interactions with Residual Silanols This is a common issue for basic compounds like this compound. In normal-phase, add or increase the concentration of a basic modifier like diethylamine (DEA) or triethylamine (B128534) (TEA) to the mobile phase (e.g., 0.1% v/v). In reversed-phase, operate at a lower pH (e.g., pH 3-4) to protonate the silanol groups and minimize their interaction with the basic analyte.
Column Overload Injecting too much sample can lead to peak broadening and tailing. Reduce the injection volume or the concentration of the sample.
Column Contamination or Degradation The column may be contaminated with strongly retained compounds or the stationary phase may have degraded. Flush the column with a strong solvent as recommended by the manufacturer. If the problem persists, the column may need to be replaced.
Extra-column Effects Dead volume in the HPLC system (e.g., from long tubing or improper connections) can cause peak broadening and tailing. Ensure all connections are secure and use tubing with the appropriate internal diameter.

Problem 3: Long retention times and excessive analysis time.

Possible Cause Solution
Mobile Phase is too "Weak" In normal-phase, increase the percentage of the polar organic modifier (e.g., ethanol or isopropanol) to decrease retention. In reversed-phase, increase the percentage of the organic solvent (e.g., acetonitrile or methanol).
Low Flow Rate Increasing the flow rate will decrease the analysis time. However, be aware that this can also decrease resolution. Optimize the flow rate to find a balance between analysis time and resolution. A typical starting flow rate is 1.0 mL/min.
Strong Analyte-Stationary Phase Interactions Consider changing the mobile phase composition to reduce these interactions. This could involve changing the type of organic modifier or adjusting the pH in reversed-phase.

Data Presentation

Table 1: Example HPLC Conditions and Performance for this compound Enantiomer Separation

Stationary Phase Mobile Phase Flow Rate (mL/min) Detection Retention Time (min) Resolution (Rs)
Chiralpak AD-H (250 x 4.6 mm, 5 µm)n-Heptane / Ethanol / Diethylamine (85:15:0.1, v/v/v)1.0UV at 254 nmEnantiomer 1: ~6.5Enantiomer 2: ~7.8> 2.0
Lux 3 µm AMP (150 x 4.6 mm)Acetonitrile / 10 mM Ammonium Bicarbonate in Water, pH 9.5 (90:10, v/v)1.2UV at 210 nmBaseline separation of four stereoisomers (ephedrine and pseudoephedrine enantiomers) within 10 minutes.Baseline resolution for all peaks.[1]
CHIRALPAK AGP (100 x 4.0 mm, 5 µm)10 mM Ammonium Acetate in Water / Acetonitrile (90:10, v/v)0.9UV at 257 nmEnantiomer 1: ~5.2Enantiomer 2: ~6.1~1.8

Note: The retention times and resolution values are approximate and can vary depending on the specific HPLC system, column condition, and exact experimental parameters.

Experimental Protocols

Protocol 1: Normal-Phase HPLC Method for this compound Enantiomer Separation

This protocol provides a general procedure for the separation of this compound enantiomers using a polysaccharide-based chiral stationary phase in normal-phase mode.

1. Materials and Reagents:

  • This compound racemic standard

  • HPLC-grade n-Heptane

  • HPLC-grade Ethanol (or Isopropanol)

  • Diethylamine (DEA), analytical grade

  • Chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)

2. Mobile Phase Preparation (Example: n-Heptane / Ethanol / DEA - 85:15:0.1, v/v/v):

  • Measure 850 mL of n-Heptane into a 1 L solvent reservoir.

  • Add 150 mL of Ethanol to the reservoir.

  • Add 1 mL of Diethylamine to the reservoir.

  • Mix the solution thoroughly.

  • Degas the mobile phase using sonication or vacuum filtration for at least 15 minutes.

3. HPLC System and Conditions:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Heptane / Ethanol / Diethylamine (85:15:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound standard in the mobile phase to a concentration of approximately 1 mg/mL.

4. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure there are no interfering peaks.

  • Inject the prepared this compound standard solution.

  • Acquire the chromatogram and identify the peaks corresponding to the two enantiomers.

  • Calculate the resolution (Rs) between the two enantiomeric peaks. A resolution of >1.5 is generally considered baseline separation.

5. Optimization:

  • If resolution is poor, adjust the percentage of ethanol in the mobile phase. Increasing the ethanol content will generally decrease retention times but may also affect resolution.

  • If peak tailing is observed, optimize the concentration of DEA (e.g., try 0.05% or 0.2%).

Mandatory Visualization

Mobile_Phase_Optimization_Workflow start Start: Define Separation Goal (Baseline Resolution of this compound Enantiomers) select_csp Select Appropriate Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) start->select_csp initial_conditions Establish Initial Mobile Phase Conditions (e.g., Hexane/Ethanol 90:10 with 0.1% DEA) select_csp->initial_conditions run_experiment Perform Initial Chromatographic Run initial_conditions->run_experiment evaluate_results Evaluate Results: - Resolution (Rs) - Peak Shape (Tailing Factor) - Retention Time (tR) run_experiment->evaluate_results poor_resolution Poor Resolution (Rs < 1.5) evaluate_results->poor_resolution No peak_tailing Peak Tailing evaluate_results->peak_tailing No long_retention Long Retention Time evaluate_results->long_retention No final_method Final Optimized Method evaluate_results->final_method Yes (Goals Met) optimize_modifier Adjust Organic Modifier Percentage (e.g., Increase/Decrease Ethanol) poor_resolution->optimize_modifier optimize_additive Adjust Additive Concentration (e.g., DEA) peak_tailing->optimize_additive long_retention->optimize_modifier optimize_flow_rate Adjust Flow Rate long_retention->optimize_flow_rate optimize_modifier->run_experiment optimize_additive->run_experiment optimize_flow_rate->run_experiment

Caption: Workflow for Mobile Phase Optimization in Chiral HPLC.

References

addressing matrix effects in LC-MS/MS quantification of racephedrine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS quantification of racephedrine (B1617728).

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.

Problem 1: Poor reproducibility and accuracy in analytical results.

  • Possible Cause: Significant matrix effects (ion suppression or enhancement) are likely interfering with the ionization of this compound and/or the internal standard (IS).

  • Solution:

    • Optimize Sample Preparation: The goal is to remove interfering matrix components.

      • Liquid-Liquid Extraction (LLE): This is an effective technique for cleaning up complex biological samples like plasma. A common approach involves protein precipitation followed by extraction with an organic solvent.

      • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than LLE by using a stationary phase to selectively retain and elute this compound.

      • Protein Precipitation (PPT): While a simpler method, it may result in a less clean extract. It is often used for initial sample cleanup before a more selective technique like LLE or SPE.

      • Dilution: For less complex matrices like urine, a "dilute-and-shoot" approach can be effective in reducing matrix effects.[1][2]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS (e.g., this compound-d3) is the most effective way to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.

    • Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient, or selecting a different column chemistry.

Problem 2: Inconsistent internal standard response.

  • Possible Cause: The internal standard is also affected by the sample matrix, or it is not an appropriate choice for the analysis.

  • Solution:

    • Evaluate IS Performance: Assess the matrix effect on the IS by comparing its response in neat solution versus post-extraction spiked blank matrix.

    • Switch to a SIL-IS: If a structural analog is being used as the IS, switching to a stable isotope-labeled version of this compound will provide the best compensation for matrix effects.

    • Optimize Sample Cleanup: A more rigorous sample preparation method can reduce the variability in the IS response.

Problem 3: Low recovery of this compound.

  • Possible Cause: The chosen sample preparation method is not efficient for extracting this compound from the biological matrix.

  • Solution:

    • Optimize Extraction Solvent: For LLE, experiment with different organic solvents and pH adjustments to improve the extraction efficiency of this compound.

    • Optimize SPE Protocol: For SPE, evaluate different sorbents, wash solutions, and elution solvents to maximize the recovery of this compound.

    • Evaluate PPT Conditions: If using protein precipitation, test different organic solvents (e.g., acetonitrile, methanol) and their ratios with the sample.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the biological matrix.[3] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) of this compound, resulting in inaccurate and imprecise quantification.

Q2: How can I assess the magnitude of matrix effects in my assay?

A2: The most common method is the post-extraction spike experiment. This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:

  • MF = (Peak Area in the presence of matrix) / (Peak Area in the absence of matrix)

An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Q3: What is the best type of internal standard to use for this compound quantification?

A3: A stable isotope-labeled (SIL) internal standard, such as this compound-d3, is highly recommended. SIL-IS co-elutes with the analyte and is affected by matrix effects in a nearly identical manner, thus providing the most accurate correction for signal variations.

Q4: Which sample preparation technique is most effective at minimizing matrix effects for this compound in plasma?

A4: Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective than protein precipitation for reducing matrix effects in complex matrices like plasma because they provide a more thorough cleanup. However, the optimal method should be determined during method development and validation. For urine samples, a simple dilution may be sufficient.[1][2]

Q5: What are the typical acceptance criteria for matrix effects during method validation?

A5: According to regulatory guidelines, the coefficient of variation (CV) of the internal standard-normalized matrix factor should not be greater than 15% for the lots of matrix tested.

Quantitative Data Summary

The following tables summarize quantitative data on recovery and matrix effects from studies on the LC-MS/MS analysis of ephedrine (B3423809) and pseudoephedrine, which are structurally related to this compound.

Table 1: Extraction Recovery of Ephedrine and Pseudoephedrine from Human Plasma

AnalyteQC Concentration (ng/mL)Mean Extraction Recovery (%)
Ephedrine0.673.31 - 76.09
10
40
Pseudoephedrine0.671.44 - 72.97
10
40

Data from a study using liquid-liquid extraction.

Table 2: Matrix Effect of Ephedrine and Pseudoephedrine in Human Plasma

AnalyteQC Concentration (ng/mL)Mean Matrix Effect (%)
Ephedrine0.6100.48 - 102.15
10
40
Pseudoephedrine0.6101.60 - 105.17
10
40

Data from a study using liquid-liquid extraction.

Experimental Protocols

Detailed Methodology for Liquid-Liquid Extraction (LLE) of this compound from Human Plasma (Adapted from Ephedrine/Pseudoephedrine Analysis)

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample, calibration standard, or quality control sample.

  • Internal Standard Addition: Add 20 µL of the internal standard working solution (e.g., this compound-d3 in methanol) to each tube, except for the blank samples.

  • Alkalinization: Add 20 µL of 0.1 M sodium hydroxide (B78521) to each tube and vortex for 30 seconds to alkalinize the sample.

  • Extraction: Add 600 µL of the extraction solvent (e.g., a mixture of n-hexane and ethyl acetate) to each tube.

  • Vortexing: Vortex the tubes for 10 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new set of tubes.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Visualizations

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_assessment Matrix Effect Assessment Start Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard (IS) Start->Spike_IS Extraction Extraction (LLE, SPE, or PPT) Spike_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis Blank_Matrix Blank Biological Matrix Post_Spike Post-Extraction Spike with Analyte & IS Blank_Matrix->Post_Spike Compare Compare Peak Areas Post_Spike->Compare Neat_Solution Neat Solution of Analyte & IS Neat_Solution->Compare Calculate_MF Calculate Matrix Factor (MF) Compare->Calculate_MF Result Ion Suppression (MF<1) No Effect (MF=1) Ion Enhancement (MF>1) Calculate_MF->Result

Caption: Workflow for sample preparation and matrix effect assessment.

TroubleshootingMatrixEffects cluster_solutions Troubleshooting Strategies Problem Inaccurate/Imprecise Results (Suspected Matrix Effects) Optimize_Prep Optimize Sample Preparation (LLE, SPE, Dilution) Problem->Optimize_Prep Mitigate Interferences Use_SIL_IS Use Stable Isotope-Labeled IS Problem->Use_SIL_IS Compensate for Variability Improve_Chroma Improve Chromatographic Separation Problem->Improve_Chroma Separate Analyte from Matrix Outcome Reliable & Reproducible Quantification Optimize_Prep->Outcome Use_SIL_IS->Outcome Improve_Chroma->Outcome

Caption: Logical approach to troubleshooting matrix effects.

References

Technical Support Center: Enhancing the Stability of Racephedrine in Aqueous Solutions for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of racephedrine (B1617728) in aqueous solutions for analytical assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in aqueous solutions?

A1: The primary factors leading to the degradation of this compound in aqueous solutions are:

  • Oxidation: The chemical structure of this compound, particularly the hydroxyl group, is susceptible to oxidation. This can be initiated by dissolved oxygen, metal ions, or exposure to oxidizing agents.[1][2][3]

  • pH: The stability of this compound is pH-dependent. Both acidic and alkaline conditions can catalyze degradation reactions.[4][5]

  • Light Exposure (Photodegradation): Exposure to ultraviolet (UV) or visible light can induce photochemical reactions, leading to the degradation of the this compound molecule.[1]

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[6]

  • Presence of Impurities: Reactive impurities, such as aldehydes, in solvents or reagents can react with this compound and cause its degradation.[1]

Q2: My this compound assay results are inconsistent. Could solution instability be the cause?

A2: Yes, inconsistent assay results are a common sign of solution instability. If the concentration of this compound in your standard or sample solutions is decreasing over time, it will lead to poor precision and inaccurate quantification. It is crucial to ensure the stability of your solutions throughout the analytical run.

Q3: How can I prevent the oxidative degradation of my this compound solutions?

A3: To prevent oxidative degradation, consider the following strategies:

  • Use of Antioxidants: The addition of antioxidants, such as sodium metabisulfite, can effectively inhibit oxidation.[7][8]

  • Deoxygenation of Solvent: Purging the aqueous solvent with an inert gas like nitrogen or argon can remove dissolved oxygen, a key component in oxidation reactions.

  • Use of Chelating Agents: Metal ions can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions and prevent them from participating in degradation reactions.[9][10]

Q4: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

A4: While the optimal pH for this compound stability is not definitively established in the provided literature, for its stereoisomer ephedrine (B3423809), near-neutral or slightly acidic pH is generally preferred. The urinary excretion of ephedrine is pH-dependent, increasing in acidic urine, which suggests some stability in that range.[4] It is recommended to perform a pH stability study to determine the optimal pH for your specific assay conditions. The use of appropriate buffer systems is crucial to maintain a stable pH.

Q5: How does light exposure affect this compound solutions, and how can I protect them?

A5: Exposure to light, particularly UV radiation, can lead to photodegradation of this compound.[1] To protect your solutions:

  • Store solutions in amber or opaque containers to block light.[7][8]

  • Minimize the exposure of your solutions to ambient light during sample preparation and analysis.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Decreasing peak area of this compound over time in repeat injections Oxidative degradation of the this compound solution.1. Prepare fresh solutions. 2. Add an antioxidant (e.g., 0.1% sodium metabisulfite) to the solvent.[7][8] 3. Deoxygenate the solvent by sparging with nitrogen. 4. Add a chelating agent (e.g., 0.01% EDTA) to the solvent.[9][10]
Appearance of unknown peaks in the chromatogram during the analytical run Degradation of this compound into byproducts.1. Investigate the degradation pathway (see below). 2. Optimize storage conditions (pH, temperature, light protection).[4][6][7]
Poor reproducibility of assay results between different days Instability of stock or working standard solutions.1. Prepare fresh stock solutions daily. 2. Evaluate the stability of stock solutions under different storage conditions (refrigerated vs. room temperature) and determine a suitable shelf life.[11][12]
Discoloration of the this compound solution Oxidation or other degradation processes.1. Discard the solution. 2. Implement preventative measures against oxidation and photodegradation (use of antioxidants, light-protective containers).[7][8]

Data on Ephedrine Stability (as a proxy for this compound)

The following tables summarize stability data for ephedrine from the literature, which can serve as a guide for this compound.

Table 1: Stability of Ephedrine Sulfate in 0.9% Sodium Chloride in Polypropylene Syringes [11][12]

Storage TemperatureDurationStability
Ambient Temperature60 daysStable
4°C60 daysStable

Table 2: Stability of Ephedrine Hydrochloride in Aqueous Solution [6]

Storage TemperatureDurationDecomposition
120°C60 days< 10%
4°C60 days< 10%

Experimental Protocols

Protocol for Evaluating the Stability of a this compound Aqueous Solution

This protocol outlines a general procedure to assess the stability of a this compound solution under various conditions.

1. Materials:

  • This compound hydrochloride reference standard

  • High-purity water (e.g., HPLC grade)

  • Buffers of various pH (e.g., phosphate (B84403), acetate)

  • Antioxidant (e.g., sodium metabisulfite)

  • Chelating agent (e.g., disodium (B8443419) EDTA)

  • Amber and clear volumetric flasks and vials

  • HPLC or UPLC system with a suitable column (e.g., C18)

  • UV detector

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound hydrochloride in high-purity water.

  • Prepare a series of working solutions by diluting the stock solution with different aqueous media to be tested (e.g., water, different pH buffers, solutions with and without antioxidants/chelating agents).

3. Storage Conditions:

  • Divide each working solution into aliquots and store them under different conditions:

    • Temperature: Refrigerated (2-8°C), room temperature (20-25°C), and accelerated conditions (e.g., 40°C).

    • Light Exposure: Protected from light (in amber vials) and exposed to light (in clear vials).

4. Analytical Method:

  • Use a validated stability-indicating HPLC or UPLC method. The method should be able to separate the this compound peak from any potential degradation products.[13][14]

  • The mobile phase could consist of a mixture of a phosphate buffer and an organic solvent like methanol (B129727) or acetonitrile.

  • Set the UV detection wavelength at an appropriate value for this compound (e.g., around 210 nm).[14]

5. Sample Analysis:

  • Analyze the solutions at predetermined time points (e.g., 0, 6, 12, 24, 48 hours, and then weekly).

  • At each time point, inject the samples into the chromatograph and record the peak area of this compound and any degradation products.

6. Data Evaluation:

  • Calculate the percentage of the initial this compound concentration remaining at each time point.

  • A common stability criterion is the retention of at least 90-95% of the initial concentration.

  • Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.

Visualizations

Degradation Pathways and Stabilization Workflow

Racephedrine_Degradation_Stabilization cluster_degradation Degradation Pathways cluster_stabilization Stabilization Strategies This compound This compound Oxidation Oxidation This compound->Oxidation O2, Metal Ions Photodegradation Photodegradation This compound->Photodegradation UV/Vis Light pH_Instability pH Instability This compound->pH_Instability Acid/Base Antioxidants Antioxidants (e.g., Na-metabisulfite) Degradation_Products Degradation Products Oxidation->Degradation_Products Photodegradation->Degradation_Products pH_Instability->Degradation_Products Stable_this compound Stable this compound Solution Antioxidants->Stable_this compound Light_Protection Light Protection (Amber Vials) Light_Protection->Stable_this compound pH_Control pH Control (Buffers) pH_Control->Stable_this compound Chelating_Agents Chelating Agents (e.g., EDTA) Chelating_Agents->Stable_this compound Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Prep_Working Prepare Working Solutions (Different Conditions) Prep_Stock->Prep_Working Store_Temp Temperature (2-8°C, 20-25°C, 40°C) Prep_Working->Store_Temp Store_Light Light Exposure (Amber vs. Clear) Prep_Working->Store_Light Analyze_t0 Analyze at t=0 Store_Temp->Analyze_t0 Store_Light->Analyze_t0 Analyze_ti Analyze at Time Intervals Analyze_t0->Analyze_ti Data_Eval Evaluate Data (% Remaining) Analyze_ti->Data_Eval

References

Technical Support Center: Optimization of Enzymatic Synthesis of R- and S-Phenylacetylcarbinol (PAC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the enzymatic synthesis of R- and S-Phenylacetylcarbinol (PAC).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the enzymatic synthesis of PAC, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low PAC Yield Sub-optimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can negatively impact enzyme activity.[1]Optimize reaction parameters. For example, using Candida utilis cells, increasing the temperature from 4°C to 21°C can enhance volumetric productivity.[1][2] For PAC synthesis using purified pyruvate (B1213749) decarboxylase (PDC), lowering the temperature from 23°C to 6°C can increase final PAC concentrations.[3]
Enzyme Inhibition/Inactivation: The substrate (benzaldehyde) and the product (PAC) can be toxic to the biomass or inhibit the enzyme.[1] By-products can also lead to enzyme inactivation.[4]Employ strategies to reduce toxicity, such as modifying benzaldehyde (B42025) dosing regimes, using two-phase reaction systems, or immobilizing the enzyme or whole cells.[1] A two-phase system with an organic solvent like octanol (B41247) can minimize enzyme inactivation by continuously extracting PAC and byproducts from the aqueous phase.[5]
Poor Substrate Quality or Concentration: Impure substrates or sub-optimal concentrations can limit the reaction rate.Ensure the purity of benzaldehyde and pyruvate. Optimize the molar ratio of the substrates. For instance, with R. javanicus PDC, initial concentrations of 400 mM benzaldehyde and 600 mM pyruvate have been used successfully.[3]
Insufficient Enzyme Activity: The amount of active enzyme may be a limiting factor.Increase the enzyme loading or use a biocatalyst with higher specific activity. For whole-cell catalysis, optimize cultivation conditions to maximize the expression of the desired enzyme, such as PDC.[4]
High By-product Formation (e.g., Benzyl (B1604629) Alcohol, Acetoin) Presence of Undesirable Enzymes: Whole-cell catalysts may contain other enzymes, like alcohol dehydrogenases, that convert benzaldehyde to benzyl alcohol.[6]Use purified enzymes to eliminate side reactions. Alternatively, engineer the whole-cell catalyst to reduce the activity of competing enzymes. The addition of a small amount of ethanol (B145695) can inhibit the formation of benzyl alcohol in yeast-mediated reactions.[7]
Reaction Conditions Favoring By-product Formation: pH and temperature can influence the product spectrum.Adjust the pH of the reaction medium. For example, in some yeast-based systems, controlling the pH can affect the selectivity between PAC and benzyl alcohol formation.[8]
Low Enantioselectivity (Enantiomeric Excess - ee) Sub-optimal Enzyme or Reaction Conditions: The inherent selectivity of the enzyme and the reaction conditions determine the enantiomeric purity of the product.Select an enzyme with high stereoselectivity for the desired enantiomer. For S-PAC, enzyme engineering of pyruvate decarboxylase from Acetobacter pasteurianus has been shown to yield >97% stereoselectivity.[3] Optimizing the reaction temperature can also improve enantioselectivity; for example, conducting yeast-mediated reactions at 5°C can result in higher enantioselectivity.[7]
Enzyme Instability Harsh Reaction Conditions: High temperatures, extreme pH, or the presence of organic solvents can denature the enzyme.Immobilize the enzyme to enhance its stability. PDC from Candida utilis cells shows higher stability towards benzaldehyde and temperature compared to partially purified preparations.[1][2] The use of stabilizing agents like high concentrations of MOPS buffer can also be beneficial.[3]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using whole cells versus purified enzymes for PAC synthesis?

A1: Whole cells, such as Candida utilis or Saccharomyces cerevisiae, offer a cost-effective solution as the enzyme (pyruvate decarboxylase) does not need to be purified.[1][2] The cellular environment can also protect the enzyme from harsh reaction conditions, leading to higher stability.[1] However, whole cells may contain other enzymes that can lead to the formation of unwanted by-products like benzyl alcohol.[6] Purified enzymes offer higher specificity and can eliminate side reactions, but the purification process adds to the overall cost.[1]

Q2: How can a two-phase system improve PAC production?

A2: A two-phase aqueous/organic system can significantly enhance PAC production by mitigating substrate and product inhibition.[1] Benzaldehyde, which is toxic to many microorganisms and can inhibit PDC, has high solubility in organic solvents like octanol. This allows for a high concentration of benzaldehyde to be present in the organic phase while maintaining a low, non-inhibitory concentration in the aqueous phase where the enzymatic reaction occurs.[5] The product, PAC, is also extracted into the organic phase, preventing its accumulation to inhibitory levels in the aqueous phase.[5]

Q3: What are the key parameters to control for optimizing R-PAC synthesis using Candida utilis?

A3: Key parameters include temperature, pH, and substrate concentrations. Increasing the reaction temperature from 4°C to 21°C can increase the volumetric productivity of R-PAC.[1][2] The pH of the medium can greatly affect the selectivity of the biotransformation, with a pH of 6.0 being optimal in some cases to minimize by-product formation.[8] The initial concentrations of benzaldehyde and pyruvate also need to be optimized to maximize PAC yield while minimizing substrate inhibition.

Q4: How can I achieve high enantioselectivity for S-PAC synthesis?

A4: Achieving high enantioselectivity for S-PAC often requires a specific enzyme. While many natural enzymes favor the R-enantiomer, enzyme engineering has been successfully used to develop biocatalysts with high selectivity for S-PAC. For example, a variant of pyruvate decarboxylase from Acetobacter pasteurianus has been engineered to produce S-PAC with over 97% stereoselectivity.[3]

Q5: What are common by-products in enzymatic PAC synthesis and how can they be minimized?

A5: Common by-products include benzyl alcohol, acetoin, and acetaldehyde.[4] Benzyl alcohol is formed by the reduction of benzaldehyde, often by alcohol dehydrogenases present in whole-cell catalysts.[6] Acetoin is formed from the condensation of two molecules of acetaldehyde, which is an intermediate in the reaction. Minimizing by-products can be achieved by using purified enzymes, engineering whole-cell catalysts to remove competing enzymes, or by optimizing reaction conditions such as pH and temperature to favor PAC formation.[4][8] The addition of a small amount of ethanol has also been shown to inhibit benzyl alcohol formation.[7]

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions for R-PAC Synthesis

BiocatalystSystemTemperature (°C)Benzaldehyde (mM)Pyruvate (mM)PAC Yield (g/L)Enantiomeric Excess (%)Reference
Candida utilis cellsEmulsion43003643998[1]
Candida utilis cellsEmulsion213003644394[1]
Rhizopus javanicus PDCAqueous640060050.6>99[3]
Candida utilis cellsAqueous/Octanol21--12.8 (aqueous), 103 (octanol)-[2]

Table 2: Conditions for S-PAC Synthesis using Engineered Acetobacter pasteurianus PDC

ParameterCondition
EnzymeEngineered Pyruvate Decarboxylase from Acetobacter pasteurianus
Benzaldehyde Concentration20-40 mM
Pyruvate Concentration200 mM
pH6.5
Temperature20-22°C
Product Concentration>48 g/L
Stereoselectivity>97% for (S)-PAC
Reference [3]

Experimental Protocols

Protocol 1: R-PAC Synthesis using Candida utilis Whole Cells in an Emulsion System

1. Biocatalyst Preparation:

  • Cultivate Candida utilis in a suitable growth medium to induce high pyruvate decarboxylase (PDC) activity.

  • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate (B84403) buffer).

2. Reaction Setup:

  • Prepare a reaction mixture containing:

    • Candida utilis cells

    • Benzaldehyde (e.g., 300 mM)

    • Pyruvate (e.g., 364 mM)

    • Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

  • The reaction can be carried out in a temperature-controlled bioreactor.

3. Reaction Conditions:

  • Maintain the temperature at 21°C.

  • Agitate the mixture to ensure proper mixing and formation of an emulsion.

  • Monitor the reaction progress by periodically taking samples and analyzing for PAC concentration using HPLC.

4. Product Extraction and Analysis:

  • After the reaction is complete, extract the PAC from the reaction mixture using an organic solvent (e.g., ethyl acetate).

  • Analyze the concentration and enantiomeric excess of R-PAC using chiral HPLC.

Protocol 2: S-PAC Synthesis using Purified Engineered Acetobacter pasteurianus PDC

1. Enzyme Preparation:

  • Express and purify the engineered pyruvate decarboxylase from Acetobacter pasteurianus using standard protein purification techniques.

2. Reaction Setup:

  • Prepare a reaction mixture in a sealed glass vial containing:

    • Purified engineered PDC (e.g., 1 mg/mL)

    • Benzaldehyde (e.g., 40 mM)

    • Pyruvate (e.g., 200 mM)

    • Potassium phosphate buffer (50 mM, pH 6.5)

    • MgSO₄ (2.5 mM)

    • Thiamine diphosphate (B83284) (ThDP) (0.1 mM)

3. Reaction Conditions:

  • Incubate the reaction mixture at 22°C with agitation (e.g., 800 rpm).

  • Monitor the reaction for the formation of S-PAC.

4. Product Analysis:

  • Terminate the reaction by adding a quenching agent.

  • Analyze the product concentration and enantiomeric excess of S-PAC by chiral gas chromatography (GC) or HPLC.[3]

Visualizations

Enzymatic_PAC_Synthesis_Workflow cluster_upstream Upstream Processing cluster_reaction Reaction Stage cluster_downstream Downstream Processing Biocatalyst_Preparation Biocatalyst Preparation (Whole Cells or Purified Enzyme) Reaction Enzymatic Reaction (R- or S-PAC Synthesis) Biocatalyst_Preparation->Reaction Substrate_Preparation Substrate Preparation (Benzaldehyde, Pyruvate) Substrate_Preparation->Reaction Product_Extraction Product Extraction Reaction->Product_Extraction Product_Purification Purification Product_Extraction->Product_Purification Final_Product Final PAC Product Product_Purification->Final_Product

Caption: General workflow for the enzymatic synthesis of PAC.

Troubleshooting_Logic Start Low PAC Yield? Check_Conditions Check Reaction Conditions (pH, Temp, Substrates) Start->Check_Conditions Yes Solution Problem Solved Start->Solution No Check_Enzyme Check Enzyme Activity & Stability Check_Conditions->Check_Enzyme High_Byproducts High By-products? Check_Enzyme->High_Byproducts Optimize_Selectivity Optimize for Selectivity (Purified Enzyme, pH control) High_Byproducts->Optimize_Selectivity Yes Low_ee Low Enantioselectivity? High_Byproducts->Low_ee No Optimize_Selectivity->Low_ee Select_Enzyme Select/Engineer Enzyme for desired stereoisomer Low_ee->Select_Enzyme Yes Low_ee->Solution No Select_Enzyme->Solution

Caption: A logical troubleshooting workflow for common issues.

References

overcoming poor resolution in the chiral chromatography of ephedrine isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chiral chromatography of ephedrine (B3423809) isomers.

Troubleshooting Guide

Poor resolution is a common issue in the chiral separation of ephedrine and its isomers. This guide provides a systematic approach to diagnosing and resolving these challenges.

Problem: Poor or No Resolution of Enantiomers

If you are observing co-elution or broad, overlapping peaks for the ephedrine isomers, follow these troubleshooting steps.

Step 1: Verify Chiral Stationary Phase (CSP) Suitability

The choice of the chiral stationary phase is critical for the separation of ephedrine isomers. Polysaccharide-based CSPs are widely used and have shown good selectivity.

  • Is your column appropriate for this separation?

    • Columns such as Lux i-amylose-1 and other amylose (B160209) or cellulose-based CSPs have demonstrated success in separating ephedrine analogues.[1][2] A Lux 3 µm AMP column has also been reported to provide baseline resolution for all four ephedrine and pseudoephedrine enantiomers.[3]

  • Has the column performance degraded?

    • Column efficiency can decrease over time due to contamination or degradation of the stationary phase.[4] Consider flushing the column with a strong, compatible solvent or following the manufacturer's regeneration protocol.[4] For immobilized columns, flushing with THF or DMF can be effective.[4]

Step 2: Optimize Mobile Phase

The mobile phase composition has a dramatic influence on the separation quality.[1][2]

  • Normal Phase Chromatography:

    • Organic Modifier: The type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in the nonpolar solvent (e.g., hexane, heptane) are crucial. Systematically vary the percentage of the alcohol.

    • Additives: For basic compounds like ephedrine, adding a small amount of a basic modifier like diethylamine (B46881) (DEA) can improve peak shape and resolution. Conversely, an acidic modifier like acetic acid or formic acid might be used for acidic compounds, though less common for ephedrine.

  • Reversed-Phase Chromatography:

    • Organic Modifier: The choice and proportion of organic solvents like acetonitrile (B52724) or methanol (B129727) in the aqueous buffer are key parameters.

    • pH of Aqueous Phase: The pH of the buffer can significantly affect the ionization state of ephedrine and its interaction with the CSP.[5][6] For separations using bovine serum albumin (BSA) as a chiral additive in capillary electrophoresis, a pH of 9.0 was found to be optimal.[5][6]

Step 3: Adjust Temperature

Temperature can influence the thermodynamics of the chiral recognition process.

  • Lowering the temperature often increases the interaction between the analyte and the CSP, which can lead to better resolution.[7] However, this may also increase analysis time and backpressure.

  • Increasing the temperature can improve peak efficiency but may reduce selectivity. It's a parameter that needs to be optimized for the specific column and mobile phase combination.

Step 4: Modify Flow Rate

  • Decreasing the flow rate can enhance the efficiency of the separation and improve resolution, especially if the peaks are not fully resolved at a standard flow rate.[8]

Step 5: Review Sample Preparation

  • Ensure the sample is dissolved in a solvent compatible with the mobile phase to avoid peak distortion.

  • Proper sample extraction and clean-up can prevent column contamination and improve peak shape.[9]

Step 6: Consider Derivatization

If direct separation proves difficult, converting the enantiomers into diastereomers using a chiral derivatizing agent can be an effective strategy.

  • The resulting diastereomers can often be separated on a standard achiral column.

  • Agents like (L)-N-trifluoroacetyl prolyl chloride (L-TPC) have been used to form diastereomers with ephedrine enantiomers for GC analysis.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most effective chiral stationary phases for ephedrine isomer separation?

A1: Polysaccharide-based chiral stationary phases, particularly those derived from amylose and cellulose, are highly effective. Specific examples include:

  • Lux i-amylose-1: This stationary phase has shown broad and balanced enantio-recognition for ephedrine analogues in normal phase mode.[1][2]

  • Lux 3 µm AMP: This column has been reported to achieve baseline resolution for all four ephedrine and pseudoephedrine enantiomers.[3]

  • Cyclodextrin-based columns: Beta-cyclodextrin columns have been used in both HPLC and GC for ephedrine enantiomer separation.[10]

Q2: How do mobile phase additives improve the separation of ephedrine isomers?

A2: Mobile phase additives, especially in normal phase chromatography, can significantly enhance peak shape and resolution. For a basic compound like ephedrine, a basic additive such as diethylamine (DEA) is often used. DEA can interact with acidic sites on the silica (B1680970) support of the CSP, reducing non-specific interactions and peak tailing, thereby improving the chiral recognition process.

Q3: Can temperature be used to optimize the chiral resolution of ephedrine isomers?

A3: Yes, temperature is a critical parameter. Decreasing the column temperature generally enhances the selectivity (α) and resolution (Rs) by strengthening the transient diastereomeric complexes formed between the enantiomers and the CSP.[7] It is recommended to study a range of temperatures (e.g., 25-40°C) to find the optimal balance between resolution and analysis time.[7]

Q4: What should I do if my column backpressure is too high?

A4: High backpressure can be caused by several factors. A systematic approach to troubleshooting is recommended.

  • Blocked Inlet Frit: Particulates from the sample or mobile phase can block the inlet frit of the column.[4]

  • Precipitation: If the sample is dissolved in a solvent stronger than the mobile phase, it can precipitate upon injection, leading to a blockage.[4]

  • Column Contamination: Strongly adsorbed components from the sample can build up at the head of the column.[4]

Q5: Is derivatization necessary for the chiral separation of ephedrine isomers?

A5: Not always. Direct separation on a suitable chiral stationary phase is often achievable and preferred as it simplifies the workflow.[2][3] However, if direct methods fail to provide adequate resolution, derivatization with a chiral agent to form diastereomers can be a robust alternative.[10] This is particularly useful in gas chromatography where the diastereomers can be separated on a non-chiral column.[10]

Quantitative Data Summary

The following tables summarize key quantitative parameters from successful ephedrine isomer separations found in the literature.

Table 1: HPLC Method Parameters for Ephedrine Isomer Separation

ParameterCondition 1Condition 2
Column Lux i-amylose-1Chiralpak AD-H
Mobile Phase Heptane/Ethanol (B145695)/Diethylamine (92:8:1, v/v/v)[7]Not Specified
Flow Rate Not Specified1.0 mL/min (initial)[8]
Temperature 25°C[7]Not Specified
Resolution (Rs) >2.0[7]Not Specified

Table 2: Capillary Electrophoresis Parameters for Ephedrine Isomer Separation

ParameterOptimal Condition
Technique Capillary Electrophoresis (CE)
Chiral Selector Bovine Serum Albumin (BSA)[5][6]
Buffer 20 mmol/L Phosphate Buffer[5][6]
pH 9.0[5][6]
BSA Concentration 10 µmol/L[5][6]
Organic Modifier 15% (v/v) 2-propanol[5][6]
Temperature 25°C[5][6]
Outcome Baseline resolution of ephedrine-pseudoephedrine isomers[5][6]

Experimental Protocols

Protocol 1: Normal Phase HPLC for Ephedrine and Pseudoephedrine Enantiomers

This protocol is based on a method developed for the separation of ephedrine and pseudoephedrine enantiomers using a polysaccharide-based chiral column.[1][2]

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: Lux i-amylose-1 (or equivalent polysaccharide-based chiral column).

    • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a nonpolar solvent (e.g., n-hexane or heptane), an alcohol modifier (e.g., ethanol or isopropanol), and a basic additive (e.g., diethylamine). A typical starting composition could be Heptane:Ethanol:Diethylamine (92:8:1 v/v/v).[7] Ensure all solvents are HPLC grade.

    • Equilibration: Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the ephedrine isomer standard or sample in the mobile phase or a compatible solvent at a known concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Injection Volume: 10 µL (can be optimized).

    • Flow Rate: 1.0 mL/min (can be optimized).

    • Column Temperature: 25°C (can be optimized).

    • Detection: UV at a suitable wavelength for ephedrine (e.g., 210 nm).

  • Analysis and Optimization:

    • Inject the sample and record the chromatogram.

    • If resolution is poor, systematically adjust the percentage of the alcohol modifier and/or the concentration of the basic additive in the mobile phase.

    • Further optimization can be achieved by adjusting the column temperature and flow rate as described in the troubleshooting section.

References

troubleshooting low signal intensity in mass spectrometry of racephedrine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of racephedrine (B1617728). This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on overcoming low signal intensity.

Frequently Asked Questions (FAQs)

Q1: Why is the signal intensity for my this compound sample unexpectedly low or absent?

Low or no signal for this compound can stem from several factors, ranging from sample preparation to instrument settings.[1][2][3] A systematic approach is crucial to identify the root cause. The primary areas to investigate are:

  • Sample Preparation: The quality and preparation of your sample are critical.[4][5] Issues like insufficient sample concentration, contamination, or the presence of incompatible salts and detergents can significantly hinder signal intensity.[1][4][6]

  • Instrument Parameters: The mass spectrometer must be properly tuned and calibrated for your specific analyte.[1] Inefficient ionization is a common cause of poor signal.[1][6] This includes selecting the correct ionization mode and optimizing all related parameters.[1]

  • Matrix Effects: Components within your sample's matrix (e.g., salts, phospholipids (B1166683) from plasma) can co-elute with this compound and suppress its ionization, leading to a weaker signal.[7][8][9] This is a significant challenge in the analysis of complex biological samples.[7][10][11]

Below is a logical workflow to diagnose the source of low signal intensity.

TroubleshootingWorkflow start Start: Low this compound Signal check_sample 1. Review Sample Preparation start->check_sample sample_ok Sample Prep OK? check_sample->sample_ok check_ms 2. Verify MS Settings & Calibration ms_ok MS Settings OK? check_ms->ms_ok check_matrix 3. Investigate Matrix Effects matrix_ok Matrix Effects Ruled Out? check_matrix->matrix_ok sample_ok->check_ms Yes optimize_sample Action: Re-prepare Sample - Check Concentration - Use High-Purity Solvents - Perform Sample Cleanup sample_ok->optimize_sample No ms_ok->check_matrix Yes optimize_ms Action: Optimize Instrument - Confirm ESI+ Mode - Tune Source Parameters - Calibrate Instrument ms_ok->optimize_ms No mitigate_matrix Action: Mitigate Matrix Effects - Improve Chromatography - Enhance Sample Cleanup - Use Internal Standard matrix_ok->mitigate_matrix No end_good Signal Restored matrix_ok->end_good Yes optimize_sample->check_sample optimize_ms->check_ms mitigate_matrix->check_matrix end_bad Consult Instrument Specialist

A step-by-step workflow for troubleshooting low signal intensity.
Q2: What is the recommended sample preparation protocol for analyzing this compound in biological fluids?

Proper sample preparation is essential to remove interfering substances and ensure compatibility with the mass spectrometer.[4][5][12] For biological matrices like plasma or urine, protein precipitation is a straightforward and effective method.

Protocol: Protein Precipitation for this compound in Plasma

  • Sample Aliquoting: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard. The acetonitrile serves to precipitate the majority of proteins.

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully collect the supernatant, which contains this compound, and transfer it to a new tube or a well plate for analysis. Avoid disturbing the protein pellet.

  • Evaporation & Reconstitution (Optional): For increased concentration, the supernatant can be dried under a stream of nitrogen and then reconstituted in a smaller volume of the initial mobile phase (e.g., 100 µL).[4] This step also helps in solvent exchange to one that is more compatible with the LC method.

  • Injection: The sample is now ready for injection into the LC-MS system.

Q3: How can I optimize Electrospray Ionization (ESI) parameters for this compound?

Optimizing ESI source parameters is critical for maximizing the ionization efficiency and, consequently, the signal intensity of your analyte.[13][14][15] Since this compound is a basic compound with a secondary amine group, it ionizes very effectively in positive ion mode (ESI+) to form the protonated molecule [M+H]+.

A systematic approach, such as One-Factor-at-a-Time (OFAT) or Design of Experiments (DoE), should be used to find the optimal settings for your specific instrument and method.[14][15]

Protocol: ESI Parameter Optimization

  • Prepare a Tuning Solution: Create a solution of pure this compound standard (e.g., 100-500 ng/mL) in a solvent mixture that mimics your initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse the Solution: Using a syringe pump, directly infuse the tuning solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Set to Positive Ion Mode: Ensure the instrument is operating in positive ion detection mode.

  • Monitor the [M+H]+ Ion: Set the mass spectrometer to monitor the m/z of the protonated this compound molecule (m/z 166.1).

  • Adjust Parameters Sequentially: While monitoring the signal intensity, adjust each of the following parameters individually to find the setting that yields the highest and most stable signal.

    • Capillary Voltage

    • Nebulizer Gas Flow/Pressure

    • Drying Gas Flow Rate

    • Drying Gas Temperature

    • Fragmentor/Nozzle Voltage

  • Record Optimal Values: Once the optimal setting for each parameter is found, record them for your analytical method.

Table 1: Typical ESI Parameters for this compound Analysis

ParameterTypical RangePurpose
Ionization Mode ESI PositivePromotes the formation of [M+H]+ ions for basic compounds.
Capillary Voltage 3000 - 4500 VCreates the electrical field for the electrospray process.[14]
Nebulizer Gas Pressure 20 - 50 psiAssists in forming a fine spray of droplets.[14]
Drying Gas Flow 8 - 12 L/minAids in solvent evaporation from the droplets.[14]
Drying Gas Temperature 250 - 350 °CFacilitates the desolvation process to release gas-phase ions.[14]
Fragmentor Voltage 80 - 130 VCan be optimized to control in-source fragmentation.
Q4: How can I determine if matrix effects are suppressing my this compound signal and how can I mitigate them?

Matrix effect is the alteration of ionization efficiency due to co-eluting compounds from the sample matrix.[7][8] It is a common cause of poor sensitivity and reproducibility in LC-MS analysis.[7][9]

Diagnosing Matrix Effects: Post-Column Infusion

A post-column infusion experiment is a definitive way to visualize where ion suppression or enhancement occurs in your chromatogram.

  • Setup: While a blank, extracted matrix sample is injected and run through the LC column, a constant flow of a pure this compound solution is infused into the mobile phase just before it enters the mass spectrometer's ion source.

  • Analysis: The signal for the this compound ion is monitored continuously. A stable, flat baseline is expected.

  • Interpretation: If the signal (baseline) drops at certain retention times, it indicates that components eluting from the matrix at that time are causing ion suppression. An increase in signal indicates ion enhancement.

The diagram below illustrates how co-eluting matrix components can interfere with the ionization of this compound.

MatrixEffect cluster_LC LC Column cluster_ESI ESI Source cluster_MS Mass Analyzer lc_elution Mobile Phase Flow (this compound + Matrix Components) droplet Charged Droplet lc_elution->droplet Nebulization analyte This compound Ion [M+H]+ droplet->analyte Desolvation & Ion Evaporation matrix_comp Matrix Ion droplet->matrix_comp Competition for Surface/Charge detector Detector analyte->detector Signal Generated matrix_comp->detector Signal Suppression (Reduced Analyte Signal)

Ion suppression due to matrix effects in the ESI source.

Strategies for Mitigation

  • Improve Chromatographic Separation: Adjust the LC gradient to separate the this compound peak from the regions of ion suppression.

  • Enhance Sample Cleanup: Use more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) to remove interfering matrix components.[10]

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effect.[10]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard (e.g., this compound-d3) will co-elute with the analyte and experience the same degree of ion suppression. By calculating the ratio of the analyte to the IS, the matrix effect can be compensated for, leading to more accurate and precise quantification.

Q5: What are the common m/z values I should expect for this compound in ESI-MS?

Knowing the expected mass-to-charge ratios (m/z) for your analyte is fundamental for method development. For this compound (C₁₀H₁₅NO, Molecular Weight: 165.23 g/mol ), you should primarily look for the protonated molecule in positive ion mode. Adduct formation is also common in electrospray ionization.[16][17]

Table 2: Common Ions and Adducts of this compound in ESI+

Ion TypeFormulaCalculated m/zNotes
Protonated Molecule [M+H]⁺ 166.1226 The most abundant ion in typical ESI+ conditions.
Sodium Adduct[M+Na]⁺188.1046Common adduct from glassware or solvent impurities.[17][18]
Potassium Adduct[M+K]⁺204.0785Common adduct from glassware or solvent impurities.[17][18]
Ammonium (B1175870) Adduct[M+NH₄]⁺183.1492Can be observed if ammonium salts are in the mobile phase.[18][19]

Fragmentation Pattern

In tandem mass spectrometry (MS/MS), the protonated molecule (m/z 166.1) is selected and fragmented. The fragmentation of ephedrine (B3423809) and its isomers is well-characterized.[20][21][22] A major fragment ion is typically observed at m/z 148 , resulting from the loss of a water molecule (H₂O).[22] Another significant fragment can be seen at m/z 58 .

References

Technical Support Center: Refinement of Derivatization Protocols for Racephedrine GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their derivatization protocols for the gas chromatography (GC) analysis of racephedrine (B1617728).

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization agents for this compound GC analysis?

A1: For the GC analysis of this compound, both chiral and achiral derivatization agents are commonly employed.

  • Chiral Derivatization Agents: These are used for the separation of enantiomers (e.g., (-)-ephedrine and (+)-ephedrine). Common agents include (-)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) and (S)-(-)-N-(trifluoroacetyl)prolyl chloride (l-TPC).[1] These reagents react with the this compound enantiomers to form diastereomers, which can then be separated on a standard achiral GC column.

  • Achiral Derivatization Agents: These are used to improve the chromatographic properties, such as volatility and thermal stability, of this compound. Common achiral agents include:

    • Silylating Agents: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used to derivatize the hydroxyl and amine groups.[2][3]

    • Acylating Agents: Fluorinated anhydrides like heptafluorobutyric anhydride (B1165640) (HFBA), pentafluoropropionic anhydride (PFPA), and trifluoroacetic anhydride (TFAA) are also common.[4] However, caution is advised with these reagents due to potential side reactions.[5]

Q2: Why is derivatization necessary for the GC analysis of this compound?

A2: Derivatization is crucial for several reasons:

  • Increased Volatility: this compound contains polar hydroxyl (-OH) and secondary amine (-NH) groups, which can lead to poor volatility and thermal instability at the high temperatures used in GC analysis. Derivatization replaces the active hydrogens in these groups with less polar moieties, increasing the compound's volatility.[6]

  • Improved Peak Shape: The polar functional groups can interact with active sites in the GC system (e.g., injector liner, column), leading to peak tailing and poor chromatographic resolution. Derivatization masks these polar groups, resulting in more symmetrical and sharper peaks.[6]

  • Enhanced Sensitivity: Derivatization can introduce functional groups that enhance the detector response, thereby improving the sensitivity of the analysis.

  • Enantiomeric Separation: For this compound, which is a racemic mixture, chiral derivatization is necessary to separate and quantify the individual enantiomers on a non-chiral column.[1]

Q3: Can I analyze underivatized this compound by GC?

A3: While it is technically possible, the analysis of underivatized this compound by GC is generally not recommended. The presence of polar functional groups can lead to significant peak tailing, poor sensitivity, and potential degradation in the hot injector.[6] Derivatization significantly improves the quality and reliability of the chromatographic analysis.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing Peaks) for Derivatized this compound

Potential Cause Troubleshooting Step
Incomplete Derivatization - Ensure the derivatization reagent is fresh and has been stored properly to prevent degradation from moisture.- Optimize the reaction conditions: increase the reaction temperature or time. For silylation with MSTFA, a reaction temperature of 80°C for 30 minutes is a good starting point.[7]- Increase the excess of the derivatizing agent.
Active Sites in the GC System - Use a deactivated inlet liner. Glass wool in the liner can be a source of activity; consider using a liner without glass wool or one with deactivated glass wool.- Trim the first few centimeters of the GC column to remove any accumulated non-volatile residues or active sites.- Condition the column according to the manufacturer's instructions.
Column Overload - Dilute the sample and reinject. If the peak shape improves, column overload was the likely issue.- Use a column with a thicker film or a wider internal diameter.

Issue 2: Inconsistent or Low Derivatization Yield

Potential Cause Troubleshooting Step
Presence of Moisture - Ensure all glassware and solvents are anhydrous. Moisture can hydrolyze the derivatization reagents and the formed derivatives.- Dry the sample extract completely before adding the derivatization reagent.
Suboptimal Reaction Conditions - Optimize reaction time and temperature. Some derivatization reactions may require heating to proceed to completion.[8]- Ensure proper mixing of the sample and derivatization reagent.
Matrix Effects - If analyzing complex matrices (e.g., biological fluids), consider a more thorough sample clean-up procedure to remove interfering substances.

Issue 3: Peak Splitting or Appearance of Unexpected Peaks

Potential Cause Troubleshooting Step
Diastereomer Interconversion - When using highly fluorinated acylating agents like HFBA, interconversion between ephedrine (B3423809) and pseudoephedrine can occur, leading to the appearance of an unexpected peak and inaccurate quantification.[5] Consider using a milder derivatization agent like MSTFA.
Formation of Multiple Derivatives - If the derivatization is incomplete, you may see peaks for both the derivatized and underivatized analyte.- With some reagents, it's possible to form multiple derivative species. Optimize the reaction conditions to favor the formation of a single, stable derivative.
Injection Port Issues - A dirty or active injection port can cause degradation of the derivative, leading to extra peaks. Perform regular maintenance on the injector.

Issue 4: Poor Resolution of Enantiomers After Chiral Derivatization

Potential Cause Troubleshooting Step
Suboptimal Chromatographic Conditions - Optimize the GC temperature program. A slower temperature ramp can improve the separation of the diastereomers.- Ensure the carrier gas flow rate is optimal for the column dimensions.
Choice of Derivatizing Agent - The degree of separation can vary with the chiral derivatizing agent. If resolution is poor with one agent (e.g., l-TPC), consider trying another, such as MTPA.
Column Performance - Over time, the performance of the GC column can degrade. If you have previously achieved good separation with the same method, the column may need to be replaced.

Quantitative Data

The following table summarizes validation data for the GC-MS analysis of ephedrine and pseudoephedrine after derivatization with a combination of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-methyl-bis(trifluoroacetamide) (MBTFA).

AnalyteLimit of Detection (LOD) (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
Ephedrine2060
Pseudoephedrine40150
Cathine30110
Norephedrine40140
Data obtained from a study on the direct derivatization of dried urine samples.[7]

Experimental Protocols

Protocol 1: Silylation with MSTFA/MBTFA

This protocol is adapted for the analysis of ephedrines in urine.[7]

  • Sample Preparation:

    • To 10 µL of urine sample, add an appropriate internal standard.

    • Dry the sample under a gentle stream of nitrogen at 40°C for approximately 3 minutes.

  • Derivatization:

    • To the dried residue, add 100 µL of MSTFA.

    • Heat the mixture at 80°C for 30 minutes.

    • Cool the sample and then add 10 µL of MBTFA.

    • Vortex and allow the reaction to proceed for at least 10 minutes at room temperature.

  • GC-MS Analysis:

    • Inject 1-2 µL of the derivatized sample into the GC-MS system.

Protocol 2: Chiral Derivatization with (-)-MTPA

This protocol is a general procedure for the chiral derivatization of ephedrine enantiomers.

  • Sample Preparation:

    • Dissolve the this compound sample in a suitable solvent (e.g., ethyl acetate).

    • Ensure the sample is free from water.

  • Derivatization:

    • To the sample, add a solution of (-)-MTPA chloride in an aprotic solvent (e.g., toluene (B28343) or dichloromethane).

    • Add a tertiary amine base (e.g., pyridine (B92270) or triethylamine) to catalyze the reaction and neutralize the HCl byproduct.

    • Heat the mixture at a moderate temperature (e.g., 60-70°C) for 20-30 minutes.

  • Work-up:

    • After the reaction is complete, wash the organic layer with a dilute acid (e.g., 5% HCl) to remove excess amine, followed by a wash with a dilute base (e.g., 5% NaHCO₃) to remove unreacted MTPA, and finally with water.

    • Dry the organic layer over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject an aliquot of the final organic solution into the GC-MS.

Visualizations

Derivatization_Workflow General Workflow for this compound Derivatization and GC Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample This compound Sample Solvent Dissolve in Anhydrous Solvent Sample->Solvent Drydown Evaporate to Dryness Solvent->Drydown AddReagent Add Derivatizing Agent (e.g., MSTFA or MTPA-Cl) Drydown->AddReagent Incubate Incubate (with heating if required) AddReagent->Incubate GC_Inject Inject into GC-MS Incubate->GC_Inject Chromatogram Data Acquisition (Chromatogram) GC_Inject->Chromatogram Data_Analysis Data Analysis (Peak Integration & Quantification) Chromatogram->Data_Analysis

Caption: Workflow for this compound derivatization.

Troubleshooting_Tree Troubleshooting Poor Peak Shape in this compound GC Analysis Start Poor Peak Shape (Tailing/Splitting) Q1 Are all peaks tailing? Start->Q1 A1_Yes Likely a system-wide issue Q1->A1_Yes Yes A1_No Likely an analyte-specific issue Q1->A1_No No Troubleshoot_System Check for: - Active sites in liner/column - Leaks - Improper column installation A1_Yes->Troubleshoot_System Q2 Is the derivatization complete? A1_No->Q2 Solution_System Perform inlet maintenance Trim/replace column Check for leaks Troubleshoot_System->Solution_System A2_No Optimize derivatization: - Fresh reagents - Increase temp/time - Increase reagent excess Q2->A2_No No A2_Yes Consider other causes Q2->A2_Yes Yes Solution_Derivatization Re-run with optimized protocol A2_No->Solution_Derivatization Q3 Using fluorinated acylating agent (e.g., HFBA)? A2_Yes->Q3 A3_Yes Possible diastereomer interconversion Q3->A3_Yes Yes A3_No Check for column overload or matrix effects Q3->A3_No No Solution_Interconversion Switch to a milder reagent (e.g., MSTFA) A3_Yes->Solution_Interconversion Solution_Overload Dilute sample Improve sample cleanup A3_No->Solution_Overload

Caption: Troubleshooting decision tree for peak shape issues.

References

Technical Support Center: Optimizing Nebulizer Parameters for Consistent Racepinephrine Aerosol Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with nebulized racepinephrine. Our goal is to help you achieve consistent and optimized aerosol delivery in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the nebulization of racepinephrine.

Problem Potential Causes Troubleshooting Steps
Inconsistent or No Mist Output 1. Clogged nebulizer nozzle. 2. Incorrect assembly of the nebulizer cup. 3. Kinked or disconnected tubing. 4. Insufficient compressor pressure or flow rate. 5. Low medication volume in the cup.1. Disassemble and clean the nebulizer nozzle according to the manufacturer's instructions. A common cause of clogging is the crystallization of medication. 2. Ensure all parts of the nebulizer cup, including the baffle and cap, are securely and correctly assembled.[1] 3. Check the tubing for any kinks or blockages and ensure it is firmly connected to both the compressor and the nebulizer cup.[1] 4. Verify that the compressor is functioning correctly and providing the recommended flow rate and pressure for the specific nebulizer being used.[2] 5. Ensure the medication cup is filled to the minimum required volume as specified by the manufacturer.
Extended Treatment Time 1. Clogged air filter on the compressor. 2. Worn-out or damaged nebulizer parts. 3. Low compressor flow rate. 4. High medication fill volume.1. Inspect and replace the compressor's air filter if it appears dirty or discolored. 2. Nebulizer cups and other components have a limited lifespan. Replace them according to the manufacturer's recommendations.[1] 3. Ensure the compressor's flow rate is set to the optimal level for the nebulizer and drug formulation. 4. While a certain minimum volume is necessary, overfilling the nebulizer cup can increase treatment time.
Variable Particle Size Distribution 1. Inappropriate compressor flow rate. 2. Nebulizer type and model. 3. Formulation properties (e.g., viscosity, surface tension). 4. Environmental conditions (temperature and humidity).1. The flow rate of the compressor significantly impacts particle size; higher flow rates generally produce smaller particles.[3] It is crucial to use the flow rate specified by the nebulizer manufacturer. 2. Different nebulizer technologies (jet, mesh, ultrasonic) produce different particle size distributions.[4][5] Ensure you are using a consistent type and model for your experiments. 3. Changes in the formulation can affect aerosol characteristics. Ensure consistent preparation of the racepinephrine solution. 4. Perform experiments in a controlled environment to minimize variability from temperature and humidity changes.
Foaming or Bubbling of Medication 1. Excessive agitation during preparation or handling. 2. High compressor flow rate.1. Gently swirl the medication in the nebulizer cup; do not shake vigorously. 2. Reduce the compressor flow rate to a level that still provides adequate nebulization without causing excessive bubbling.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose and dilution for racepinephrine nebulization in a research setting?

A1: For pediatric applications, a common starting point is 0.5 mL of 2.25% racepinephrine inhalation solution diluted with 3 mL of normal saline.[4] For adults, 1 to 3 inhalations of a 0.5 mL dose may be used.[6] However, for experimental purposes, these should be considered starting points, and the optimal dose and concentration may vary depending on the specific nebulizer and experimental goals.

Q2: How does the nebulizer type (jet vs. mesh) affect racepinephrine delivery?

A2: Jet and mesh nebulizers operate on different principles and can produce different aerosol characteristics. Vibrating mesh nebulizers often deliver a higher dose more efficiently and can produce a narrower particle size distribution compared to jet nebulizers.[4][5] The choice of nebulizer should be consistent throughout a study to ensure reproducible results.

Q3: What is the optimal fill volume for the nebulizer cup when using racepinephrine?

A3: The optimal fill volume depends on the specific nebulizer model. Most nebulizers have a recommended minimum and maximum fill volume. A typical total volume after dilution is between 4 to 4.5 mL.[7] It is important to adhere to the manufacturer's recommendations, as under- or overfilling can lead to inconsistent mist production and altered delivery efficiency.

Q4: How can I measure the particle size distribution of the generated racepinephrine aerosol?

A4: The most common and widely recognized method for measuring aerodynamic particle size distribution is cascade impaction.[8][9] Laser diffraction is another method that can be used.[10] These techniques allow for the determination of key parameters like Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD), which are critical for predicting lung deposition.

Q5: What are the key parameters to document in my experiments to ensure reproducibility?

A5: To ensure the reproducibility of your results, you should meticulously document the following:

  • Nebulizer: Type (jet, mesh, etc.), manufacturer, and model.

  • Compressor: Manufacturer, model, and flow rate (L/min).

  • Racepinephrine Formulation: Concentration, diluent, and total fill volume.

  • Experimental Setup: Tubing length and diameter, use of a mask or mouthpiece, and any additional accessories.

  • Environmental Conditions: Temperature and relative humidity.

  • Aerosol Characterization: Method used (e.g., cascade impaction), MMAD, and GSD.

  • Delivered Dose: The amount of drug delivered to the collection filter or apparatus.

Experimental Protocols

Protocol 1: Determination of Optimal Compressor Flow Rate

This protocol outlines a method to determine the optimal compressor flow rate for achieving a desired particle size distribution of racepinephrine aerosol.

Objective: To identify the compressor flow rate that produces the most consistent and appropriate Mass Median Aerodynamic Diameter (MMAD) for the intended application.

Materials:

  • Racepinephrine inhalation solution (2.25%)

  • Normal saline for dilution

  • Jet nebulizer and compressor with adjustable flow rate

  • Cascade impactor (e.g., Andersen Cascade Impactor)

  • Collection filters for the impactor stages

  • HPLC or UV-Vis spectrophotometer for drug quantification

Methodology:

  • Preparation:

    • Prepare a standardized solution of racepinephrine by diluting 0.5 mL of 2.25% racepinephrine with 3 mL of normal saline in the nebulizer cup.

    • Set up the cascade impactor according to the manufacturer's instructions. Ensure the collection plates are clean and properly coated if necessary.

  • Nebulization and Sampling:

    • Connect the nebulizer to the compressor and set the flow rate to the lowest setting to be tested (e.g., 4 L/min).

    • Connect the nebulizer outlet to the induction port of the cascade impactor.

    • Turn on the compressor and the vacuum pump for the cascade impactor simultaneously.

    • Run the nebulizer for a predetermined amount of time (e.g., 1 minute) to ensure a sufficient sample is collected on the impactor stages.

  • Sample Analysis:

    • Disassemble the cascade impactor and carefully collect the filters from each stage.

    • Extract the deposited racepinephrine from each filter using a suitable solvent.

    • Quantify the amount of racepinephrine on each filter using a validated analytical method (e.g., HPLC).

  • Data Analysis:

    • Calculate the mass of racepinephrine deposited on each stage of the impactor.

    • Determine the MMAD and GSD of the aerosol at the tested flow rate.

  • Repeat:

    • Repeat steps 1-4 for a range of compressor flow rates (e.g., 6 L/min, 8 L/min).

    • Compare the MMAD and GSD values obtained at different flow rates to identify the optimal setting for your experimental needs.

Protocol 2: Evaluation of Delivered Dose Efficiency

This protocol provides a method for quantifying the delivered dose of racepinephrine from a nebulizer.

Objective: To determine the percentage of the initial dose of racepinephrine that is delivered as an aerosol.

Materials:

  • Racepinephrine inhalation solution (2.25%)

  • Normal saline for dilution

  • Nebulizer and compressor

  • "Breathing simulator" or a filter holder setup to capture the aerosol

  • Absolute collection filter

  • HPLC or UV-Vis spectrophotometer

Methodology:

  • Preparation:

    • Prepare a known concentration of racepinephrine solution and add a precise volume to the nebulizer cup. Record this as the "initial dose."

    • Set up the collection apparatus. This can be a simple filter holder connected to the nebulizer outlet or a more sophisticated breathing simulator.

  • Aerosol Collection:

    • Connect the nebulizer to the compressor and the collection apparatus.

    • Turn on the compressor and run the nebulizer until it runs dry (sputtering sound).

  • Sample Extraction and Analysis:

    • Carefully remove the collection filter from the holder.

    • Extract the racepinephrine from the filter using a suitable solvent.

    • Quantify the amount of racepinephrine collected on the filter using a validated analytical method. This is the "delivered dose."

  • Residual Volume Analysis:

    • Disassemble the nebulizer and rinse the cup, baffle, and other parts with the solvent to collect any residual drug.

    • Quantify the amount of racepinephrine in the rinse. This is the "residual dose."

  • Calculation of Delivery Efficiency:

    • Calculate the delivered dose efficiency using the following formula:

      • Delivered Dose Efficiency (%) = (Delivered Dose / Initial Dose) x 100

Visualizations

Experimental_Workflow_Flow_Rate_Optimization cluster_prep Preparation cluster_nebulization Nebulization & Sampling cluster_analysis Analysis cluster_iteration Iteration & Conclusion prep_solution Prepare Racepinephrine Solution set_flow Set Compressor Flow Rate prep_solution->set_flow setup_impactor Set up Cascade Impactor nebulize Nebulize and Collect Sample setup_impactor->nebulize set_flow->nebulize extract_drug Extract Drug from Filters nebulize->extract_drug quantify_drug Quantify Drug (HPLC/UV-Vis) extract_drug->quantify_drug calculate_psd Calculate MMAD & GSD quantify_drug->calculate_psd repeat_exp Repeat for Different Flow Rates calculate_psd->repeat_exp repeat_exp->set_flow Iterate compare_results Compare Results & Determine Optimal Flow Rate repeat_exp->compare_results

Caption: Workflow for Optimizing Compressor Flow Rate.

Delivered_Dose_Efficiency_Workflow start Start prep_solution Prepare Known Concentration and Volume of Racepinephrine start->prep_solution setup_apparatus Set up Nebulizer and Collection Apparatus prep_solution->setup_apparatus nebulize Run Nebulizer Until Dry setup_apparatus->nebulize collect_delivered Extract and Quantify Delivered Dose from Filter nebulize->collect_delivered collect_residual Extract and Quantify Residual Dose from Nebulizer nebulize->collect_residual calculate_efficiency Calculate Delivered Dose Efficiency (%) collect_delivered->calculate_efficiency collect_residual->calculate_efficiency end End calculate_efficiency->end

Caption: Workflow for Delivered Dose Efficiency Evaluation.

References

Technical Support Center: Strategies to Prevent Racemization During Ephedrine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for stereoselective ephedrine (B3423809) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to minimize or prevent racemization.

Troubleshooting Guides

This section addresses specific issues that can lead to the formation of undesired stereoisomers during ephedrine synthesis.

Issue 1: Low Diastereoselectivity in Reductive Amination of Phenylacetylcarbinol (PAC)

  • Question: My reductive amination of L-phenylacetylcarbinol (L-PAC) is producing a significant amount of pseudoephedrine instead of the desired ephedrine. How can I improve the diastereoselectivity?

  • Answer: The diastereoselectivity of the reductive amination of PAC is highly dependent on the reaction conditions. Here are several factors to consider:

    • Catalyst Choice: The choice of catalyst is critical. While various catalysts can be used, some offer better stereocontrol. For instance, catalytic hydrogenation over a platinum catalyst often favors the formation of ephedrine.[1]

    • Solvent System: The polarity of the solvent can influence the transition state of the reduction. Experiment with a range of solvents, from polar protic (e.g., methanol, ethanol) to non-polar aprotic (e.g., toluene), to find the optimal system for your specific substrate and catalyst.

    • Temperature: Lowering the reaction temperature generally enhances stereoselectivity by favoring the kinetically controlled product.[1] Try running the reaction at 0°C or even lower to see if the ratio of ephedrine to pseudoephedrine improves.

    • pH Control: The pH of the reaction mixture can affect the conformation of the intermediate imine, thereby influencing the direction of hydride attack. Careful control of pH, especially when using salt forms of the amine, is recommended.

Issue 2: Racemization of Chiral Centers During Auxiliary Cleavage

  • Question: I am using a chiral auxiliary for the asymmetric synthesis of an ephedrine precursor, but I am observing a loss of enantiomeric purity during the final cleavage step. What can I do to prevent this?

  • Answer: Racemization during the removal of a chiral auxiliary is a common problem, often caused by harsh reaction conditions. Consider the following strategies:

    • Milder Cleavage Reagents: If you are using strong acidic or basic conditions for hydrolysis, explore milder alternatives. For example, some auxiliaries can be cleaved using specific enzymatic methods or under neutral conditions with Lewis acids.

    • Protecting Group Strategy: The presence of certain protecting groups on the substrate can influence the stability of adjacent chiral centers. Ensure that your protecting group strategy is compatible with the planned cleavage conditions and does not promote enolization or other racemization pathways.

    • Temperature Control: As with other reactions, performing the cleavage at the lowest practical temperature can help minimize racemization.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization in ephedrine synthesis?

A1: The primary cause of racemization in many synthetic routes to ephedrine is the formation of a planar intermediate, such as an enol or an imine, at or adjacent to a stereocenter. Under acidic or basic conditions, the proton at the chiral center can be abstracted, leading to a loss of stereochemical information. Subsequent protonation or reaction can then occur from either face of the planar intermediate, resulting in a mixture of stereoisomers.

Q2: Which analytical techniques are best suited for determining the diastereomeric and enantiomeric excess of my ephedrine product?

A2: Several analytical techniques can be used to determine the stereochemical purity of your product:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. Using a chiral stationary phase, you can separate and quantify all four stereoisomers of ephedrine.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Derivatization: By derivatizing your sample with a chiral reagent, you can form diastereomers that can be separated on a standard GC column.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: Chiral lanthanide shift reagents can be used to induce chemical shift differences between enantiomers in the NMR spectrum, allowing for their quantification.[1]

  • Supercritical Fluid Chromatography (SFC): This technique can offer rapid and efficient separation of all four stereoisomers.[2]

Q3: Are there any biocatalytic methods that can completely avoid racemization?

A3: Yes, biocatalytic methods offer excellent stereocontrol and can often provide the desired stereoisomer with very high purity. Two-step biocatalytic cascades have been developed for the synthesis of all four stereoisomers of nor(pseudo)ephedrine.[6][7][8][9][10] These methods typically involve a carboligase in the first step and a transaminase in the second, with each enzyme exhibiting high stereoselectivity.[6][7][8][9][10]

Data Presentation

Table 1: Comparison of Stereoselectivity in Different Synthetic Methods for Ephedrine and its Analogs

Synthetic MethodKey Reagents/CatalystsAchieved Diastereomeric Excess (d.e.)Achieved Enantiomeric Excess (e.e.)Reference
Reductive AminationL-PAC, Methylamine, Pt catalystPredominantly erythro (ephedrine)Dependent on L-PAC purity[1]
Asymmetric Transfer HydrogenationProchiral imine, (S,S)- or (R,R)-Cp*RhCl(TsDPEN)>98%>99%
Chiral Auxiliary (Pseudoephedrine)Pseudoephedrine amide, LDA, Alkyl halide90 to ≥99%>99%[11][12]
Biocatalytic Cascade(R)-selective carboligase, (S)- or (R)-selective ω-transaminase>98%>99%[6][7]

Experimental Protocols

Protocol 1: Diastereoselective Alkylation using Pseudoephedrine as a Chiral Auxiliary

This protocol is adapted from the work of Myers et al. and describes the highly diastereoselective alkylation of a pseudoephedrine amide.[11][12]

Materials:

  • (1R,2R)-(-)-Pseudoephedrine amide

  • Anhydrous Lithium Chloride (LiCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine (B44863)

  • n-Butyllithium (n-BuLi) in hexanes

  • Alkyl halide

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the (1R,2R)-(-)-pseudoephedrine amide and anhydrous LiCl.

  • Add anhydrous THF and cool the resulting slurry to -78°C.

  • In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi to diisopropylamine in anhydrous THF at -78°C, followed by warming to 0°C for 30 minutes.

  • Cool the LDA solution to -78°C and slowly transfer it to the amide/LiCl slurry.

  • Stir the reaction mixture at -78°C for 1 hour, then warm to 0°C for 30 minutes, and finally re-cool to -78°C.

  • Add the alkyl halide dropwise and stir at -78°C for 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Warm the mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Determine the diastereomeric excess of the crude product using chiral HPLC or NMR analysis.

  • Purify the product by column chromatography.

Visualizations

experimental_workflow cluster_synthesis Diastereoselective Alkylation Workflow start Start: (1R,2R)-(-)-Pseudoephedrine Amide reagents Add Anhydrous LiCl and THF Cool to -78°C start->reagents enolate_formation Add LDA to amide slurry Form chiral enolate reagents->enolate_formation lda_prep Prepare LDA solution lda_prep->enolate_formation alkylation Add Alkyl Halide Stir at -78°C enolate_formation->alkylation quench Quench with sat. NH4Cl alkylation->quench workup Workup and Extraction quench->workup analysis Analyze Diastereomeric Excess (Chiral HPLC, NMR) workup->analysis purification Column Chromatography analysis->purification product Final Product: Enantiomerically Enriched Amide purification->product

Caption: Experimental workflow for diastereoselective alkylation using a pseudoephedrine chiral auxiliary.

racemization_pathway cluster_pathway Racemization via Enolate Formation chiral_ketone Chiral α-Amino Ketone (Single Enantiomer) enolate Achiral Enolate Intermediate (Planar) chiral_ketone->enolate Deprotonation base_acid Base or Acid racemic_mixture Racemic Mixture of α-Amino Ketone enolate->racemic_mixture Protonation from either face protonation Protonation

Caption: Logical relationship of racemization of an α-amino ketone through an achiral enolate intermediate.

References

Technical Support Center: Improving Reproducibility of Cell-Based Assays Involving Racephedrine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to enhance the reproducibility of cell-based assays involving racephedrine (B1617728). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its composition important for my cell-based assay?

This compound is a racemic mixture of two enantiomers: (1R,2S)-ephedrine and (1S,2R)-ephedrine.[1] These stereoisomers can exhibit different pharmacological activities and potencies. The primary mechanism of action for ephedrine-like compounds is the release of norepinephrine (B1679862) from nerve terminals.[2] Crucially, the enantiomers of ephedrine (B3423809) have different potencies in releasing norepinephrine and dopamine.[1] Therefore, the exact ratio of these enantiomers in your this compound sample can significantly impact the observed biological effects in your cell-based assay, leading to variability if not consistent across experiments.

Q2: Which cell lines are suitable for studying the effects of this compound?

The choice of cell line depends on the specific research question. Since this compound's effects are primarily mediated through adrenergic receptors, cell lines expressing these receptors are essential. HEK293 cells are commonly used for stably expressing specific adrenergic receptor subtypes.[1][3] For studying α2-adrenergic receptors, HepG2 and SK-N-MC cell lines have been shown to natively express the α2C subtype.[4] If investigating cytotoxicity, human neuroblastoma (SH-SY5Y) and rat myoblastoma (H9c2) cell lines have been used.[5]

Q3: What are the key sources of variability in cell-based assays?

Variability in cell-based assays can stem from biological, technical, and environmental factors.[6] Key sources include:

  • Cell Health and Culture Conditions: Inconsistent cell passage number, confluency, and cell viability can lead to varied responses.[7][8]

  • Reagent Quality and Handling: Variations in media, serum, and supplement lots can affect cell growth and behavior.[9] Improper storage and handling of compounds like this compound can also introduce variability.

  • Assay Protocol Execution: Inconsistent cell seeding density, pipetting errors, and incubation times are common sources of error.[6][10]

  • "Edge Effects" in Microplates: Wells on the perimeter of a microplate can experience different environmental conditions, leading to skewed results.[6]

  • Compound Characteristics: The purity and stereoisomeric composition of your this compound can significantly impact results.

Q4: How can the stereoisomeric nature of this compound affect my results?

Stereoisomers can have different affinities for and activities at their biological targets.[11] For ephedrine, the isomers show varied potencies on different β-adrenergic receptor subtypes.[12] While some in vitro ADME assays like Caco-2 permeability and CYP3A4 inhibition are less likely to be affected by chirality, others, such as those involving metabolic enzymes, can be significantly influenced.[7] This means that different batches of this compound with slightly different enantiomeric ratios could yield different results in assays measuring metabolism or specific receptor interactions.

Q5: What are the primary signaling pathways activated by this compound?

This compound acts as a sympathomimetic agent primarily by inducing the release of norepinephrine, which then activates adrenergic receptors. Adrenergic receptors are G-protein coupled receptors (GPCRs) that signal through various downstream pathways. The main pathways include:

  • α1-adrenergic receptors: Coupled to Gq proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels.

  • α2-adrenergic receptors: Coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[4]

  • β-adrenergic receptors (β1, β2, β3): Coupled to Gs proteins, which activate adenylyl cyclase, resulting in an increase in intracellular cAMP.[12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Well-to-Well Variability Inconsistent cell seedingEnsure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and consider reverse pipetting for viscous cell suspensions.[10]
"Edge effect" in microplatesAvoid using the outer wells of the plate. Fill the perimeter wells with sterile PBS or media to create a humidity barrier.[6]
Pipetting errors during reagent additionCalibrate pipettes regularly. Ensure proper mixing of reagents after addition.[10]
Inconsistent Batch-to-Batch Results Variability in this compound stockUse a single, well-characterized batch of this compound. If a new batch is used, perform a bridging study to compare its activity to the previous batch. Document the source and lot number.
Different cell passage numbersUse cells within a narrow and consistent passage number range for all experiments.[8]
Variations in reagent lots (e.g., serum)Test new lots of critical reagents before use in experiments. Purchase larger batches to minimize lot-to-lot variability.[6]
Lower than Expected Biological Activity Degradation of this compound solutionPrepare fresh working solutions of this compound for each experiment from a frozen stock. Protect solutions from light.
Low expression of target adrenergic receptorsVerify the expression of the target adrenergic receptor in your cell line using techniques like qPCR or western blotting.
Incorrect assay endpoint for the activated pathwayEnsure the assay readout (e.g., cAMP, calcium flux) aligns with the expected signaling pathway of the adrenergic receptor subtype being studied.[13]
Unexpected Cytotoxicity High concentration of this compoundPerform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell line.[5]
Contamination of cell cultureRegularly test for mycoplasma contamination.[8]
Solvent toxicityEnsure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is below the toxic threshold for your cells.

Quantitative Data Summary

Table 1: Differential Activity of Ephedrine Stereoisomers at Human β-Adrenergic Receptors [12]

StereoisomerReceptor SubtypeEC50 (µM)Maximal Response (% of Isoproterenol)
(1R,2S)-ephedrine β10.568%
β20.3678%
β34531%
(1S,2R)-ephedrine β17266%
β210622%
β3> 1000-
(1S,2S)-pseudoephedrine β130953%
β21047%
β3> 1000-
(1R,2R)-pseudoephedrine β1112253%
β2750%
β3> 1000-

Table 2: Potency of Ephedrine Isomers in Releasing Norepinephrine (NE) and Dopamine (DA) [1]

CompoundNE Release EC50 (nM)DA Release EC50 (nM)
(-)-ephedrine ((1R,2S)-ephedrine) 43.1–72.4236–1350
(+)-ephedrine ((1S,2R)-ephedrine) 2182104

Experimental Protocols

Protocol 1: Cytotoxicity Assessment of this compound using MTT Assay

This protocol is adapted from methodologies used for assessing the cytotoxicity of ephedrine-type alkaloids.[5]

1. Cell Seeding:

  • Harvest cells in the exponential growth phase.
  • Perform a cell count and assess viability using trypan blue exclusion.
  • Seed cells in a 96-well flat-bottomed plate at a predetermined optimal density (e.g., 3 x 10^4 cells/ml for H9c2 cells) in a final volume of 100 µL of complete culture medium.[5]
  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

2. Treatment with this compound:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
  • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
  • Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle control wells.
  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
  • Add 10 µL of the MTT solution to each well.
  • Incubate the plate for 4 hours at 37°C.
  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
  • Incubate overnight at 37°C.

4. Data Acquisition:

  • Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Measurement of cAMP Accumulation for β-Adrenergic Receptor Activation

This protocol outlines a general method for measuring cAMP levels following GPCR activation.[2][12]

1. Cell Seeding:

  • Seed cells expressing the β-adrenergic receptor of interest into a 96-well plate at an appropriate density.
  • Incubate for 24-48 hours to allow for cell attachment and receptor expression.

2. Assay Procedure:

  • Wash the cells once with warm PBS.
  • Add 50 µL of stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to each well and incubate for 10-15 minutes at 37°C.
  • Add 50 µL of this compound at various concentrations (prepared in stimulation buffer) to the wells. Include a positive control (e.g., isoproterenol) and a vehicle control.
  • Incubate for the desired time (e.g., 30 minutes) at 37°C.

3. Cell Lysis and cAMP Detection:

  • Lyse the cells according to the manufacturer's instructions of the chosen cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits).
  • Perform the cAMP measurement following the kit's protocol.

4. Data Analysis:

  • Generate a standard curve using the provided cAMP standards.
  • Determine the concentration of cAMP in each sample from the standard curve.
  • Plot the cAMP concentration against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50.

Mandatory Visualizations

Racephedrine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibits Reuptake & Promotes Efflux NE Norepinephrine (NE) AR_beta β-Adrenergic Receptor NE->AR_beta AR_alpha1 α1-Adrenergic Receptor NE->AR_alpha1 AR_alpha2 α2-Adrenergic Receptor NE->AR_alpha2 Gs Gs AR_beta->Gs Gq Gq AR_alpha1->Gq Gi Gi AR_alpha2->Gi AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C (PLC) Gq->PLC Activates Gi->AC Inhibits cAMP cAMP AC->cAMP Cellular_Response_Inhibitory Cellular Response (Inhibition) PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response_Stimulatory Cellular Response (e.g., Relaxation) PKA->Cellular_Response_Stimulatory IP3_DAG IP3 + DAG PLC->IP3_DAG Ca2_release Ca²⁺ Release IP3_DAG->Ca2_release Cellular_Response_Ca Cellular Response (e.g., Contraction) Ca2_release->Cellular_Response_Ca

Caption: Signaling pathways activated by this compound.

Troubleshooting_Workflow Start Inconsistent or Unexpected Assay Results Check_Compound 1. Verify this compound Integrity - Purity - Stereoisomer Ratio - Fresh Solutions Start->Check_Compound Check_Cells 2. Assess Cell Culture - Viability & Health - Passage Number - Mycoplasma Test Check_Compound->Check_Cells Compound OK Identify_Root_Cause Identify Root Cause Check_Compound->Identify_Root_Cause Issue Found Check_Protocol 3. Review Assay Protocol - Seeding Density - Incubation Times - Pipetting Technique Check_Cells->Check_Protocol Cells Healthy Check_Cells->Identify_Root_Cause Issue Found Check_Data 4. Analyze Data - Appropriate Controls - Statistical Analysis - Plate Layout (Edge Effects) Check_Protocol->Check_Data Protocol Correct Check_Protocol->Identify_Root_Cause Issue Found Check_Data->Identify_Root_Cause Analysis Valid Check_Data->Identify_Root_Cause Error Found Redesign Redesign & Repeat Experiment Identify_Root_Cause->Redesign

Caption: A logical workflow for troubleshooting cell-based assays.

References

column conditioning protocols for overloaded methamphetamine samples to detect trace ephedrines.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding column conditioning protocols for the detection of trace ephedrines in overloaded methamphetamine samples.

Troubleshooting Guides

This section addresses specific issues that may arise during the solid-phase extraction (SPE) and chromatographic analysis of trace ephedrines in samples with a high concentration of methamphetamine.

Problem: Poor Recovery of Ephedrine (B3423809)/Pseudoephedrine

Possible Cause Recommended Solution
Inappropriate SPE Sorbent For ephedrines, which are polar compounds, a mixed-mode cation exchange SPE cartridge is often effective for separation from methamphetamine.[1][2] Consider using a sorbent with a strong affinity for the analytes.
Incorrect Sample pH Adjust the pH of the sample to ensure that the ephedrine/pseudoephedrine is in a charged state for optimal retention on a cation exchange column. The pH should be adjusted to be at least 2 pH units below the pKa of the analytes.
Inefficient Elution The elution solvent may not be strong enough to desorb the ephedrines from the SPE sorbent. A common elution solution is a mixture of methylene (B1212753) chloride, isopropanol, and concentrated ammonium (B1175870) hydroxide (B78521) (e.g., 80:20:2 v/v/v).[1] Ensure the elution solvent is freshly prepared.[1]
Sample Overload The high concentration of methamphetamine may be saturating the SPE column, preventing the retention of trace ephedrines. Dilute the sample with a weaker solvent before loading it onto the SPE column.
Column Drying Allowing the SPE column to dry out between conditioning, sample loading, and washing steps can lead to poor recovery. Ensure the sorbent bed remains solvated throughout the process.

Problem: Co-elution of Methamphetamine and Ephedrine

Possible Cause Recommended Solution
Inadequate Chromatographic Separation Optimize the gas chromatography (GC) or high-performance liquid chromatography (HPLC) method. For GC-MS, a chiral column such as Chiraldex™ G-PN can be used for the simultaneous enantioseparation of methamphetamine, ephedrine, and pseudoephedrine after derivatization.[3][4] For HPLC, a C18 column with an isocratic mobile phase of potassium phosphate (B84403) buffer and acetonitrile (B52724) can achieve good separation.[5]
Insufficient SPE Washing The wash steps may not be effectively removing the methamphetamine from the SPE column. Use a multi-step wash with solvents of increasing strength to remove the bulk methamphetamine before eluting the ephedrines. A typical wash sequence could include 0.1 M HCl followed by methanol (B129727).[1][2]
Matrix Effects The sample matrix may be interfering with the separation. Employ a more rigorous sample cleanup procedure, such as using molecularly imprinted polymer solid-phase extraction (MIP-SPE) for higher selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the best SPE column type for separating trace ephedrines from a high concentration of methamphetamine?

A1: A mixed-mode solid-phase extraction column with both reversed-phase and strong cation exchange properties is recommended. This allows for the retention of the polar ephedrine compounds while enabling the removal of the less polar methamphetamine during the washing steps.[1][2]

Q2: How can I prevent the overloaded methamphetamine from interfering with the detection of trace ephedrines?

A2: Several strategies can be employed. First, sample dilution before SPE can reduce the concentration of methamphetamine loaded onto the column. Second, optimizing the SPE wash steps is crucial to selectively remove the methamphetamine while retaining the ephedrines. Finally, utilizing a high-resolution chromatographic technique, such as GC with a chiral column or HPLC, can effectively separate the analytes even if some methamphetamine remains after extraction.[3][4][5]

Q3: Is derivatization necessary for the analysis of ephedrine and pseudoephedrine?

A3: Derivatization is often employed in GC-MS analysis to improve the volatility and chromatographic properties of ephedrine and pseudoephedrine.[3][4] Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) and heptafluorobutyric anhydride (HFBA).[4][6][7] For HPLC analysis, derivatization is typically not required.[5]

Q4: What are the typical detection limits for ephedrine in the presence of high-purity methamphetamine?

A4: With a well-optimized HPLC method, detection limits for ephedrine and pseudoephedrine in bulk d-methamphetamine can be as low as 3 ppm each.[5]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Trace Ephedrine Analysis

This protocol is a general guideline and may require optimization based on the specific sample matrix and analytical instrumentation.

  • Column Conditioning:

    • Condition a mixed-mode cation exchange SPE column (e.g., Waters Oasis MCX, 60 mg/3 cc) with 3 mL of methanol, followed by 3 mL of deionized water.[1] Do not allow the column to go dry.

  • Sample Loading:

    • Dilute the methamphetamine sample in an appropriate loading buffer (e.g., 10mM ammonium acetate (B1210297), pH 8).

    • Load the sample onto the conditioned SPE column at a flow rate of 1-2 mL/minute.[1]

  • Washing:

    • Wash the column with 3 mL of 0.1 M hydrochloric acid to remove neutral and acidic interferences.[1]

    • Wash the column with 3 mL of methanol to remove remaining non-polar interferences, including the bulk of the methamphetamine.[1]

  • Elution:

    • Elute the ephedrine and pseudoephedrine with 3 mL of a freshly prepared elution solution (e.g., 80:20:2 methylene chloride:isopropanol:concentrated ammonium hydroxide v/v).[1]

    • Collect the eluate for analysis.

Protocol 2: GC-MS Analysis of Derivatized Ephedrines
  • Derivatization:

    • Evaporate the eluate from the SPE procedure to dryness under a gentle stream of nitrogen.

    • Add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).

    • Heat the mixture at 70°C for 20 minutes.

    • After cooling, the sample is ready for injection.

  • GC-MS Conditions:

    • Column: Chiraldex™ G-PN (30 m x 0.25 mm I.D., 0.12 µm film thickness)[3][4]

    • Injector Temperature: 250°C

    • Oven Program: Initial temperature of 100°C, hold for 1 min, then ramp to 180°C at 5°C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Scan Range: m/z 40-400

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis cluster_waste Waste Sample Overloaded Methamphetamine Sample Dilution Sample Dilution Sample->Dilution Load 2. Sample Loading Dilution->Load Condition 1. Column Conditioning (Methanol, Water) Condition->Load Wash1 3. Wash 1 (0.1 M HCl) Load->Wash1 Wash2 4. Wash 2 (Methanol) Wash1->Wash2 Waste2 Interferences Wash1->Waste2 Elute 5. Elution (CH2Cl2:IPA:NH4OH) Wash2->Elute Waste1 Methamphetamine & Interferences Wash2->Waste1 Analysis GC-MS or HPLC Analysis Elute->Analysis

Caption: Workflow for SPE of trace ephedrines from methamphetamine.

Troubleshooting_Logic cluster_recovery_solutions Recovery Troubleshooting cluster_coelution_solutions Co-elution Troubleshooting Start Start Analysis CheckRecovery Poor Ephedrine Recovery? Start->CheckRecovery CheckCoelution Co-elution with Methamphetamine? CheckRecovery->CheckCoelution No Sol1 Optimize SPE Sorbent & pH CheckRecovery->Sol1 Yes End Successful Analysis CheckCoelution->End No Sol4 Optimize Chromatography CheckCoelution->Sol4 Yes Sol2 Adjust Elution Solvent Strength Sol1->Sol2 Sol3 Dilute Sample Sol2->Sol3 Sol3->CheckRecovery Sol5 Improve SPE Wash Steps Sol4->Sol5 Sol5->CheckCoelution

Caption: Troubleshooting logic for trace ephedrine analysis.

References

Validation & Comparative

Comparative Efficacy of Racephedrine and L-Epinephrine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the pharmacodynamic properties and clinical effectiveness of racephedrine (B1617728) and l-epinephrine reveals distinct mechanisms of action that influence their therapeutic applications. While l-epinephrine acts as a potent direct agonist on both α- and β-adrenergic receptors, this compound, a racemic mixture of ephedrine (B3423809) enantiomers, exerts its effects primarily through an indirect sympathomimetic action, stimulating the release of norepinephrine (B1679862). Clinical evidence, particularly in the treatment of upper airway obstruction, suggests comparable efficacy between the two, though their differing pharmacological profiles warrant careful consideration in specific therapeutic contexts.

Executive Summary

This guide provides a detailed comparative analysis of this compound and l-epinephrine, focusing on their efficacy as supported by experimental data. L-epinephrine's direct and potent agonism at adrenergic receptors results in rapid and robust physiological responses, making it a cornerstone in the management of anaphylaxis and cardiac arrest. This compound, a mixture of (1R,2S)-ephedrine and (1S,2R)-ephedrine, functions predominantly by triggering the release of endogenous norepinephrine from sympathetic nerve terminals, leading to a more sustained but less potent adrenergic stimulation. Despite these mechanistic differences, clinical studies in conditions like croup and post-extubation laryngeal edema have shown that racemic epinephrine (B1671497) (containing this compound) and l-epinephrine produce similar therapeutic outcomes. This document outlines the underlying pharmacology, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to aid researchers, scientists, and drug development professionals in understanding the nuanced differences and similarities between these two sympathomimetic agents.

Mechanism of Action

L-epinephrine is a catecholamine that directly binds to and activates α- and β-adrenergic receptors.[1][2] Its interaction with α1-receptors leads to vasoconstriction, while activation of β1-receptors increases heart rate and myocardial contractility. Stimulation of β2-receptors results in bronchodilation and relaxation of smooth muscle in various tissues.[1][2]

This compound is the racemic form of ephedrine, consisting of a 1:1 mixture of its (1R,2S) and (1S,2R) enantiomers.[3] Unlike l-epinephrine, ephedrine's primary mechanism is the displacement of norepinephrine from storage vesicles in nerve endings, thereby increasing the concentration of this neurotransmitter in the synaptic cleft to activate adrenergic receptors.[4] While ephedrine isomers do exhibit some direct activity at adrenergic receptors, this is significantly weaker than their indirect effects.[5][6] Specifically, ephedrine isomers have been shown to act as antagonists at α-adrenergic receptors.[4]

cluster_0 L-Epinephrine (Direct Agonist) cluster_1 This compound (Indirect Agonist) L-Epinephrine L-Epinephrine Adrenergic Receptors (α & β) Adrenergic Receptors (α & β) L-Epinephrine->Adrenergic Receptors (α & β) Binds to Physiological Response Physiological Response Adrenergic Receptors (α & β)->Physiological Response Activates This compound This compound Norepinephrine Release Norepinephrine Release This compound->Norepinephrine Release Stimulates Adrenergic Receptors (α & β)_2 Adrenergic Receptors (α & β) Norepinephrine Release->Adrenergic Receptors (α & β)_2 Activates Physiological Response_2 Physiological Response Adrenergic Receptors (α & β)_2->Physiological Response_2

Figure 1: Simplified signaling pathways of L-Epinephrine and this compound.

Quantitative Efficacy Data

Direct comparative studies on the potency of pure this compound and l-epinephrine are limited. However, research on the individual isomers of ephedrine provides valuable insights into the activity of this compound. The following tables summarize available preclinical and clinical data.

Preclinical Data: In Vitro Adrenergic Receptor Activity
CompoundReceptorPotency (EC50, µM)Maximal Response (% of Isoproterenol)
(1R,2S)-Ephedrine β1-AR0.568%
β2-AR0.3678%
(1S,2R)-Ephedrine β1-AR7266%
β2-AR10622%
L-Epinephrine β-ARsHigh Potency AgonistPotent Full Agonist

Note: Data for ephedrine isomers are from a study on human β-adrenergic receptors expressed in Chinese hamster ovary cells.[5] A direct EC50 comparison with l-epinephrine from the same study is not available, but l-epinephrine is a well-established high-potency agonist.

CompoundReceptor SubtypesActivity
Ephedrine Isomers α1A, α1B, α1D, α2A, α2B, α2CAntagonist
L-Epinephrine α1, α2Agonist

Note: Ephedrine isomers have been shown to act as antagonists at α-adrenergic receptors.[4]

Clinical Data: Treatment of Croup
StudyDesignPatient PopulationInterventionsKey Findings
Waisman et al. (1992)Prospective, randomized, double-blind31 children (6 months to 6 years) with croupNebulized racemic epinephrine vs. nebulized l-epinephrineBoth groups showed significant reduction in croup scores with no significant differences between treatments in efficacy or side effects. L-epinephrine was found to be at least as effective as racemic epinephrine.
Tellez et al. (1994)Prospective, randomized, double-blind28 patients with post-extubation laryngeal edemaAerosolized 2.25% racemic epinephrine vs. 1% l-epinephrineBoth treatments were equally effective in reducing stridor scores, with no significant differences in adverse effects.

Experimental Protocols

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the binding affinities of this compound enantiomers and l-epinephrine for α- and β-adrenergic receptor subtypes.

Methodology:

  • Membrane Preparation: Cell membranes expressing the specific adrenergic receptor subtype of interest are isolated.

  • Incubation: The cell membranes are incubated with a specific radiolabeled ligand (e.g., [3H]-prazosin for α1-receptors, [3H]-CGP 12177 for β-receptors) and varying concentrations of the test compound (this compound enantiomers or l-epinephrine).

  • Filtration: The incubation mixture is rapidly filtered to separate the bound from the free radioligand.

  • Quantification: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.

start Start membrane_prep Membrane Preparation start->membrane_prep incubation Incubation with Radioligand and Test Compound membrane_prep->incubation filtration Rapid Filtration incubation->filtration quantification Scintillation Counting filtration->quantification data_analysis Data Analysis (IC50 and Ki determination) quantification->data_analysis end End data_analysis->end

Figure 2: Workflow for a radioligand binding assay.

Isolated Organ Bath Experiment

This ex vivo method assesses the functional effects of a compound on smooth muscle contraction or relaxation.

Objective: To compare the bronchodilator effects of this compound enantiomers and l-epinephrine on isolated tracheal smooth muscle.

Methodology:

  • Tissue Preparation: Tracheal rings are isolated from an appropriate animal model (e.g., guinea pig).

  • Mounting: The tracheal rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

  • Contraction: The tracheal rings are pre-contracted with an agent such as acetylcholine (B1216132) or histamine.

  • Drug Administration: Cumulative concentrations of the test compounds (this compound enantiomers or l-epinephrine) are added to the bath.

  • Measurement: The relaxation of the tracheal smooth muscle is measured isometrically using a force transducer.

  • Data Analysis: Concentration-response curves are constructed to determine the potency (EC50) and maximal relaxation (Emax) for each compound.

start Start tissue_prep Isolate Tracheal Rings start->tissue_prep mounting Mount in Organ Bath tissue_prep->mounting contraction Pre-contract with Agonist mounting->contraction drug_admin Add Cumulative Concentrations of Test Compound contraction->drug_admin measurement Measure Isometric Relaxation drug_admin->measurement data_analysis Construct Concentration-Response Curves (EC50, Emax) measurement->data_analysis end End data_analysis->end

Figure 3: Workflow for an isolated organ bath experiment.

cAMP Accumulation Assay

This in vitro assay measures the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in β-adrenergic receptor signaling.

Objective: To determine the functional potency of this compound enantiomers and l-epinephrine in stimulating cAMP production via β-adrenergic receptors.

Methodology:

  • Cell Culture: Cells expressing the β-adrenergic receptor subtype of interest are cultured.

  • Stimulation: The cells are incubated with varying concentrations of the test compounds.

  • Lysis: The cells are lysed to release intracellular cAMP.

  • Detection: The amount of cAMP in the cell lysate is quantified using a competitive immunoassay, often employing fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA) techniques.

  • Data Analysis: Concentration-response curves are generated to determine the EC50 for cAMP production for each compound.

start Start cell_culture Culture Cells Expressing β-Adrenergic Receptors start->cell_culture stimulation Stimulate with Test Compounds cell_culture->stimulation lysis Lyse Cells stimulation->lysis detection Quantify cAMP Levels lysis->detection data_analysis Generate Concentration-Response Curves (EC50) detection->data_analysis end End data_analysis->end

Figure 4: Workflow for a cAMP accumulation assay.

Conclusion

The comparative analysis of this compound and l-epinephrine highlights fundamental differences in their mechanisms of action, with l-epinephrine being a direct and potent agonist and this compound acting primarily as an indirect sympathomimetic. Preclinical data indicates that the (1R,2S)-enantiomer of ephedrine is the most potent of the four isomers at β-adrenergic receptors.[5] In clinical settings for specific indications such as croup, the efficacy of racemic epinephrine is comparable to that of l-epinephrine. For researchers and drug development professionals, the choice between these agents should be guided by the desired onset and duration of action, the specific therapeutic target, and the potential for adverse effects related to their distinct pharmacological profiles. Further head-to-head preclinical studies are warranted to provide a more comprehensive quantitative comparison of the binding affinities and functional potencies of the individual ephedrine enantiomers and l-epinephrine across all adrenergic receptor subtypes.

References

A Comparative Guide to the Validation of an HPLC-UV Method for Racephedrine Quantification in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of racephedrine (B1617728) in human plasma against a more advanced Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. The information presented is intended to assist researchers in selecting the appropriate analytical technique for their specific needs by offering a detailed overview of experimental protocols and performance characteristics.

Method Performance Comparison

The selection of an analytical method for pharmacokinetic or bioequivalence studies hinges on a variety of factors, including sensitivity, specificity, accuracy, precision, and the practical considerations of cost and accessibility. Below is a summary of the validation parameters for a representative HPLC-UV method and a high-sensitivity LC-MS/MS method for the quantification of ephedrine (B3423809) isomers (the components of this compound) in human plasma.

Validation ParameterHPLC-UV MethodLC-MS/MS Method[1]
Linearity Range 7.5 - 60.0 µg/mL (for pseudoephedrine)0.2 - 50.0 ng/mL
Lower Limit of Quantification (LLOQ) Not explicitly stated, but linearity starts at 7.5 µg/mL0.2 ng/mL
Intra-day Precision (%RSD) 2.21% (for pseudoephedrine)5.88 - 14.99%
Inter-day Precision (%RSD) 2.00% (for pseudoephedrine)8.77 - 13.74%
Intra-day Accuracy (% Bias) Not explicitly stated-13.22% to 3.70%
Inter-day Accuracy (% Bias) Not explicitly stated-8.44% to -7.00%
Recovery Not explicitly statedNot explicitly stated
Matrix Effect Not explicitly statedNot explicitly stated

Experimental Protocols

Detailed methodologies for both the HPLC-UV and LC-MS/MS methods are provided below to allow for a thorough understanding of the experimental procedures involved.

HPLC-UV Method for Pseudoephedrine in Human Plasma

This method is adapted from a validated procedure for the simultaneous determination of pseudoephedrine and chlorpheniramine (B86927) in human plasma.[2]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of plasma in a test tube, add an internal standard (dextromethorphan).

  • Alkalinize the plasma with an appropriate basic solution.

  • Add tert-butyl methyl ether as the extraction solvent.

  • Vortex the mixture to ensure thorough mixing and extraction of the analytes into the organic layer.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube.

  • Perform a back-extraction into a 1.5% hydrochloric acid solution.

  • Inject the aqueous layer into the HPLC system.

2. Chromatographic Conditions:

  • Column: C18 column (250 mm x 4.6 mm I.D.)

  • Mobile Phase: A mixture of acetonitrile, water, and triethylamine (B128534) (46:54:0.2), containing 10 mmol/L sodium dodecyl sulfate (B86663) (SDS) and 60 mmol/L NaH2PO4. The pH is adjusted to 2.6 with H3PO4.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 200 nm

LC-MS/MS Method for Ephedrine and Pseudoephedrine in Human Plasma

This high-sensitivity method was developed and validated for the pharmacokinetic assessment of ephedrine and pseudoephedrine.[1]

1. Sample Preparation:

  • A simple dilution of the plasma sample is performed.

2. Chromatographic and Mass Spectrometric Conditions:

  • LC-MS/MS System: A sensitive and reproducible liquid chromatography-tandem mass spectrometry system is utilized.[1]

  • Internal Standard: 2-phenylethylamine is used as the internal standard.[1]

  • Detection: The system is operated in a mode that ensures high selectivity and a low limit of quantitation.[1]

Visualizing the Workflow

To better illustrate the processes involved in the validation and comparison of these analytical methods, the following diagrams have been generated using the DOT language.

HPLC_Validation_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_validation Method Validation Plasma Plasma Sample Spike Spike with this compound & Internal Standard Plasma->Spike Extract Liquid-Liquid Extraction Spike->Extract Inject Inject into HPLC Extract->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Linearity Linearity Detect->Linearity Precision Precision Detect->Precision Accuracy Accuracy Detect->Accuracy LOD_LOQ LOD & LOQ Detect->LOD_LOQ

Caption: Experimental workflow for the validation of an HPLC-UV method.

Method_Comparison cluster_hplcuv HPLC-UV Method cluster_lcmsms LC-MS/MS Method hplc_prep Liquid-Liquid Extraction hplc_analysis UV Detection hplc_prep->hplc_analysis hplc_sensitivity Sensitivity: µg/mL range hplc_analysis->hplc_sensitivity hplc_cost Lower Cost & Accessibility hplc_sensitivity->hplc_cost lcms_prep Simple Dilution lcms_analysis Mass Spectrometric Detection lcms_prep->lcms_analysis lcms_sensitivity Sensitivity: ng/mL range lcms_analysis->lcms_sensitivity lcms_cost Higher Cost & Complexity lcms_sensitivity->lcms_cost start Choose Analytical Method start->hplc_prep Cost-Effective Routine Analysis start->lcms_prep High Sensitivity Required

Caption: Logical comparison of HPLC-UV and LC-MS/MS methods.

References

Cross-Reactivity of Racephedrine in Amphetamine Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing amphetamine immunoassays, understanding the potential for cross-reactivity with structurally similar compounds is paramount for accurate data interpretation. Racephedrine (B1617728), a sympathomimetic amine found in some over-the-counter medications, shares structural similarities with amphetamines and can lead to false-positive results in screening tests. This guide provides a comparative analysis of the cross-reactivity of this compound and its components (ephedrine and pseudoephedrine) in various commercial amphetamine immunoassays, supported by experimental data and detailed protocols.

Quantitative Cross-Reactivity Data

The cross-reactivity of a compound in an immunoassay is often expressed as the concentration of the substance required to produce a positive result equivalent to the assay's cutoff concentration for the target analyte (e.g., d-amphetamine or d-methamphetamine). A lower concentration indicates higher cross-reactivity. The following table summarizes available data on the cross-reactivity of ephedrine (B3423809) and pseudoephedrine, the components of this compound, in several common amphetamine immunoassays.

Immunoassay PlatformManufacturerTarget Analyte(s)Cross-ReactantConcentration Producing a Positive Result (ng/mL)
EMIT® II Plus Amphetamines Assay Siemens HealthineersAmphetamine/Methamphetaminel-Ephedrine400,000 (at 300 ng/mL cutoff); 800,000 (at 500 ng/mL cutoff); 3,500,000 (at 1000 ng/mL cutoff)[1]
d,l-Pseudoephedrine1,400,000 (at 300 ng/mL cutoff); 2,600,000 (at 500 ng/mL cutoff); 8,300,000 (at 1000 ng/mL cutoff)[1]
DRI™ Amphetamine Assay Diagnostic Reagents, Inc.AmphetaminesEphedrineHigh concentrations can cause false positives[2][3]
PseudoephedrineHigh concentrations can cause false positives[2][3]
Abuscreen® Online (KIMS) Amphetamines RocheAmphetaminesEphedrineLess cross-reactivity compared to some other assays[2]
PseudoephedrineLess cross-reactivity compared to some other assays[2]
Fluorescence Polarization Immunoassay (FPIA) AbbottAmphetamine/MethamphetamineEphedrineExtremely limited cross-reactivity; 1,000,000 ng/mL was negative[4][5]
d-Pseudoephedrine1,000,000 ng/mL was negative[5]
Radioimmunoassay (RIA) Diagnostic Products CorporationAmphetaminel-Ephedrine1,000,000 ng/mL was negative[5]
d-Pseudoephedrine1,000,000 ng/mL was negative[5]

Note: The data indicates that the potential for cross-reactivity is highly dependent on the specific immunoassay. The EMIT® II Plus assay shows notable cross-reactivity with l-ephedrine and d,l-pseudoephedrine, albeit at high concentrations. In contrast, the Abbott FPIA and DPC RIA demonstrated significantly lower cross-reactivity with these compounds.[1][4][5] It is important to note that many manufacturers state that their assays have minimal cross-reactivity with common over-the-counter cold medicines.[6]

Experimental Protocols

The following is a generalized protocol for assessing the cross-reactivity of a compound like this compound in a competitive amphetamine immunoassay. Specific parameters should be adapted based on the manufacturer's instructions for the chosen assay kit.

Objective: To determine the concentration of a test compound (e.g., this compound) that produces a signal equivalent to the cutoff concentration of the target analyte (e.g., d-amphetamine) in a specific amphetamine immunoassay.

Materials:

  • Amphetamine immunoassay kit (e.g., EMIT, FPIA)

  • Certified drug-free urine

  • Calibrators and controls provided with the immunoassay kit

  • This compound standard of known purity

  • Precision pipettes and sterile, disposable tips

  • Appropriate microplate reader or clinical chemistry analyzer

Procedure:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., methanol, deionized water).

  • Preparation of Spiked Urine Samples: Perform serial dilutions of the this compound stock solution into certified drug-free urine to create a range of concentrations to be tested.

  • Assay Procedure:

    • Follow the manufacturer's instructions for the specific amphetamine immunoassay kit.

    • Run the assay calibrators and controls to ensure the validity of the assay run.

    • Assay the prepared this compound-spiked urine samples in the same manner as unknown specimens.

  • Data Analysis:

    • For each concentration of this compound, record the instrument response (e.g., absorbance, fluorescence polarization).

    • Determine the concentration of this compound that produces a response equal to or greater than the assay's cutoff calibrator. This concentration is the level at which the compound will produce a positive result.

  • Calculation of Percent Cross-Reactivity (Optional):

    • Determine the IC50 (the concentration that causes 50% inhibition of the maximum signal) for both the target analyte (e.g., d-amphetamine) and the cross-reactant (this compound).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Visualizing Immunoassay Principles and Experimental Workflow

To better understand the underlying mechanisms of these immunoassays and the process of a cross-reactivity study, the following diagrams are provided.

G cluster_no_drug No Drug in Sample cluster_drug_present Drug Present in Sample Antibody Antibody Substrate Substrate Antibody->Substrate Blocks Access Enzyme-Labeled Drug Enzyme-Labeled Drug Enzyme-Labeled Drug->Antibody Binds Product Product Substrate->Product No Reaction Antibody2 Antibody Sample Drug Sample Drug (or Cross-Reactant) Sample Drug->Antibody2 Competes and Binds Enzyme-Labeled Drug2 Enzyme-Labeled Drug Substrate2 Substrate Enzyme-Labeled Drug2->Substrate2 Active Enzyme Converts Product2 Product Substrate2->Product2 Reaction Occurs

Caption: Principle of Enzyme Multiplied Immunoassay Technique (EMIT).

G cluster_no_drug No Drug in Sample cluster_drug_present Drug Present in Sample Antibody Antibody High Polarization Out High Polarization Antibody->High Polarization Out Fluorescent-Labeled Drug Fluorescent-Labeled Drug Fluorescent-Labeled Drug->Antibody Binds (Slow Rotation) Polarized Light In Polarized Light Polarized Light In->Antibody Antibody2 Antibody Sample Drug Sample Drug (or Cross-Reactant) Sample Drug->Antibody2 Competes and Binds Fluorescent-Labeled Drug2 Fluorescent-Labeled Drug Low Polarization Out Low Polarization Fluorescent-Labeled Drug2->Low Polarization Out Polarized Light In2 Polarized Light Polarized Light In2->Fluorescent-Labeled Drug2 Free (Fast Rotation)

Caption: Principle of Fluorescence Polarization Immunoassay (FPIA).

G Start Start Prep_Stock Prepare this compound Stock Solution Start->Prep_Stock Prep_Spiked Prepare Serial Dilutions in Drug-Free Urine Prep_Stock->Prep_Spiked Run_Assay Perform Amphetamine Immunoassay Prep_Spiked->Run_Assay Analyze_Data Record Instrument Response Run_Assay->Analyze_Data Determine_Positive Identify Concentration Yielding a Positive Result Analyze_Data->Determine_Positive Calculate_CR Calculate IC50 and % Cross-Reactivity Determine_Positive->Calculate_CR End End Calculate_CR->End

Caption: Experimental Workflow for Cross-Reactivity Testing.

References

A Comparative Analysis of the Bronchodilator Effects of Racephedrine and Salbutamol

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the bronchodilator effects of racephedrine (B1617728) and salbutamol (B1663637), two sympathomimetic amines utilized in the management of obstructive airway diseases. The information presented herein is intended to support research and development efforts by offering a consolidated view of their mechanisms of action, clinical efficacy, and the experimental frameworks used for their evaluation.

Executive Summary

This compound, a racemic mixture of ephedrine (B3423809) enantiomers, and salbutamol (also known as albuterol), a selective beta-2 adrenergic agonist, are both effective bronchodilators.[1][2] Salbutamol is a short-acting beta-2 adrenergic agonist (SABA) that provides rapid bronchodilation by relaxing the smooth muscles of the airways.[3] this compound exerts its bronchodilator effect through both direct and indirect sympathomimetic actions, including the release of endogenous norepinephrine.[1]

Clinical evidence suggests that while both drugs are effective in improving lung function, salbutamol is often favored for its rapid onset of action and better side-effect profile in acute settings.[3] The choice between these agents often depends on the clinical context, patient characteristics, and the desired therapeutic outcome.

Data Presentation: Clinical Efficacy

The following tables summarize quantitative data from various studies evaluating the bronchodilator effects of this compound (often as ephedrine) and salbutamol.

Table 1: Comparative Effects on Forced Expiratory Volume in 1 second (FEV1)

DrugDosageRoute of AdministrationPatient PopulationMean Increase in FEV1Study Reference
Salbutamol200 µgInhalation (MDI)Mild-to-moderate asthma12.0% (at 90 min)[4]
rac-Salbutamol200 µgInhalation (Nebulizer)Mild-to-moderate asthma12.0% (at 90 min)[4]
(R)-Salbutamol100 µgInhalation (Nebulizer)Mild-to-moderate asthma12.4% (at 90 min)[4]
Salbutamol4 mgOralChronic asthmaEqual peak bronchodilation to 15mg Pirbuterol (B1677960)[5]
Salbutamol0.03 ml/kgNebulizedInfants with bronchiolitisNo significant change[6]
Ephedrine25 mg (tid)OralBronchial asthmaLess effective than Carbuterol (B194876)[7]
Ephedrine24 mgOralMild-to-moderate bronchospasmEqual to 5mg Fenoterol (B1672521)[8]

Table 2: Comparative Effects on Peak Expiratory Flow (PEF)

DrugDosageRoute of AdministrationPatient PopulationKey FindingsStudy Reference
SalbutamolCombination TherapyOralAsthmaticsIncreased therapeutic effect (not statistically significant)[9]
EphedrineCombination TherapyOralAsthmaticsIncreased therapeutic effect (not statistically significant)[9]
SalbutamolPost-methacholineInhalationAdultsSignificant PEF increase in 17.1%–47.4% of participants[10]

Experimental Protocols

The following outlines representative experimental protocols for assessing bronchodilator effects.

In Vivo Bronchodilator Reversibility Test

This test measures the change in lung capacity after inhaling a short-acting bronchodilator.

  • Patient Selection:

    • Inclusion Criteria: Patients with diagnosed or suspected obstructive airway disease (e.g., asthma, COPD).

    • Exclusion Criteria: Patients with contraindications to spirometry or the bronchodilator being tested.

  • Baseline Spirometry:

    • Perform spirometry according to standardized guidelines to obtain baseline measurements of Forced Vital Capacity (FVC) and Forced Expiratory Volume in 1 second (FEV1).[11]

    • Ensure at least three acceptable and reproducible maneuvers.[11]

  • Bronchodilator Administration:

    • Administer a standardized dose of the bronchodilator (e.g., 200-400 µg of salbutamol via a metered-dose inhaler with a spacer).

  • Post-Bronchodilator Spirometry:

    • Wait for a specified period (typically 10-15 minutes for short-acting beta-agonists).

    • Repeat spirometry to obtain post-bronchodilator FEV1 and FVC values.[11]

  • Interpretation:

    • A positive response is generally defined as an increase of ≥12% and ≥200 mL in either FEV1 or FVC from the baseline measurement.[11]

Ex Vivo Precision-Cut Lung Slices (PCLS)

This technique allows for the direct assessment of a drug's effect on airway smooth muscle in a physiologically relevant environment.[12]

  • Lung Preparation:

    • Slowly inflate the lungs of a sacrificed animal (e.g., guinea pig) via the trachea with a warm low-melting-point agarose (B213101) solution.[12]

    • Cool the lungs on ice to solidify the agarose.[12]

  • Slicing:

    • Dissect the desired lung lobes and mount them on a vibratome.

    • Cut the tissue into thin slices (250-500 µm) in a bath of cold physiological salt solution.[12]

  • Bronchodilation Assay:

    • Induce a submaximal, stable contraction of the airways within the lung slice using a contractile agonist (e.g., methacholine).

    • Once the contraction plateaus, add the bronchodilator of interest (e.g., salbutamol or this compound) in increasing concentrations.

    • Record the changes in airway diameter using video microscopy and image analysis software.

Mandatory Visualization

Signaling Pathways

Salbutamol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Salbutamol Salbutamol Beta2_AR β2-Adrenergic Receptor Salbutamol->Beta2_AR G_Protein Gs Protein Beta2_AR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_Protein->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation

Caption: Salbutamol signaling pathway leading to bronchodilation.

Racephedrine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_nerve_terminal Sympathetic Nerve Terminal cluster_smooth_muscle Airway Smooth Muscle Cell This compound This compound Norepinephrine_Vesicle Norepinephrine Vesicles This compound->Norepinephrine_Vesicle Promotes Release Beta2_AR β2-Adrenergic Receptor This compound->Beta2_AR Direct Agonist (weaker) Norepinephrine_Ext Norepinephrine Norepinephrine_Ext->Beta2_AR Norepinephrine_Vesicle->Norepinephrine_Ext Releases Relaxation Smooth Muscle Relaxation (Bronchodilation) Beta2_AR->Relaxation

Caption: this compound's dual mechanism of action for bronchodilation.

Experimental Workflow

Bronchodilator_Testing_Workflow Patient_Recruitment Patient Recruitment (Asthma/COPD) Baseline_Spirometry Baseline Spirometry (FEV1, FVC) Patient_Recruitment->Baseline_Spirometry Drug_Administration Drug Administration (Salbutamol or this compound) Baseline_Spirometry->Drug_Administration Post_Drug_Spirometry Post-Drug Spirometry Drug_Administration->Post_Drug_Spirometry Data_Analysis Data Analysis (% Change in FEV1/FVC) Post_Drug_Spirometry->Data_Analysis Comparison Comparative Efficacy Assessment Data_Analysis->Comparison

Caption: General workflow for a comparative bronchodilator clinical trial.

References

head-to-head comparison of different racephedrine synthesis methodologies.

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of various synthetic methodologies for racephedrine (B1617728) reveals distinct approaches, each with its own set of advantages and disadvantages in terms of yield, purity, and reaction conditions. This guide provides a head-to-head comparison of three prominent methods: the reductive amination of (R)-phenylacetylcarbinol, the reduction of (±)-α-methylaminopropiophenone hydrochloride, and a multi-step synthesis commencing from propiophenone (B1677668).

Quantitative Comparison of this compound Synthesis Methodologies

The following table summarizes the key quantitative data for the different synthesis routes, offering a clear comparison of their efficiencies.

Methodology Starting Material Key Reagents/Catalyst Product Yield (%) Purity (%) Key Reaction Conditions
Reductive Amination (R)-phenylacetylcarbinol40% aq. monomethylamine, 5% Pt/C, H₂(1R,2S)-Ephedrine HCl74> 99.5 (by HPLC)30-55 °C, 2-4 kg/cm ² H₂ pressure
Reduction of α-methylaminopropiophenone (±)-α-methylaminopropiophenone HClNaBH₄, Methanol (B129727)(±)-ephedrine and (±)-pseudoephedrine mixture (93.5:6.5)93.8Not specifiedReaction temperature not exceeding 30 °C
Multi-step synthesis from Propiophenone Propiophenone1. PCl₃, Benzene; 2. AlCl₃; 3. Br₂; 4. Methylamine (B109427); 5. Raney Ni, H₂DL-ephedrine and DL-pseudoephedrine64 (ephedrine), 19 (pseudoephedrine)Not specifiedNot specified in detail

Experimental Protocols

This section provides detailed experimental methodologies for the key synthesis routes cited in this comparison.

Method 1: Reductive Amination of (R)-phenylacetylcarbinol

This method, adapted from patent WO2020/129087A1, describes the synthesis of (1R,2S)-Ephedrine hydrochloride.[1][2]

Procedure:

  • To a 600 mL toluene (B28343) solution containing (R)-phenylacetylcarbinol, 62 g of a 40% aqueous solution of monomethylamine was added.

  • The resulting mixture was hydrogenated at a temperature of 30 °C to 55 °C and a hydrogen pressure of 2 kg/cm ² to 4 kg/cm ² in the presence of 8 g of 5% platinum on carbon.

  • The reaction was monitored by Gas Chromatography (GC) until the consumption of hydrogen ceased.

  • The reaction mass was maintained at 40 °C to 55 °C under a hydrogen gas pressure of 2 kg/cm ² to 4 kg/cm ².

  • After completion, the mixture was cooled to 30 °C to 35 °C, and the platinum catalyst was filtered off.

  • 150 mL of water was added to the filtrate, and the pH of the reaction mass was adjusted to approximately 2.0 with hydrochloric acid.

  • The aqueous layer was separated and concentrated under reduced pressure.

  • The precipitated product was isolated using 160 mL of acetone (B3395972) at 20 °C to 25 °C.

  • The isolated crude ephedrine (B3423809) hydrochloride was washed with 100 mL of acetone and then recrystallized from water to yield 80 g (74%) of (1R,2S)-Ephedrine hydrochloride as a white crystalline solid.

Method 2: Reduction of (±)-α-methylaminopropiophenone Hydrochloride

This protocol is based on the chemical synthesis method described in patent CN101570492A.[3]

Procedure:

  • 10g of (±)-α-methylaminopropiophenone hydrochloride was dissolved in 40-50 mL of methanol (content > 99%).

  • While stirring, 5.5 g of sodium borohydride (B1222165) (NaBH₄) was slowly added over 15-30 minutes.

  • The reaction temperature was controlled to not exceed 30 °C.

  • After the addition was complete, the reaction was stirred for an additional 30 minutes.

  • The methanol was then reclaimed by distillation under reduced pressure.

  • The resulting enriched material was dissolved in a 10% NaOH solution until the pH value was greater than 11, causing the free ephedrine to precipitate.

  • The precipitate, a mixture of (±)-ephedrine and (±)-pseudoephedrine, was filtered and vacuum-dried to yield 7.5 g (93.8%).

  • Liquid chromatography analysis showed the mixture to have a ratio of (±)-ephedrine to (±)-pseudoephedrine of 93.5:6.5.

Method 3: Multi-step synthesis from Propiophenone

This classical synthesis route is detailed in the paper "Synthesis of Ephedrine and Methcathinone from Propionic Acid".[4]

Procedure:

  • Synthesis of Propiophenone: Propionic acid is chlorinated with phosphorus trichloride (B1173362) in benzene. The resulting propionyl chloride solution is reacted with aluminum chloride to yield propiophenone (83-85% yield).

  • Bromination: The propiophenone is then brominated to form α-bromopropiophenone.

  • Amination: The α-bromopropiophenone is reacted with methylamine in the same reaction vessel to produce α-methylaminoethyl phenyl ketone (ephedrone) in 70-74% yield based on the propiophenone.

  • Reduction: The ephedrone is reduced by molecular hydrogen in the presence of a Raney nickel catalyst. This step yields 64% DL-ephedrine and 19% DL-pseudoephedrine, calculated from the amount of ephedrone.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformations and logical flows of the described synthesis methodologies.

Reductive_Amination PAC (R)-phenylacetylcarbinol Intermediate Iminium Intermediate PAC->Intermediate + Methylamine Methylamine Monomethylamine Ephedrine (1R,2S)-Ephedrine Intermediate->Ephedrine H₂, Pt/C Ephedrine_HCl (1R,2S)-Ephedrine HCl Ephedrine->Ephedrine_HCl + HCl

Caption: Reductive amination of (R)-phenylacetylcarbinol.

Reduction_of_Ephedrone Ephedrone_HCl (±)-α-methylaminopropiophenone HCl Ephedrine_Pseudo_Mix (±)-Ephedrine & (±)-Pseudoephedrine Mixture Ephedrone_HCl->Ephedrine_Pseudo_Mix NaBH₄, Methanol

Caption: Reduction of α-methylaminopropiophenone.

Synthesis_from_Propiophenone Propiophenone Propiophenone Bromo α-bromopropiophenone Propiophenone->Bromo Bromination Ephedrone α-methylaminopropiophenone (Ephedrone) Bromo->Ephedrone + Methylamine Ephedrine_Mix DL-Ephedrine & DL-Pseudoephedrine Ephedrone->Ephedrine_Mix H₂, Raney Ni

Caption: Multi-step synthesis from propiophenone.

References

A Comparative Analysis of the In Vivo Pressor Effects of Racephedrine and Ephedrine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive in vivo comparison of the pressor effects of racephedrine (B1617728) and its constituent enantiomer, ephedrine (B3423809). The information is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of their mechanisms of action and cardiovascular effects.

Introduction

Ephedrine, a sympathomimetic amine, is the pure (1R,2S)-enantiomer and is widely used for its pressor effects in clinical settings, primarily to manage hypotension. This compound, in contrast, is a racemic mixture containing equal parts of (1R,2S)-ephedrine and (1S,2R)-ephedrine.[1] Understanding the distinct and overlapping pressor activities of these two substances is crucial for their appropriate pharmacological application. The pressor effect of these compounds is primarily mediated through the release of norepinephrine (B1679862) and direct agonistic action on adrenergic receptors.[2]

Quantitative Data Comparison

CompoundEnantiomeric CompositionNorepinephrine Release EC50 (nM)
Ephedrine (1R,2S)-ephedrine43.1–72.4
This compound (1R,2S)-ephedrine & (1S,2R)-ephedrineSee component EC50 values
(Component of this compound)(+)-(1S,2R)-ephedrine218

Data sourced from Rothman RB, Baumann MH, et al. (2001, 2003, 2006) as cited in Wikipedia.[1]

The lower EC50 value for (-)-ephedrine indicates a greater potency in releasing norepinephrine compared to (+)-ephedrine.[1] This suggests that the pressor effect of this compound is predominantly driven by its (1R,2S)-ephedrine component.

Experimental Protocols

The following is a generalized experimental protocol for assessing the in vivo pressor effects of sympathomimetic amines like ephedrine, based on established methodologies in animal models such as rats and dogs.[2][3][4]

Objective: To determine and compare the effects of intravenously administered ephedrine and this compound on systemic arterial blood pressure.

Animal Model: Male Sprague-Dawley rats or beagle dogs are commonly used.

Materials:

  • Ephedrine hydrochloride

  • This compound hydrochloride

  • Saline solution (0.9% NaCl)

  • Anesthetic agent (e.g., isoflurane, sodium pentobarbital)

  • Catheters for intravenous administration and arterial blood pressure monitoring

  • Pressure transducer and data acquisition system

Procedure:

  • Animal Preparation: Animals are anesthetized to ensure a stable physiological state. Catheters are surgically placed in a major artery (e.g., femoral or carotid artery) for continuous blood pressure monitoring and in a major vein (e.g., femoral or jugular vein) for drug administration.

  • Baseline Measurement: After a stabilization period, baseline cardiovascular parameters, including systolic, diastolic, and mean arterial pressure (MAP), are recorded continuously.

  • Drug Administration: Test substances (ephedrine or this compound) are administered intravenously as a bolus or infusion at varying doses. A control group receives an equivalent volume of saline.

  • Data Collection: Arterial blood pressure is continuously monitored and recorded before, during, and after drug administration until the pressor response returns to baseline.

  • Data Analysis: The change in blood pressure from baseline is calculated for each dose of the test substances. Dose-response curves are generated to compare the potency and efficacy of ephedrine and this compound.

Signaling Pathway and Experimental Workflow

The pressor effects of ephedrine and this compound are initiated by their interaction with the sympathetic nervous system. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for in vivo comparison.

cluster_0 Signaling Pathway Ephedrine Ephedrine / this compound Vesicles Norepinephrine Vesicles Ephedrine->Vesicles Promotes Release NET Norepinephrine Transporter (NET) Ephedrine->NET Inhibits Reuptake AdrenergicReceptor Adrenergic Receptors (α and β) Ephedrine->AdrenergicReceptor Direct Agonist Vesicles->AdrenergicReceptor Norepinephrine SmoothMuscle Vascular Smooth Muscle AdrenergicReceptor->SmoothMuscle Activation Vasoconstriction Vasoconstriction SmoothMuscle->Vasoconstriction IncreaseBP Increased Blood Pressure Vasoconstriction->IncreaseBP

Mechanism of Pressor Effect

cluster_1 Experimental Workflow start Start animal_prep Animal Preparation (Anesthesia & Catheterization) start->animal_prep baseline Baseline BP Measurement animal_prep->baseline randomization Randomization baseline->randomization group_eph Administer Ephedrine randomization->group_eph Group 1 group_race Administer this compound randomization->group_race Group 2 group_saline Administer Saline (Control) randomization->group_saline Group 3 data_collection Continuous BP Monitoring group_eph->data_collection group_race->data_collection group_saline->data_collection data_analysis Data Analysis (Dose-Response Curves) data_collection->data_analysis end End data_analysis->end

In Vivo Comparison Workflow

References

A Comparative Analysis of Racephedrine and Carbuterol: Efficacy, Safety, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the safety and efficacy of two bronchodilator agents: racephedrine (B1617728) and carbuterol (B194876). Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer an objective analysis of their respective pharmacological profiles. The information presented herein is based on publicly available clinical and preclinical data.

Introduction and Mechanism of Action

This compound and carbuterol are both sympathomimetic amines used for their bronchodilatory effects in the treatment of obstructive airway diseases like asthma. However, they exhibit distinct mechanisms of action based on their interaction with adrenergic receptors.

Carbuterol is a selective beta-2 (β₂) adrenergic receptor agonist.[1][2] Its primary therapeutic action is to relax the smooth muscle of the airways, leading to bronchodilation. This selectivity for β₂ receptors, which are abundant in the lungs, is intended to minimize cardiovascular side effects associated with the stimulation of beta-1 (β₁) receptors in the heart.[3] The activation of β₂ receptors stimulates the Gs protein signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent smooth muscle relaxation.[3][4]

This compound , the racemic form of ephedrine (B3423809), is a mixed-acting adrenergic agonist.[5] It stimulates both alpha (α) and beta (β) adrenergic receptors directly and also enhances the release of norepinephrine (B1679862) from sympathetic neurons.[6] Its bronchodilatory effect is primarily mediated by β₂ receptor stimulation, but its broader receptor activity, including α₁ and β₁ stimulation, contributes to a more pronounced cardiovascular effect, such as vasoconstriction and increased heart rate.[6][7][8]

Signaling Pathways

The distinct mechanisms of carbuterol and this compound are rooted in their differential activation of adrenergic signaling pathways.

Carbuterol_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Carbuterol Carbuterol Receptor β₂-Adrenergic Receptor Carbuterol->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: Signaling pathway for the selective β₂-agonist Carbuterol.

Racephedrine_Pathway cluster_beta β-Receptor Signaling (Gs Pathway) cluster_alpha α₁-Receptor Signaling (Gq Pathway) This compound This compound / Ephedrine b_Receptor β₁ / β₂ Receptors This compound->b_Receptor a_Receptor α₁ Receptor This compound->a_Receptor b_Gs Gs Protein b_Receptor->b_Gs b_AC Adenylyl Cyclase b_Gs->b_AC b_cAMP ↑ cAMP b_AC->b_cAMP b_Effect ↑ Heart Rate (β₁) Bronchodilation (β₂) b_cAMP->b_Effect a_Gq Gq Protein a_Receptor->a_Gq a_PLC Phospholipase C a_Gq->a_PLC a_IP3 ↑ IP₃ & DAG a_PLC->a_IP3 a_Ca ↑ Intracellular Ca²⁺ a_IP3->a_Ca a_Effect Vasoconstriction a_Ca->a_Effect

Caption: Mixed adrenergic signaling pathways for this compound.

Efficacy Comparison

The primary measure of efficacy for bronchodilators is the improvement in pulmonary function, typically quantified by the change in Forced Expiratory Volume in one second (FEV₁).

A clinical study directly comparing orally administered carbuterol hydrochloride with ephedrine sulfate (B86663) in patients with bronchial asthma provides the most relevant data for this comparison.[1] It is important to note that this study used ephedrine sulfate, a component of the racemic mixture that constitutes this compound.

ParameterCarbuterol HydrochlorideEphedrine Sulfate (Proxy for this compound)Study Details
Dosage 2 mg, three times daily25 mg, three times daily10-day, double-blind, randomized trial in 12 asthma patients.[1]
FEV₁ Improvement Significantly greater mean increase over a 4-hour period compared to ephedrine.Lower mean increase in FEV₁ compared to carbuterol.[1]Pulmonary function measured via spirometry.[1]
MMFR Improvement Significantly greater mean increase in midmaximal expiratory flow rate.Lower mean increase compared to carbuterol.[1]Pulmonary function measured via spirometry.[1]
Development of Tolerance A decrease in bronchodilator response was noted on the tenth day.A decrease in bronchodilator response was also noted on the tenth day.Observation made at the end of the 10-day treatment period.[1]

Safety and Tolerability Comparison

The safety profiles of carbuterol and this compound are directly related to their receptor selectivity. The broader activity of this compound/ephedrine on the adrenergic system often leads to more pronounced systemic side effects.

ParameterCarbuterolThis compound / EphedrineStudy Details / Notes
General Side Effects No side effects were noticed at a dosage of 2 mg, three times daily.[1]Palpitations, headache, dizziness, nausea, restlessness, and anxiety.[9]Data for carbuterol from a direct comparative study.[1] Data for ephedrine from general pharmacology resources.[9]
Heart Rate No significant effects on heart rate noted with aerosol administration.[10]Increases heart rate (tachycardia).[6][11]A study comparing ephedrine with terbutaline (B1683087) showed that both drugs increased heart rate moderately.[11]
Blood Pressure No significant effects on blood pressure noted with aerosol administration.[10]Increases systolic and diastolic blood pressure.[9][11]The major effect of ephedrine is an increase in systolic pressure.[11] Overdose can cause a rapid rise in blood pressure.[9]
CNS Effects Not prominently reported.Restlessness, anxiety, insomnia.[9]Ephedrine's CNS stimulation is a known characteristic.
Tremor Mild tachycardia and tremor have been reported with oral beta-agonists.[12]Tremors are a known side effect.[13]Tremor is a common side effect of systemic beta-agonist activity.

Experimental Protocols

The data presented are derived from studies employing standardized methodologies for assessing bronchodilator efficacy and safety. Below are representative protocols for both preclinical and clinical evaluation.

Preclinical Bronchodilator Efficacy in Guinea Pig Model

This protocol outlines a standard method for evaluating bronchodilator activity in an animal model of bronchoconstriction.

Preclinical_Workflow start 1. Animal Acclimatization (Male Hartley guinea pigs, 1 week) drug_admin 2. Drug Administration (e.g., this compound or Carbuterol via oral gavage) start->drug_admin pleth 3. Plethysmography Baseline (Place conscious animal in whole-body plethysmograph, record baseline sRaw) drug_admin->pleth challenge 4. Bronchoconstriction Challenge (Expose to aerosolized histamine (B1213489) or methacholine) pleth->challenge measure 5. Post-Challenge Measurement (Continuously monitor and record specific airway resistance, sRaw) challenge->measure end 6. Data Analysis (Calculate % inhibition of bronchoconstriction) measure->end

Caption: Workflow for a preclinical bronchodilator assay.

Methodology:

  • Animal Sensitization & Acclimatization: Male Hartley guinea pigs are acclimatized for at least one week under standard laboratory conditions. For allergic models, animals may be sensitized with an allergen like ovalbumin.[14]

  • Drug Administration: The test compound (this compound or carbuterol) or vehicle is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection, or inhalation) at a predetermined time before the challenge.[14]

  • Baseline Measurement: The conscious animal is placed in a whole-body plethysmograph to record baseline respiratory parameters, such as specific airway resistance (sRaw).[14]

  • Bronchoconstrictor Challenge: The animal is exposed to an aerosolized bronchoconstricting agent, such as histamine or methacholine, for a fixed duration to induce airway narrowing.[14][15]

  • Data Acquisition: Respiratory parameters are continuously monitored and recorded for a defined period following the challenge to measure the extent of bronchoconstriction.

  • Analysis: The protective effect of the test drug is calculated as the percentage inhibition of the bronchoconstrictor response compared to the vehicle-treated control group.

Clinical Trial Protocol for Bronchodilator Efficacy

This protocol describes a typical double-blind, randomized, crossover study design used to compare bronchodilators in human subjects with asthma.

Methodology:

  • Patient Recruitment: Eligible patients with a diagnosis of stable asthma and demonstrated reversible airway obstruction are recruited.[1][12] Participants undergo a washout period for any existing bronchodilator medications.

  • Baseline Spirometry: On the day of the study, baseline pulmonary function is measured. The primary endpoint is the Forced Expiratory Volume in one second (FEV₁). Measurements are taken in triplicate to ensure accuracy.[16]

  • Randomized Drug Administration: Patients are randomly assigned to receive a single dose of either this compound, carbuterol, or a placebo in a double-blind manner.[1][12]

  • Post-Dose Monitoring:

    • Efficacy: Spirometry (FEV₁) is repeated at regular intervals (e.g., 15, 30, 60, 120, 180, 240 minutes) post-administration to determine the onset, peak, and duration of the bronchodilator effect.[1]

    • Safety: Heart rate, blood pressure, and any patient-reported adverse events (e.g., tremor, palpitations) are recorded at the same intervals.[17]

  • Crossover: After a washout period of sufficient duration (e.g., 7 days), patients "cross over" to the other treatment arms, ensuring each patient receives all treatments.[18][19]

  • Data Analysis: The change in FEV₁ from baseline is calculated for each treatment. Statistical analysis is used to compare the efficacy and safety profiles of the different drugs.

Conclusion

The available evidence suggests that carbuterol is a more selective and potentially safer bronchodilator than this compound. Its targeted action on β₂-adrenergic receptors provides effective bronchodilation with a lower propensity for the cardiovascular and central nervous system side effects associated with the mixed-agonist activity of this compound/ephedrine.[1][6] Clinical data indicates that carbuterol produces a significantly greater improvement in pulmonary function (FEV₁) compared to ephedrine at clinically relevant doses.[1] While both agents can exhibit a decrease in response with continued use, carbuterol was reported to be free of side effects at the tested oral dosage, in contrast to the known cardiovascular and CNS effects of ephedrine.[1][9] For the development of future bronchodilator therapies, a focus on receptor selectivity, as exemplified by carbuterol, remains a key strategy for optimizing the benefit-risk profile.

References

potency comparison between racephedrine and its individual enantiomers.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Potency of Racephedrine (B1617728) and Its Enantiomers

This guide provides a detailed comparison of the pharmacological potency of this compound, a racemic mixture, and its constituent enantiomers: (-)-ephedrine and (+)-ephedrine. The information is intended for researchers, scientists, and professionals in the field of drug development, with a focus on experimental data and methodologies.

Introduction

This compound is a sympathomimetic amine that exists as a racemic mixture of two enantiomers: (1R,2S)-(-)-ephedrine and (1S,2R)-(+)-ephedrine.[1] While these enantiomers share the same chemical formula, their stereochemistry leads to differences in their interaction with biological targets, resulting in varying pharmacological potencies.[2] The primary mechanism of action for ephedrine (B3423809) isomers is the release of norepinephrine (B1679862), with a lesser effect on dopamine (B1211576) release.[1] They also exhibit some activity at adrenergic receptors, though this is generally weaker than their effect on monoamine transporters.[3]

Potency Comparison

The pharmacological effects of this compound are a composite of the individual activities of its enantiomers. Experimental data consistently demonstrates that (-)-ephedrine is the more potent of the two isomers in eliciting a sympathomimetic response.

Monoamine Release

The primary mechanism of action for ephedrine is as an indirect agonist, stimulating the release of catecholamines, particularly norepinephrine (NE) and to a lesser extent, dopamine (DA).[1] In vitro studies measuring the half maximal effective concentration (EC50) for monoamine release show a clear distinction in potency between the enantiomers.

Table 1: Potency of Ephedrine Enantiomers as Monoamine Releasing Agents [1]

CompoundNorepinephrine (NE) Release EC50 (nM)Dopamine (DA) Release EC50 (nM)
(-)-Ephedrine ((1R,2S))43.1–72.4236–1350
(+)-Ephedrine ((1S,2R))2182104

EC50 (Half Maximal Effective Concentration) is the concentration of a drug that gives half of the maximal response. A lower EC50 value indicates a higher potency.

As indicated in the table, (-)-ephedrine is significantly more potent than (+)-ephedrine at inducing the release of both norepinephrine and dopamine.

Adrenergic Receptor Activity

Studies have also investigated the direct activity of ephedrine isomers at adrenergic receptors. These compounds generally show weak affinity for α2-adrenergic receptors and do not exhibit significant activity at α1- or β-adrenergic receptors.[3] Some research indicates that ephedrine isomers act as antagonists at α-adrenergic receptors, with the (1R,2S) isomer ((-)-ephedrine) showing greater functional antagonist activity than the (1S,2R) isomer ((+)-ephedrine).[4]

In Vivo Activity

Animal studies corroborate the in vitro findings. In rats, the potency of ephedrine isomers to increase locomotor activity was found to be in the order of (-)-ephedrine > (+) pseudoephedrine > (+)-ephedrine, again highlighting the greater potency of the (-)-enantiomer.[5]

Visualizing the Relationship

The following diagram illustrates the relationship between this compound and its constituent enantiomers.

G This compound This compound (Racemic Mixture) enantiomers Constituent Enantiomers This compound->enantiomers levo (-)-Ephedrine (1R,2S) enantiomers->levo dextro (+)-Ephedrine (1S,2R) enantiomers->dextro

Caption: Relationship between this compound and its enantiomers.

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies designed to assess the potency and mechanism of action of pharmacological compounds.

Monoamine Release Assay

The EC50 values for norepinephrine and dopamine release are typically determined using in vitro assays with cell lines that express the respective monoamine transporters (Norepinephrine Transporter - NET, and Dopamine Transporter - DAT).

Workflow:

  • Cell Culture: Cells (e.g., HEK293) stably expressing the human NET or DAT are cultured.

  • Radiolabel Loading: The cells are pre-loaded with a radiolabeled monoamine, such as [3H]norepinephrine or [3H]dopamine.

  • Drug Incubation: The cells are then exposed to various concentrations of the test compounds (e.g., (-)-ephedrine, (+)-ephedrine).

  • Release Measurement: The amount of radiolabel released from the cells into the surrounding buffer is quantified using liquid scintillation counting.

  • Data Analysis: The concentration-response curves are generated, and the EC50 values are calculated.

G cluster_0 Monoamine Release Assay Workflow A Culture cells expressing NET or DAT B Load cells with [3H]monoamine A->B C Incubate with Ephedrine Isomers B->C D Measure radiolabel release C->D E Calculate EC50 D->E

Caption: Workflow for a typical monoamine release assay.

Receptor Binding Assays

To determine the affinity of the ephedrine isomers for adrenergic receptors, competitive radioligand binding assays are employed.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells (e.g., HEK or CHO cells) expressing specific human adrenergic receptor subtypes.[4]

  • Assay Incubation: These membranes are incubated with a specific radioligand that binds to the target receptor and varying concentrations of the unlabeled competitor drug (the ephedrine isomer).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

  • Quantification: The amount of radioactivity bound to the filters is measured.

  • Data Analysis: The data are used to calculate the inhibition constant (Ki), which reflects the affinity of the competitor drug for the receptor. A lower Ki value indicates a higher binding affinity.

Conclusion

The potency of this compound is a function of the combined actions of its (-)- and (+)-enantiomers. Experimental evidence from monoamine release assays, receptor binding studies, and in vivo models consistently demonstrates that (-)-ephedrine is the more pharmacologically active isomer. This stereoselectivity is a critical consideration for researchers and clinicians in understanding the overall pharmacological profile of this compound and in the development of related compounds.

References

A Comprehensive Guide to Racephedrine as a Certified Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Racephedrine (B1617728) as a Certified Reference Material (CRM) against other analytical standards. It includes supporting experimental data, detailed methodologies for key validation experiments, and visual representations of relevant biological pathways and analytical workflows to assist researchers in making informed decisions for their analytical needs.

Introduction to this compound and Certified Reference Materials

This compound is a racemic mixture of the stereoisomers of ephedrine (B3423809), a sympathomimetic amine commonly used as a stimulant, appetite suppressant, concentration aid, decongestant, and to treat hypotension associated with anaesthesia. As a Certified Reference Material, this compound provides a highly characterized and traceable standard essential for the accurate quantification and identification of this compound in various matrices, including pharmaceutical formulations and biological samples. The use of a CRM is critical for method validation, calibration of analytical instruments, and ensuring the overall quality and reliability of analytical data.[1][2][3]

Comparison of this compound CRM with Alternative Reference Materials

The primary alternatives to a this compound CRM are other forms of ephedrine reference standards, which may include non-certified reference materials or standards of the individual enantiomers, (-)-ephedrine and (+)-pseudoephedrine. The key differentiating factors are the level of characterization, traceability, and the intended use.

FeatureThis compound Certified Reference Material (CRM)Non-Certified this compound Reference Standard(-)-Ephedrine or (+)-Pseudoephedrine CRM
Certification Accompanied by a Certificate of Analysis (CoA) from an accredited body (e.g., ISO 17034).May or may not have a CoA; typically lacks comprehensive characterization.Accompanied by a CoA from an accredited body.
Traceability Traceable to a higher-order standard, often from a National Metrology Institute (NMI) like NIST.[4]Traceability is often not established or documented.Traceable to a higher-order standard.
Purity & Identity Rigorously tested for purity, identity, and enantiomeric composition.Purity and identity are stated but may not be independently verified.Certified for the purity and identity of the specific enantiomer.
Uncertainty The certified value is provided with a documented uncertainty.[4]Uncertainty is typically not provided.The certified value is provided with a documented uncertainty.
Intended Use Quantitative analysis, method validation, instrument calibration, and quality control for assays of racemic ephedrine.Primarily for qualitative identification or preliminary research where high accuracy is not critical.Quantitative analysis and method validation for assays specific to the individual enantiomers.
Regulatory Compliance Meets the stringent requirements of regulatory agencies for quality control of pharmaceuticals.Generally not suitable for regulatory submissions.Meets regulatory requirements for the specific enantiomer.

Experimental Data and Method Validation

The validation of a this compound CRM involves a series of experiments to demonstrate its suitability for its intended purpose. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the analysis of this compound. Below are representative data from validation studies.

HPLC Method Validation Parameters for this compound Assay
Validation ParameterTypical Acceptance CriteriaExample Experimental Results
Linearity (Correlation Coefficient, r²) r² ≥ 0.9990.9995[5]
Range 80% to 120% of the test concentration50 - 150 µg/mL[5]
Accuracy (% Recovery) 98.0% to 102.0%99.5% ± 1.2%
Precision (Repeatability, %RSD) %RSD ≤ 2.0%1.1%[5]
Intermediate Precision (%RSD) %RSD ≤ 2.0%1.5%
Specificity No interference from blank, placebo, or related substances at the retention time of the analyte.Peak purity index > 0.999
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10:10.3 µg/mL

Experimental Protocols

HPLC Method for the Quantification of this compound

This protocol describes a typical reversed-phase HPLC method for the determination of this compound in a pharmaceutical formulation.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm).

Reagents:

Chromatographic Conditions:

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound CRM in the mobile phase to prepare a standard solution of known concentration (e.g., 100 µg/mL).

  • Sample Preparation: Extract the this compound from the sample matrix using a suitable solvent and dilute with the mobile phase to a concentration within the linear range of the method.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Compare the peak area of the this compound in the sample chromatogram to the peak area of the standard to determine the concentration.

Chiral HPLC Method for Enantiomeric Purity of this compound

This protocol is essential for confirming the racemic nature of the this compound CRM.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV or Diode Array Detector.

  • Chiral stationary phase column (e.g., cellulose (B213188) or amylose-based).

Reagents:

  • This compound Certified Reference Material.

  • Hexane (B92381) (HPLC grade).

  • Ethanol (B145695) or Isopropanol (HPLC grade).

  • Trifluoroacetic acid (TFA) or Diethylamine (DEA) as a mobile phase modifier.

Chromatographic Conditions:

  • Mobile Phase: A mixture of hexane and ethanol with a small amount of modifier (e.g., 90:10 v/v Hexane:Ethanol with 0.1% DEA).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a solution of the this compound CRM in the mobile phase.

  • Analysis: Inject the standard solution into the HPLC system. The two enantiomers, (-)-ephedrine and (+)-pseudoephedrine, should be resolved into two distinct peaks.

  • Enantiomeric Purity Assessment: The peak areas of the two enantiomers should be approximately equal, confirming the 1:1 racemic mixture.

Signaling Pathway and Analytical Workflow Diagrams

This compound Mechanism of Action

This compound, like its constituent enantiomers, acts as a sympathomimetic agent primarily by stimulating the release of norepinephrine (B1679862) from nerve terminals. This leads to the activation of adrenergic receptors, resulting in various physiological responses. The following diagram illustrates the general signaling pathway initiated by adrenergic receptor activation.

Racephedrine_Signaling_Pathway This compound This compound Nerve_Terminal Presynaptic Nerve Terminal This compound->Nerve_Terminal Stimulates NE_Release Nerve_Terminal->NE_Release NE_Vesicles Norepinephrine (NE) Vesicles NE_Vesicles->NE_Release Synaptic_Cleft Synaptic Cleft NE_Release->Synaptic_Cleft Adrenergic_Receptor Adrenergic Receptor (GPCR) Synaptic_Cleft->Adrenergic_Receptor NE binds to G_Protein G-Protein Activation Adrenergic_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP cAMP (Second Messenger) Adenylyl_Cyclase->cAMP ATP to PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Cellular Response (e.g., Bronchodilation) PKA->Cellular_Response Phosphorylates target proteins

Caption: Simplified signaling pathway of this compound.

Analytical Workflow for this compound CRM Validation

The following diagram outlines the logical workflow for the validation of a this compound CRM, from material characterization to the issuance of the Certificate of Analysis.

CRM_Validation_Workflow Start Start: Candidate Reference Material Characterization Material Characterization (Spectroscopy, etc.) Start->Characterization Purity_Assay Purity Determination (e.g., HPLC, qNMR) Characterization->Purity_Assay Enantiomeric_Purity Enantiomeric Purity (Chiral HPLC) Characterization->Enantiomeric_Purity Homogeneity_Study Homogeneity Assessment Purity_Assay->Homogeneity_Study Enantiomeric_Purity->Homogeneity_Study Stability_Study Stability Testing (Short & Long Term) Homogeneity_Study->Stability_Study Value_Assignment Certified Value Assignment & Uncertainty Calculation Stability_Study->Value_Assignment CoA_Preparation Certificate of Analysis (CoA) Preparation Value_Assignment->CoA_Preparation End End: Certified Reference Material CoA_Preparation->End

Caption: Workflow for CRM validation.

References

A Comparative Guide to the Therapeutic Equivalence of Synthetic vs. Naturally Derived Racephedrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic and naturally derived racephedrine (B1617728), focusing on the key parameters that determine therapeutic equivalence. While direct comparative studies on this compound are limited, this document synthesizes available data for ephedrine (B3423809) alkaloids and outlines the necessary experimental protocols to establish equivalence.

Introduction

This compound is a racemic mixture of (1R,2S)-ephedrine and (1S,2R)-ephedrine, used as a bronchodilator for the treatment of asthma.[1] The therapeutic equivalence of a drug product is a critical aspect of its development and regulation, ensuring that generic or alternatively sourced versions perform identically to a reference product. For a compound like this compound, which can be obtained either through chemical synthesis or extraction from botanical sources such as Ephedra sinica (Ma Huang), a thorough assessment of therapeutic equivalence is paramount.

To be considered therapeutically equivalent, two drug products must be pharmaceutical equivalents (contain the same active ingredient, dosage form, strength, and route of administration) and bioequivalents (exhibit comparable bioavailability).[2] This guide will delve into the critical aspects of comparing synthetic and naturally derived this compound, including stereochemistry, impurity profiles, pharmacokinetics, and pharmacodynamics.

Data Presentation: A Comparative Analysis

The primary differences between synthetic and naturally derived this compound are expected to lie in their stereoisomeric purity and the profile of related alkaloids and impurities.

Table 1: Comparison of Key Characteristics of Synthetic vs. Naturally Derived this compound

CharacteristicSynthetic this compoundNaturally Derived this compoundKey Considerations for Therapeutic Equivalence
Source Chemical SynthesisExtraction from Ephedra speciesThe manufacturing process (for synthetic) and extraction/purification methods (for natural) can introduce different impurity profiles.
Stereoisomeric Composition Typically a 1:1 racemic mixture of (1R,2S)- and (1S,2R)-ephedrine.The ratio of ephedrine enantiomers can vary. May also contain other ephedra alkaloids like pseudoephedrine, norephedrine, and norpseudoephedrine.The different enantiomers of ephedrine have varying potencies, making the precise stereoisomeric composition critical for consistent therapeutic effect.[1]
Impurity Profile Process-related impurities from starting materials, reagents, and solvents.Plant-derived impurities, other alkaloids, and residual extraction solvents.Impurities can affect the safety and efficacy of the drug product. A thorough analysis of the impurity profile is required.
Regulatory Status Regulated as a synthetic drug product.May be regulated as a botanical drug, which has a distinct set of regulatory considerations.[3][4][5][6]The regulatory pathway can differ, with specific guidance for botanical drugs acknowledging their complexity.[3][4][5][6]

Table 2: Pharmacokinetic Parameters of Ephedrine (as a proxy for this compound)

A study comparing the pharmacokinetics of ephedrine from commercially available Ma Huang products with synthetic ephedrine hydrochloride found similar pharmacokinetic parameters.[2] This suggests that the absorption of botanical ephedrine is comparable to that of its synthetic counterpart.

ParameterBotanical Ephedrine (from Ma Huang)Synthetic Ephedrine HCl
Vss/F (L/kg) 3.49 ± 1.04 (women), 2.98 ± 0.73 (men)Not significantly different
CL/F (L/hr x kg) 0.48 ± 0.11 (women), 0.37 ± 0.11 (men)Not significantly different

Vss/F: Apparent volume of distribution at steady state; CL/F: Apparent total body clearance. Data from a study on ephedrine, not this compound.[2]

Experimental Protocols

To definitively assess the therapeutic equivalence of synthetic and naturally derived this compound, a series of experiments are necessary.

1. Characterization and Impurity Profiling

  • Objective: To identify and quantify the active pharmaceutical ingredient (API), its stereoisomers, and any impurities.

  • Methodology: High-Performance Liquid Chromatography (HPLC) with Chiral Separation

    • Sample Preparation: Accurately weigh and dissolve the synthetic and naturally derived this compound samples in a suitable solvent, such as a mixture of n-Heptane, Ethyl alcohol, and Diethylamine.[7]

    • Chromatographic System: Utilize an HPLC system equipped with a chiral stationary phase (CSP) column, such as a Chiralpak AD-H, capable of separating the enantiomers of ephedrine.[7]

    • Mobile Phase: A mixture of n-Heptane, Ethyl alcohol, and Diethylamine (e.g., 920:80:1 v/v/v) can be used.[7] The composition may need optimization.

    • Detection: Use a UV detector set at an appropriate wavelength (e.g., 220 nm).[7]

    • Analysis: Inject the prepared samples and reference standards of the individual enantiomers and known impurities. Compare the retention times and peak areas to identify and quantify each component. Mass spectrometry (LC-MS) can be coupled to the HPLC for definitive identification of impurities.

2. Pharmacokinetic (PK) Study

  • Objective: To compare the rate and extent of absorption of synthetic and naturally derived this compound in a living system.

  • Methodology: In Vivo Study in a Relevant Animal Model or Human Volunteers

    • Study Design: A randomized, crossover study design is recommended to minimize inter-subject variability.

    • Dosing: Administer equivalent doses of synthetic and naturally derived this compound to the subjects.

    • Sample Collection: Collect blood samples at predetermined time points after administration.

    • Bioanalysis: Develop and validate a sensitive and specific analytical method, such as LC-MS/MS, to quantify the concentrations of the this compound enantiomers in the plasma samples.

    • Data Analysis: Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) for each enantiomer. Statistical analysis should be performed to determine if there are any significant differences between the two formulations.

3. Pharmacodynamic (PD) Study

  • Objective: To compare the physiological effects of synthetic and naturally derived this compound.

  • Methodology: Bronchodilator Response Assessment

    • Study Population: Patients with mild, intermittent asthma.

    • Procedure: Measure baseline forced expiratory volume in one second (FEV1). Administer a therapeutic dose of either synthetic or naturally derived this compound.

    • Measurement: Measure FEV1 at various time points after drug administration to assess the onset and duration of bronchodilation.

    • Analysis: Compare the changes in FEV1 from baseline between the two groups to determine if there are any significant differences in the pharmacodynamic response.

Mandatory Visualizations

Signaling Pathway of Ephedrine

Ephedrine, the active component of this compound, exerts its effects through a complex signaling pathway. It induces the expression of Thioredoxin-1 (Trx-1) via the β-adrenergic receptor, leading to a cascade of intracellular events.

ephedrine_signaling_pathway ephedrine Ephedrine beta_receptor β-Adrenergic Receptor ephedrine->beta_receptor adenylyl_cyclase Adenylyl Cyclase beta_receptor->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates darpp32 DARPP-32 pka->darpp32 Phosphorylates trx1 Thioredoxin-1 (Trx-1) Expression darpp32->trx1 Induces bronchodilation Bronchodilation trx1->bronchodilation Contributes to therapeutic_equivalence_workflow start Start: Synthetic vs. Natural This compound Samples characterization 1. Physicochemical Characterization (HPLC, LC-MS) start->characterization pk_study 2. Pharmacokinetic (PK) Study characterization->pk_study pd_study 3. Pharmacodynamic (PD) Study pk_study->pd_study data_analysis 4. Data Analysis and Statistical Comparison pd_study->data_analysis equivalence_decision Therapeutic Equivalence Decision data_analysis->equivalence_decision invis1 invis2

References

Nebulized Racemic Epinephrine Versus Other Bronchodilators in the Management of Acute Asthma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of nebulized racemic epinephrine (B1671497) and other commonly used bronchodilators for the treatment of acute asthma exacerbations. The information presented is based on available clinical trial data to support evidence-based decision-making in research and drug development.

Executive Summary

Nebulized racemic epinephrine is a non-selective adrenergic agonist that stimulates alpha-1, beta-1, and beta-2 receptors. Its therapeutic effect in asthma is primarily attributed to beta-2 receptor-mediated bronchodilation and alpha-1 receptor-mediated vasoconstriction, which may reduce airway edema. Clinical trials have compared its efficacy and safety against selective beta-2 agonists, such as salbutamol (B1663637) (albuterol) and terbutaline.

The evidence suggests that nebulized racemic epinephrine is generally as effective as salbutamol in improving lung function in acute asthma exacerbations. However, it does not demonstrate superior clinical benefit. The side effect profiles are also comparable, though some studies indicate a higher incidence of minor side effects with epinephrine. The choice of bronchodilator may depend on the specific clinical scenario and patient population.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the quantitative data from key clinical trials comparing nebulized racemic epinephrine with other bronchodilators.

Table 1: Efficacy of Nebulized Racemic Epinephrine vs. Salbutamol/Albuterol in Pediatric Asthma

Study (Year)Patient PopulationInterventionsOutcome MeasureResults
Plint et al. (2000)[1]Children (1-17 years) with mild to moderate acute asthmaRacemic Epinephrine vs. SalbutamolChange in Pulmonary Index Score (PIS)No significant difference between groups.
Menon et al. (1995)Infants with acute bronchiolitisRacemic Epinephrine vs. SalbutamolClinical Score, Respiratory RateEpinephrine group showed a significant decrease in clinical score and a greater decrease in respiratory rate compared to salbutamol.[2]

Table 2: Efficacy of Nebulized Racemic Epinephrine vs. Salbutamol/Terbutaline in Adult Asthma

Study (Year)Patient PopulationInterventionsOutcome MeasureResults
Abroug et al. (1995)Adults with severe acute asthmaEpinephrine (2 mg) vs. Salbutamol (5 mg)Peak Expiratory Flow (PEF)Both groups showed a significant increase in PEF with no significant difference between them.[3]
Adoun et al. (2004)Adults with severe acute asthmaEpinephrine (3 mg) vs. Terbutaline (5 mg)Peak Expiratory Flow (PEF)Both groups showed a significant improvement in PEF with no significant difference between them.

Table 3: Safety Profile of Nebulized Racemic Epinephrine vs. Salbutamol/Albuterol

Study (Year)Patient PopulationInterventionsAdverse Events
Plint et al. (2000)[1]Children with acute asthmaRacemic Epinephrine vs. SalbutamolEpinephrine group had significantly more minor side effects (e.g., excess or brownish nasal discharge).[1]
Abroug et al. (1995)Adults with severe acute asthmaEpinephrine vs. SalbutamolNo significant difference in heart rate between groups.[3]
User Reported DataGeneral Asthma PopulationAlbuterol vs. Racemic EpinephrineAlbuterol: Bad taste (3.8%), Anxiety (3.0%), Tremors (2.3%), Increased heart rate (1.5%). Racemic Epinephrine: Not specified in a comparable format.[4]

Experimental Protocols

Plint et al. (2000): Nebulized Racemic Epinephrine vs. Salbutamol in Pediatric Asthma
  • Study Design: A randomized, double-blind clinical trial.[1]

  • Participants: 120 children aged 1 to 17 years with acute asthma presenting to the emergency department.[1]

  • Inclusion Criteria: Clinical diagnosis of acute asthma.

  • Exclusion Criteria: Not specified in the abstract.

  • Interventions:

    • Group 1: Nebulized racemic epinephrine.

    • Group 2: Nebulized salbutamol.

    • Both treatments were administered at 0, 20, and 40 minutes. All patients also received oral steroids.[1]

  • Outcome Measures:

    • Primary: Change in Pulmonary Index Score (PIS).

    • Secondary: Length of stay, hospital admission rate, and relapse rate.[1]

  • Nebulization Protocol: Details on the specific nebulizer device and flow rates were not provided in the abstract.

Abroug et al. (1995): Nebulized Epinephrine vs. Salbutamol in Severe Adult Asthma
  • Study Design: A prospective, randomized, double-blind study.[3]

  • Participants: 22 adult patients with severe acute asthma.[3]

  • Inclusion Criteria: Presentation to the emergency room with severe acute asthma.

  • Exclusion Criteria: Not specified in the abstract.

  • Interventions:

    • Group 1 (n=11): Nebulized epinephrine (2 mg).

    • Group 2 (n=11): Nebulized salbutamol (5 mg).

    • Both groups also received hydrocortisone (B1673445) hemisuccinate and supplemental oxygen.[3]

  • Outcome Measures:

    • Primary: Peak Expiratory Flow (PEF).

    • Secondary: Heart rate, respiratory frequency, and PaCO2.[3]

  • Nebulization Protocol: The abstract does not specify the nebulizer type or administration details.

Mandatory Visualization

Signaling Pathways of Racemic Epinephrine in Airway Smooth Muscle

Bronchodilator_Signaling_Pathway cluster_epinephrine Racemic Epinephrine cluster_receptors Adrenergic Receptors cluster_downstream Downstream Signaling Epinephrine Epinephrine Alpha1_Receptor α1 Receptor Epinephrine->Alpha1_Receptor Beta2_Receptor β2 Receptor Epinephrine->Beta2_Receptor PLC Phospholipase C (PLC) Alpha1_Receptor->PLC Activates AC Adenylyl Cyclase (AC) Beta2_Receptor->AC Activates IP3 IP3 PLC->IP3 Generates Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release Induces Vasoconstriction Vasoconstriction (Reduced Edema) Ca_Release->Vasoconstriction Leads to cAMP ↑ cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Bronchodilation Bronchodilation PKA->Bronchodilation Promotes Clinical_Trial_Workflow Patient_Recruitment Patient Recruitment (Acute Asthma Exacerbation) Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Patient_Recruitment->Inclusion_Exclusion Randomization Randomization Inclusion_Exclusion->Randomization Group_A Group A: Nebulized Racemic Epinephrine Randomization->Group_A Arm 1 Group_B Group B: Other Nebulized Bronchodilator Randomization->Group_B Arm 2 Treatment_Admin Treatment Administration (e.g., at 0, 20, 40 min) Group_A->Treatment_Admin Group_B->Treatment_Admin Outcome_Assessment Outcome Assessment (PIS, PEF, Vitals, etc.) Treatment_Admin->Outcome_Assessment Data_Analysis Data Analysis and Comparison Outcome_Assessment->Data_Analysis

References

Safety Operating Guide

Proper Disposal of Racephedrine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of racephedrine (B1617728) is a critical component of laboratory safety and regulatory compliance. As a controlled substance analogue, this compound disposal must adhere to stringent guidelines set forth by the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA). This guide provides essential, step-by-step information to ensure the safe and legal handling of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a laboratory coat. Handle this compound in a well-ventilated area or under a fume hood to avoid inhalation of any dust or aerosols. In case of a spill, contain the material to prevent it from entering drains or sewers and clean the area with absorbent materials.

Disposal Procedures for this compound

The primary method for the disposal of this compound is through an approved chemical waste program, managed by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Step-by-Step Disposal Protocol:

  • Segregation: All waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., weighing papers, pipette tips, vials), must be collected in a dedicated and clearly labeled waste container. This container should be compatible with chemical waste and kept separate from other waste streams.

  • Labeling: The waste container must be accurately labeled with the full chemical name, "this compound," and its CAS number (90-81-3). Include an estimate of the concentration and quantity of the waste.

  • Storage: The sealed waste container should be stored in a designated, secure area for chemical waste, away from incompatible materials.

  • Collection: Arrange for the collection of the waste through your institution's EHS department or a licensed hazardous waste disposal contractor. These entities are equipped to handle and transport the waste in compliance with all federal, state, and local regulations.

Regulatory Compliance

Drug Enforcement Administration (DEA): As a controlled substance, the disposal of this compound must render it "non-retrievable," a standard set by the DEA to prevent diversion.[1] The use of a DEA-registered reverse distributor, a common practice for pharmaceutical waste, ensures compliance with this requirement.

Environmental Protection Agency (EPA): While this compound is not explicitly listed as a P- or U-listed hazardous waste by the EPA, it must be evaluated against the characteristics of hazardous waste: ignitability, corrosivity, reactivity, and toxicity. Based on available Safety Data Sheets (SDS), this compound does not typically exhibit these characteristics under normal conditions. However, final determination should be made by a qualified professional. The EPA prohibits the sewering of pharmaceutical waste.

Quantitative Data from Safety Data Sheets

PropertyValueSource
Acute Oral Toxicity (LD50) 90 mg/kg (Mouse)[2]
Toxicity to Daphnia (EC50) 56.1 mg/l - 48 h[3]
Toxicity to Algae (ErC50) 90.7 mg/l - 72 h[3]
Biodegradability Readily biodegradable (90-100% in 18 days)[3]

Experimental Protocols

Specific experimental protocols for the neutralization or on-site destruction of this compound are not recommended for laboratory personnel. The accepted and regulated method of disposal is through a licensed and approved waste management facility that can ensure the substance is rendered non-retrievable in accordance with DEA regulations.

Logical Workflow for this compound Disposal

Racephedrine_Disposal_Workflow cluster_Lab Laboratory Operations cluster_EHS Environmental Health & Safety (EHS) / Contractor cluster_Disposal Final Disposal Start This compound Waste Generated Segregate Segregate this compound Waste in a Dedicated Container Start->Segregate Label Label Container with Chemical Name, CAS Number, and Quantity Segregate->Label Store Store Sealed Container in a Secure Designated Area Label->Store Collection Arrange for Waste Collection Store->Collection Contact EHS or Waste Contractor Transport Transport to Approved Waste Management Facility Collection->Transport Destruction Destruction via DEA-Compliant 'Non-Retrievable' Method (e.g., Incineration) Transport->Destruction End Proper Disposal Complete Destruction->End

Caption: Workflow for the proper disposal of this compound waste from a laboratory setting.

References

Personal protective equipment for handling Racephedrine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Racephedrine

This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure a safe laboratory environment by outlining personal protective equipment (PPE) requirements, operational handling, and proper disposal methods.

Health Hazards Summary

This compound Hydrochloride is classified as a toxic substance.[1][2][3] It is hazardous in case of skin contact (irritant), ingestion, or inhalation.[4] Exposure can cause irritation to the skin, eyes, and respiratory tract.[4][5] It may be harmful or fatal if swallowed and can cause damage to organs, including the nervous and cardiovascular systems.[3][4]

Quantitative Toxicity Data

The following table summarizes the available acute toxicity data for this compound.

Toxicity DataValueSpecies
Acute Oral Toxicity (LD50)90 mg/kgMouse

Source: Safety Data Sheet for Racepinephrine Hydrochloride.[3][4]

No specific Occupational Exposure Limits (OELs) for this compound were identified in the provided documentation.[6][7] It is recommended to handle it as a hazardous compound and keep exposure to a minimum.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the final barrier against exposure after engineering and administrative controls have been implemented.[8] Based on a risk assessment, the following PPE is required when handling this compound, particularly in its solid, powdered form.[4][9]

PPE ComponentSpecification
Hand Protection Wear two pairs of chemotherapy-grade, powder-free, disposable gloves.[9][10] The outer glove should be removed after each task.[10]
Body Protection A disposable, long-sleeved gown made of a low-permeability fabric with a solid front and tight-fitting cuffs is required.[10]
Eye Protection Chemical splash goggles are necessary to protect against splashes or dust.[4][11]
Respiratory Protection A NIOSH-approved dust respirator (e.g., N95) must be used when handling the powder outside of a containment device to prevent inhalation.[4][8][11]

Operational and Disposal Plans

Adherence to strict procedural steps is critical for safely managing this compound from receipt to disposal.

Handling Protocol
  • Preparation : Handle this compound in a designated, restricted area with adequate ventilation, such as a chemical fume hood or other containment device, to minimize dust formation.[2][10] Ensure an eyewash station and safety shower are accessible.[5]

  • Personal Hygiene : Do not eat, drink, or apply cosmetics in the handling area.[10] Wash hands thoroughly before donning and after removing gloves.[10]

  • Weighing and Manipulation : When handling the solid form, use techniques that minimize dust generation.[2]

  • Avoiding Contact : Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[2][4]

  • Spill Management : Spill kits must be readily available in all areas where this compound is handled.[12] In the event of a spill, personnel should wear appropriate PPE, contain the spill, and clean the area thoroughly.[6]

Storage Plan
  • Store this compound in a tightly closed, light-resistant container.[2][4]

  • Keep the container in a cool, dry, and well-ventilated area.[2][4]

  • Store away from incompatible materials such as oxidizing agents and acids.[2][4]

Disposal Plan
  • Waste Identification : All materials contaminated with this compound, including excess chemical, empty containers, and used PPE, should be treated as hazardous waste.

  • Containment : Place contaminated items like gloves and gowns in a sealed, clearly labeled waste container immediately after use.[10][13]

  • Final Disposal : Dispose of all this compound waste through an approved hazardous waste disposal plant, following all federal, state, and local regulations.[1][2] Do not dispose of it down the drain or in regular trash.[14]

This compound Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal and decontamination.

Racephedrine_Workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling cluster_cleanup Phase 3: Post-Handling prep Risk Assessment & Gathering Materials don_ppe Don Required PPE prep->don_ppe handle Handle this compound in Ventilated Enclosure don_ppe->handle Proceed to Handling doff_ppe Doff PPE Correctly handle->doff_ppe Complete Task disposal Segregate & Dispose of Hazardous Waste doff_ppe->disposal decon Decontaminate Work Area & Wash Hands disposal->decon

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Racephedrine
Reactant of Route 2
Reactant of Route 2
Racephedrine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.